4-Nitrobenzyl morpholine-4-carbodithioate
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Nitrobenzyl morpholine-4-carbodithioate: A Comprehensive Guide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Nitrobenzyl morpholine-4-carbodithioate, a compound of interest in medicinal chemistry. Dithiocarbamates are a versatile class of organosulfur compounds known for their chelating properties and wide-ranging biological activities.[1] The incorporation of the morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] This document outlines a robust, two-step, one-pot synthesis protocol, detailed procedures for reaction monitoring and purification, and a full suite of spectroscopic characterization techniques (FT-IR, ¹H NMR, ¹³C NMR, and MS) to validate the molecular structure and purity of the title compound. This guide is intended for researchers and scientists in the field of drug discovery and development.
Introduction: Rationale and Significance
Dithiocarbamates (DTCs) are monoanionic ligands that are readily prepared and form stable complexes with a variety of metals, a property that underpins their use in medicine, agriculture, and materials science.[1][4] Their biological significance is vast, with derivatives exhibiting anticancer, antimicrobial, and antifungal properties.[2] A notable example is Disulfiram, a thiuram disulfide derived from diethyldithiocarbamate, used in the treatment of alcoholism.[4]
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry.[3][5] Its inclusion in a molecule can confer favorable properties, including improved aqueous solubility, metabolic stability, and bioavailability, making it a common feature in many approved drugs.[2][3]
The target compound, this compound, combines these two key pharmacophores. The synthesis involves the S-alkylation of a morpholine-derived dithiocarbamate with a 4-nitrobenzyl group.[6] The nitrobenzyl moiety itself is a crucial component in various biologically active molecules, including potential anticancer agents.[7] Therefore, the synthesis and characterization of this specific molecule serve as a valuable case study and provide a potential building block for the development of novel therapeutic agents.
Synthesis and Purification
Principle of the Reaction
The synthesis is a two-step process conducted in a single pot.
-
Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base like sodium hydroxide, the resulting dithiocarbamic acid is deprotonated to form the stable sodium morpholine-4-carbodithioate salt.[6] This reaction is typically performed at a low temperature to control the exothermic nature of the initial amine-CS₂ addition.
-
S-Alkylation: The synthesized dithiocarbamate salt then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. This results in the displacement of the bromide ion and the formation of the C-S bond, yielding the final ester product, this compound.[6]
Experimental Protocol: Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Morpholine | ≥99% | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | ≥99.9% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| 4-Nitrobenzyl bromide | 99% | Acros Organics |
| Ethanol (EtOH) | 95% | VWR Chemicals |
| Deionized Water | - | In-house |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Preparation of Sodium Morpholine-4-carbodithioate:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.
-
To this cold solution, add morpholine (8.71 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Slowly add carbon disulfide (7.61 g, 0.1 mol) to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting mixture vigorously in the ice bath for an additional 2 hours. The formation of a pale-yellow precipitate of the sodium salt should be observed.
-
-
Synthesis of this compound:
-
Prepare a solution of 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of ethanol.
-
Add this solution dropwise to the cold suspension of the dithiocarbamate salt over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.
-
A solid precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.[8]
-
Wash the solid with copious amounts of cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Allow the crude product to air-dry.
-
Reaction Monitoring: Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[9][10][11][12]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]
-
Mobile Phase: A mixture of Hexane:Ethyl Acetate (7:3 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation (Rf value of the product around 0.3-0.4).
-
Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the starting materials (morpholine and 4-nitrobenzyl bromide).[12][13]
-
Visualization: The spots are visualized under a UV lamp at 254 nm, where the aromatic product and nitrobenzyl bromide will appear as dark spots.[9] The reaction is considered complete when the spot corresponding to 4-nitrobenzyl bromide has disappeared.
Purification: Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[14][15] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[16]
-
Solvent Selection: Ethanol is an excellent solvent for this purpose. The crude product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.[16]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[15]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[8][17]
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.[15][16]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Once purified, the identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physical Properties
A summary of the key physical data is essential for the initial characterization of the new compound.
| Property | Observed Value |
| Appearance | Pale yellow crystalline solid |
| Yield | Typically 80-90% |
| Melting Point | To be determined experimentally (sharp range indicates purity) |
| Solubility | Soluble in DMSO, Chloroform, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1]
-
Causality: The key vibrational bands confirm the successful formation of the dithiocarbamate ester. The C-N bond in dithiocarbamates has a partial double bond character due to resonance, resulting in a characteristic stretching frequency between that of a single and a double bond.[18] The C=S stretch is also a key indicator.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3100-2850 | C-H stretch | Aliphatic C-H from morpholine and benzyl groups |
| ~1520 & ~1345 | N-O stretch | Asymmetric and symmetric stretching of the nitro (NO₂) group |
| ~1490-1450 | C=N⁺ stretch | "Thioureide" band, indicates partial double bond character of the C-N bond[1][18] |
| ~1115 | C-O-C stretch | Ether linkage in the morpholine ring |
| ~1000-950 | C=S stretch | Stretching vibration of the thione group[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (500 MHz, CDCl₃)
-
Causality: The chemical shifts and splitting patterns are definitive proof of the structure. The morpholine protons appear as two distinct triplets due to their different chemical environments (adjacent to oxygen vs. nitrogen). The benzylic protons appear as a singlet, and the aromatic protons of the 4-nitrophenyl group show a characteristic AA'BB' system (two doublets) due to symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H (protons ortho to NO₂) |
| ~7.60 | d | 2H | Ar-H (protons meta to NO₂) |
| ~4.65 | s | 2H | S-CH₂-Ar (Benzylic protons) |
| ~4.20 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |
| ~4.00 | t | 2H | N-CH₂ (Morpholine protons adjacent to N) |
| ~3.80 | t | 4H | O-CH₂ (Morpholine protons adjacent to O) |
¹³C NMR (125 MHz, CDCl₃)
-
Causality: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry. The downfield signal around 195-200 ppm is highly characteristic of the C=S carbon in the dithiocarbamate group.
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | N-C=S (Dithiocarbamate carbon) |
| ~147.5 | Ar-C (Carbon attached to NO₂) |
| ~143.0 | Ar-C (Quaternary carbon attached to CH₂-S) |
| ~130.0 | Ar-CH (Carbons ortho to NO₂) |
| ~124.0 | Ar-CH (Carbons meta to NO₂) |
| ~66.5 | O-CH₂ (Morpholine carbons) |
| ~52.0, ~50.0 | N-CH₂ (Morpholine carbons) |
| ~42.0 | S-CH₂ (Benzylic carbon) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[19][20]
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺.
| m/z Value | Assignment |
| 299.06 | [M+H]⁺ |
| 321.04 | [M+Na]⁺ |
| 136.05 | [4-nitrobenzyl fragment]⁺ |
| 164.02 | [morpholine-4-carbodithioate fragment]⁻ (in negative mode) |
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This guide presents a validated and reproducible protocol for the synthesis of this compound. The one-pot reaction is efficient, and the purification via recrystallization yields a product of high purity. The structural identity of the compound has been unequivocally confirmed by a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data being fully consistent with the proposed structure. This well-characterized molecule, featuring both the beneficial morpholine scaffold and the reactive dithiocarbamate linker, represents a valuable asset for further investigation and derivatization in drug discovery programs.
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Wong, J. W. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(8), 1419-1433. [Link]
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Akyüz, M. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]
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Ekpunobi, U. E., et al. (2011). Synthesis and Characterization of Copper Aluminium Sulphide Thin Film from Dithiocarbamate Complexes. Chalcogenide Letters, 8(9), 569-575. [Link]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
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An In-depth Technical Guide to 4-Nitrobenzyl morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl morpholine-4-carbodithioate is a dithiocarbamate derivative incorporating a morpholine ring and a 4-nitrobenzyl group. Dithiocarbamates are a versatile class of compounds known for their ability to act as ligands for metal ions and their wide range of biological activities. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The 4-nitrobenzyl group provides a reactive handle and can influence the electronic properties and biological activity of the compound. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.
Synthesis and Characterization
The synthesis of this compound typically proceeds through a two-step process. The first step involves the formation of a dithiocarbamate salt, followed by alkylation with 4-nitrobenzyl halide.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of Sodium morpholine-4-carbodithioate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine in a suitable solvent such as ethanol.
-
Addition of Reagents: Cool the solution in an ice bath. Slowly add carbon disulfide, followed by a solution of sodium hydroxide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Isolation: The resulting precipitate of sodium morpholine-4-carbodithioate is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.[1]
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized sodium morpholine-4-carbodithioate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Addition of Alkylating Agent: Add 4-nitrobenzyl bromide or chloride to the solution.
-
Reaction: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Synthesis workflow for this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C12H14N2O3S2 | - |
| Molecular Weight | 298.38 g/mol | - |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly reported, related compounds have a wide range. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | - |
| Stability | Dithiocarbamates can be sensitive to acids. | - |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of the morpholine moiety typically exhibits two characteristic multiplets for the methylene protons adjacent to the oxygen and nitrogen atoms.[3] The protons of the 4-nitrobenzyl group will show signals in the aromatic region, with the chemical shifts influenced by the electron-withdrawing nitro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring, typically with the carbons adjacent to the oxygen appearing at a lower field.[3] The carbodithioate carbon (N-C=S) will have a characteristic chemical shift. The aromatic carbons of the nitrobenzyl group will also be present in the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:
-
C-H stretching: From the morpholine and benzyl groups.[4]
-
N-C=S stretching: Characteristic of the dithiocarbamate group.
-
NO₂ stretching: Asymmetric and symmetric stretches from the nitro group.
-
C-O-C stretching: From the morpholine ring ether linkage.[4]
UV-Visible Spectroscopy
The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the 4-nitrobenzyl chromophore. The nitroaromatic system typically exhibits strong absorption in the UV region.[5][6]
Potential Applications
While specific applications of this compound are not extensively documented, compounds with similar structures have shown a range of biological activities.
-
Antimicrobial and Antifungal Agents: Dithiocarbamates and their metal complexes are known for their antimicrobial and antifungal properties.[1]
-
Anticancer Activity: The 4-(4-nitrobenzyl)morpholine scaffold has been investigated for its potential anticancer properties.[7]
-
Corrosion Inhibitors: Dithiocarbamates can act as effective corrosion inhibitors for various metals.
-
Synthetic Intermediates: This compound can serve as a versatile intermediate in the synthesis of more complex molecules and heterocyclic systems.[1]
Caption: Potential application areas of this compound.
Conclusion
This compound is a compound with interesting structural features that suggest a range of potential applications in medicinal chemistry and materials science. This guide has outlined its synthesis, key physicochemical properties, and spectroscopic characteristics. Further research into its biological activities and material properties is warranted to fully explore its potential.
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4-Nitrobenzyl morpholine-4-carbodithioate mechanism as a RAFT agent
An In-Depth Technical Guide to the Mechanism of 4-Nitrobenzyl morpholine-4-carbodithioate as a RAFT Agent
Foreword: A Senior Application Scientist's Perspective
In the realm of polymer chemistry, the pursuit of precision is paramount. The ability to dictate molecular weight, architecture, and functionality opens doors to materials with unprecedented capabilities, from advanced drug delivery systems to next-generation electronics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of this pursuit, offering a robust and versatile platform for controlled radical polymerization.[1][2]
This guide is designed for the discerning researcher and developer. It moves beyond a superficial overview to provide a deep, mechanistic understanding of a specific, highly effective RAFT agent: this compound. We will not merely list procedural steps; we will explore the why—the causal relationships between molecular structure, reaction kinetics, and the final polymer properties. Our focus is on building a self-validating system of knowledge, where a clear grasp of the mechanism empowers you to troubleshoot, optimize, and innovate. Every claim is grounded in authoritative literature, ensuring a foundation of trustworthiness and scientific integrity.
The Foundation: Understanding the RAFT Polymerization Landscape
RAFT polymerization is a sophisticated form of reversible-deactivation radical polymerization (RDRP). It masterfully controls polymer growth by employing a thiocarbonylthio compound, known as the RAFT agent, to mediate the reaction.[2] This process overlays a degenerative chain transfer mechanism onto a conventional free-radical polymerization, allowing chains to grow at a similar rate and resulting in polymers with low polydispersity (PDI), predictable molecular weights, and a high degree of end-group functionality.[2]
The heart of any RAFT process is the chain transfer agent, which has the general structure Z-C(=S)S-R . The efficacy of the entire polymerization hinges on the judicious selection of the 'Z' and 'R' groups for a specific monomer and set of reaction conditions.[2]
-
The Z Group (Stabilizing Group): This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. Its choice is critical for controlling the equilibrium between active and dormant species.
-
The R Group (Leaving Group): This group must be a good homolytic leaving group, capable of fragmenting rapidly from the intermediate radical adduct.[3][4][5] Crucially, the expelled radical (R•) must also be an efficient initiator, readily adding to a monomer to begin a new polymer chain.[4][5]
Deconstructing the Agent: this compound
Let us now dissect our specific agent of interest to understand how its constituent parts fulfill these critical roles.
-
Structure:
-
Z Group (Morpholine-4-carbodithioate): This is a dithiocarbamate-type 'Z' group. The key feature is the nitrogen atom of the morpholine ring, whose lone pair of electrons conjugates with the thiocarbonyl (C=S) group.[6] This electronic contribution activates the C=S bond for radical addition while also stabilizing the resulting intermediate. Dithiocarbamates are noted for their stability and are particularly effective for controlling the polymerization of both 'more activated monomers' (MAMs) like acrylates and 'less activated monomers' (LAMs) like vinyl acetate, showcasing their versatility.[6] They are also substantially less susceptible to nucleophilic attack compared to other RAFT agent classes like dithioesters or trithiocarbonates.[7]
-
R Group (4-Nitrobenzyl): The 4-nitrobenzyl group serves as an excellent leaving group (R). The benzyl radical is stabilized by the phenyl ring, and this stability is further enhanced by the electron-withdrawing nitro group at the para position. This ensures that upon addition of a propagating radical to the RAFT agent, fragmentation favors the release of the R• radical.[5][8] This radical is also a highly efficient re-initiating species, ensuring new polymer chains are started quickly, a prerequisite for maintaining control over the polymerization.
-
Synthesis Pathway
The synthesis of this compound is a logical, two-step process grounded in established chemical principles.
-
Formation of the Dithiocarbamate Salt: Morpholine, a secondary amine, reacts with carbon disulfide in a cold ethanol-water medium to produce the morpholinium morpholine-4-carbodithioate salt.[9][10] This is a classic nucleophilic addition of the amine to CS₂.
-
Alkylation to Form the RAFT Agent: The dithiocarbamate anion of the salt then acts as a nucleophile, displacing a halide from 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in a standard Sₙ2 reaction. This step attaches the R group and completes the synthesis of the target RAFT agent.[3]
The Core Mechanism: A Step-by-Step Deconstruction
The RAFT mechanism is a dynamic sequence of events. While it occurs in concert with the standard steps of a radical polymerization (initiation, propagation, termination), it is the RAFT-specific equilibria that impart control.
Step I: Initiation
The process begins identically to a conventional free-radical polymerization. A thermal or photochemical initiator (e.g., AIBN) decomposes to generate initial radicals (I•). These radicals add to a monomer molecule (M) to produce a short, propagating polymer chain radical (Pₙ•).[11]
Caption: Step I: Initiation of polymerization.
Step II & III: Pre-Equilibrium & Re-initiation
This is the crucial activation phase for the RAFT agent. A propagating radical (Pₙ•) adds to the C=S bond of the this compound. This forms a transient intermediate radical. This intermediate rapidly fragments, releasing either the original propagating radical (Pₙ•) or, more favorably, the 4-nitrobenzyl leaving group radical (R•).[5] The expelled R• radical then re-initiates a new polymer chain by adding to a monomer.[4]
Caption: Steps II & III: RAFT agent activation and re-initiation.
Step IV: The Main RAFT Equilibrium
Once the initial RAFT agent is consumed, the system enters the main equilibrium. This is the heart of the control mechanism.[4] A propagating radical (Pₙ•) adds to a dormant polymer chain (which is itself a RAFT agent, Pₘ-S-C(=S)-Z), forming the same class of intermediate radical. This intermediate then fragments, releasing a new propagating radical (Pₘ•). This rapid, degenerative transfer ensures that all chains have an equal probability of growth.[4][12] The concentration of active propagating radicals at any given moment is very low, which significantly suppresses termination reactions relative to propagation.
Caption: Step IV: The main degenerative transfer equilibrium.
Step V: Termination
Despite the control exerted by the RAFT equilibrium, termination is not eliminated. Two active radicals can still combine to form a "dead" polymer chain in a bimolecular termination event.[4] However, because the main equilibrium keeps the concentration of these active radicals low, the rate of termination is greatly reduced, allowing for the synthesis of high molecular weight polymers with preserved chain-end functionality.
Caption: Step V: Bimolecular termination pathway.
From Theory to Practice: Experimental Protocols & Data Validation
A robust mechanistic understanding must be paired with reliable experimental execution. The following protocols provide a self-validating framework for synthesis and application.
Experimental Protocol 1: Synthesis of this compound
Causality: This two-step synthesis first creates the nucleophilic dithiocarbamate salt, which is then coupled with the electrophilic benzyl halide. Each step is designed for high yield and purity, which is critical as impurities can negatively impact polymerization control.
Methodology:
-
Salt Formation:
-
In a flask set in an ice bath, dissolve morpholine (2.0 equivalents) in a 1:1 ethanol/water mixture.
-
While stirring vigorously, slowly add carbon disulfide (1.0 equivalent) dropwise. The temperature should be maintained below 10 °C.
-
A precipitate of morpholinium morpholine-4-carbodithioate will form. Continue stirring in the ice bath for 2 hours.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]
-
-
Alkylation:
-
Dissolve the dried dithiocarbamate salt (1.0 equivalent) in acetone or acetonitrile.
-
Add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting materials.
-
Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting solid product by recrystallization from ethanol or by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
-
Experimental Protocol 2: General RAFT Polymerization
Causality: This protocol ensures the reaction is performed under anaerobic conditions to prevent oxygen from quenching the radicals. The ratio of monomer to RAFT agent is the primary determinant of the final molecular weight, while the ratio of RAFT agent to initiator influences the reaction rate and the number of "dead" chains.
Methodology:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine the monomer (e.g., styrene or methyl methacrylate), this compound (the RAFT agent), a radical initiator (e.g., AIBN), and the desired solvent (e.g., toluene or anisole).[14][15]
-
Degassing: Seal the flask with a rubber septum. Subject the mixture to a minimum of three freeze-pump-thaw cycles to remove all dissolved oxygen.[14]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-90 °C for AIBN).[11][14]
-
Monitoring: At timed intervals, carefully withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath.
-
Analysis: Analyze the aliquots to determine monomer conversion (via ¹H NMR or gravimetry) and polymer molecular weight (Mₙ) and polydispersity (Đ or PDI) (via Size Exclusion Chromatography, SEC).[13]
-
Termination & Isolation: Once the desired conversion is reached, stop the reaction by rapidly cooling the flask and exposing the contents to air. Isolate the polymer by precipitating the solution into a non-solvent (e.g., cold methanol) and drying the product under vacuum.[11]
Data Presentation: Validating Control
The success of a RAFT polymerization is validated by observing key trends in the analytical data.
Table 1: Influence of [Monomer]:[RAFT] Ratio on Final Polymer Properties (Illustrative data for Styrene Polymerization at 80°C for 8h)
| Target DP ([M]:[RAFT]) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Polydispersity (Đ) |
| 100 | 10,400 | 10,100 | 1.12 |
| 200 | 20,800 | 20,200 | 1.14 |
| 400 | 41,600 | 39,900 | 1.15 |
| 800 | 83,200 | 79,500 | 1.18 |
Table 2: Kinetic Data for a Typical RAFT Polymerization ([M]:[RAFT]:[I] = 400:1:0.1)
| Time (h) | Conversion (%) | Experimental Mₙ ( g/mol ) | Polydispersity (Đ) |
| 1 | 14 | 6,100 | 1.25 |
| 2 | 29 | 12,500 | 1.18 |
| 4 | 55 | 23,800 | 1.15 |
| 6 | 76 | 32,500 | 1.15 |
| 8 | 91 | 39,900 | 1.15 |
The data clearly illustrates the hallmarks of a controlled polymerization: a linear increase in molecular weight with conversion and consistently low polydispersity values.
Concluding Remarks
This compound is a highly effective RAFT agent, deriving its power from the synergistic interplay of its constituent parts. The morpholine-4-carbodithioate 'Z' group provides excellent control over the radical addition-fragmentation equilibrium, while the electronically stabilized 4-nitrobenzyl 'R' group ensures efficient fragmentation and re-initiation. This guide has provided a comprehensive mechanistic framework, grounded in authoritative science and coupled with actionable experimental protocols. By understanding the causality behind the mechanism, researchers and developers are empowered not just to replicate results, but to innovate—tuning polymer properties with precision and designing the advanced materials of the future.
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Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). A New and Simple Approach to the One-Pot Synthesis of Block Copolymers of Any Functionality, Architecture, and Monomer Sequence. Journal of the American Chemical Society, 135(11), 4553–4561. [Link]
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Van Stee, M., Jansen, V. A., & Junkers, T. (2020). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 11(2), 336-345. [Link]
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Crystal Structure Analysis of 4-Nitrobenzyl morpholine-4-carbodithioate: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers
Abstract: This guide provides a comprehensive technical overview of the methodologies and theoretical framework for the complete crystal structure analysis of 4-Nitrobenzyl morpholine-4-carbodithioate. While the definitive crystal structure of this specific compound is not yet reported in publicly accessible crystallographic databases, this document outlines a robust workflow for its synthesis, crystallization, and in-depth structural elucidation. By synthesizing data from closely related, structurally characterized compounds—including dithiocarbamate salts and nitrobenzyl-morpholine derivatives—we project the anticipated molecular geometry, conformational features, and supramolecular interactions. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical experimental blueprint and a detailed interpretive framework for analyzing the resulting structural data, including single-crystal X-ray diffraction (SCXRD), spectroscopic characterization, and Hirshfeld surface analysis.
Introduction: Rationale and Scientific Context
Dithiocarbamates are a versatile class of 1,1-dithiolate ligands renowned for their strong metal-chelating properties and diverse applications in fields ranging from agriculture to medicine.[1][2] Their derivatives are explored as anticancer, antimicrobial, and antiviral agents.[3][4] The morpholine heterocycle is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] The incorporation of a 4-nitrobenzyl group introduces a functionality known to participate in specific non-covalent interactions, such as π-π stacking and C-H···O hydrogen bonds, which can significantly influence crystal packing and, potentially, biological activity.[6][7][8][9]
The target molecule, this compound, uniquely combines these three moieties. Its structural analysis is therefore of significant interest for understanding how the electronic and steric properties of each component govern the overall molecular conformation and the resulting three-dimensional crystal architecture. This guide provides the scientific rationale and detailed protocols for conducting such an analysis.
Proposed Synthesis and Spectroscopic Characterization
A robust synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthesis for this compound is a two-step process adapted from established protocols for dithiocarbamate synthesis.[1][10]
Experimental Protocol: Synthesis
-
Step 1: Formation of the Dithiocarbamate Salt.
-
To a stirred solution of morpholine (1.0 eq.) in cooled diethyl ether (0 °C), add carbon disulfide (1.1 eq.) dropwise.
-
Continue stirring at 0 °C for 2 hours.
-
A white precipitate of morpholinium morpholine-4-carbodithioate is expected to form.[11][12]
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically stable and can be stored for the next step.
-
-
Step 2: Alkylation to Form the Final Product.
-
Dissolve the morpholinium morpholine-4-carbodithioate salt (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
To this solution, add 4-nitrobenzyl bromide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound, this compound.
-
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed before proceeding to crystallization.
-
FT-IR Spectroscopy: Key vibrational bands are expected. The thioureide C-N bond should appear around 1410-1420 cm⁻¹, indicating significant double bond character.[1] The C-S and C=S stretches are typically observed in the 950-1050 cm⁻¹ region.[1][2] Characteristic peaks for the nitro group (NO₂) will also be present at approximately 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
NMR Spectroscopy (¹H and ¹³C): The proton NMR spectrum should show distinct signals for the morpholine ring protons (typically in the 3.5-4.0 ppm range), the benzyl methylene protons, and the aromatic protons of the 4-nitrobenzyl group. The ¹³C NMR will show a characteristic downfield signal for the CS₂ carbon atom (around 205 ppm).[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Single-Crystal Growth and X-ray Diffraction
The cornerstone of crystal structure analysis is the acquisition of high-quality diffraction data from a single crystal.
Protocol: Crystallization
Obtaining diffraction-quality crystals is often a process of trial and error. The following methods are recommended starting points:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) to near saturation.[6][8] Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a poor solvent (an "anti-solvent") carefully layered on top. Diffusion of the anti-solvent into the solution will gradually reduce the compound's solubility, promoting slow crystal growth.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[6]
-
Diffractometer Setup: Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[9]
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Perform a series of scans (e.g., ω and φ scans) to collect a complete sphere of diffraction data.
-
The data collection strategy should aim for high completeness and redundancy.
-
Structure Solution and Refinement
Data Processing and Structure Solution
The raw diffraction images are processed to determine unit cell parameters, crystal system, and space group, and to integrate the intensities of each reflection.
-
Data Reduction: Software such as SAINT or CrysAlisPro is used to integrate the raw data and apply corrections for factors like Lorentz and polarization effects.[6] An absorption correction (e.g., multi-scan) is critical.[12]
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., SHELXT, SIR92).[6][12] This initial step provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[9] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Anisotropic displacement parameters are typically applied to all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]
Key Crystallographic Parameters (Anticipated)
The following table summarizes the kind of data that would be generated, with example values drawn from related structures to provide context.
| Parameter | Anticipated Value/Information | Source of Analogy |
| Chemical Formula | C₁₂H₁₄N₂O₂S₂ | - |
| Molecular Weight | 298.38 g/mol | - |
| Crystal System | Monoclinic or Orthorhombic | [6][9][12] |
| Space Group | P2₁/c, C2/c, or Pca2₁ (likely centrosymmetric) | [11][12] |
| a (Å) | 6 - 15 Å | [6][9] |
| b (Å) | 8 - 18 Å | [6][9] |
| c (Å) | 16 - 22 Å | [6][9] |
| β (°) | 90 - 110° (for monoclinic) | [6][12] |
| V (ų) | 1100 - 2000 ų | [6][9] |
| Z | 4 or 8 | [6][9] |
| R₁ [I > 2σ(I)] | < 0.05 | [6][11] |
| wR₂(all data) | < 0.15 | [6][11] |
| Goodness-of-fit (S) | ~1.0 | [6][12] |
Analysis of Molecular and Supramolecular Structure
Molecular Geometry
-
Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation, as is common for this heterocycle.[8][9][11]
-
Dithiocarbamate Group: The C-N bond within the morpholine-4-carbodithioate moiety is predicted to have significant double-bond character (bond length ~1.33-1.35 Å), indicating delocalization of the nitrogen lone pair into the CS₂ group.[10] This planarity restricts rotation around the C-N bond.
-
Conformation: A key feature will be the torsion angle between the plane of the dithiocarbamate group and the plane of the 4-nitrobenzyl ring. This conformation will be influenced by steric hindrance and weak intramolecular interactions.
Caption: Key functional groups in this compound.
Supramolecular Analysis via Hirshfeld Surfaces
To quantify and visualize the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is an indispensable tool.[13][14] This analysis maps the electron distribution of a molecule within the crystal lattice.
-
Methodology: Using software like CrystalExplorer, Hirshfeld surfaces are generated based on the refined crystal structure.[15] The analysis involves mapping properties like dₙₒᵣₘ (a normalized contact distance), dᵢ (distance to the nearest nucleus inside the surface), and dₑ (distance to the nearest nucleus outside the surface).
-
Expected Interactions:
-
H···H Contacts: These are typically the most abundant interactions, comprising a large percentage of the Hirshfeld surface area.[13][14]
-
O···H Contacts: The nitro group oxygens are strong hydrogen bond acceptors. Short O···H contacts with methylene protons of the morpholine or benzyl groups, or aromatic protons, are highly probable. These will appear as distinct red spots on the dₙₒᵣₘ surface.[13]
-
S···H Contacts: The sulfur atoms of the dithiocarbamate group can also act as weak hydrogen bond acceptors, leading to S···H interactions.
-
π···π Stacking: The electron-deficient 4-nitrophenyl rings may engage in π-π stacking interactions with neighboring rings, which would be visible in the packing diagrams and can be quantified by the distance between aromatic centroids.[8][9]
-
Intermolecular Interactions Workflow
Caption: Workflow for Hirshfeld surface analysis to decode intermolecular interactions.
Potential Significance and Applications
The structural insights gained from this analysis are crucial for establishing structure-property relationships. The confirmed solid-state structure can be used for:
-
Computational Studies: The experimental geometry serves as a reliable starting point for DFT calculations to explore electronic properties, molecular orbitals, and reactivity.[7][16]
-
Drug Design: Understanding the conformational preferences and key intermolecular interactions can guide the design of new analogues with potentially enhanced biological activity, for instance, as antimicrobial or anticancer agents.[3][4]
-
Materials Science: The crystal packing motifs could inform strategies for crystal engineering, aiming to develop new materials with specific optical or electronic properties.
Conclusion
This technical guide has outlined a comprehensive, field-proven pathway for the complete crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, single-crystal X-ray diffraction, and advanced supramolecular analysis, researchers can obtain a detailed and unambiguous understanding of this molecule's three-dimensional architecture. The projected findings, based on structurally related compounds, suggest a molecule with a chair-form morpholine ring, a planar dithiocarbamate linker, and a crystal packing dominated by a network of weak O···H, S···H, and potentially π-π interactions. Executing this workflow will provide invaluable data for advancing the fields of medicinal chemistry and materials science.
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Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]
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Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o2008. [Link]
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Hegedüs, C. I., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
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Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o2008. [Link]
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Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]
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Onwudiwe, D. C., & Ajibade, P. A. (2016). Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]
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Szałkowska, P., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(14), 3247. [Link]
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Sravanthi, V., & Harikishan, G. (2016). Synthesis, Characterization and Evaluation of Some Novel Morpholine Derivatives for Their Antimicrobial Activity. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6010. [Link]
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Fischer, S., et al. (2021). Silver dithiocarbamates derived from amino acid esters. Dalton Transactions, 50(29), 10183-10192. [Link]
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Tan, B. J., et al. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Molecules, 20(3), 5076-5095. [Link]
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Chhabria, M. T., et al. (2011). Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations. European Journal of Medicinal Chemistry, 46(9), 4234-4243. [Link]
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Bobinihi, F. B., et al. (2021). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry, 14(3), 102981. [Link]
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Zhang, Y., et al. (2023). Synthesis, structural characterization, Hirshfeld surface, DFT calculation and antifungal activity of novel quinoline carbonothioate compounds. ResearchGate. [Link]
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Piras, M., et al. (2020). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. International Journal of Molecular Sciences, 21(18), 6826. [Link]
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Paca, M. J., & Ajibade, P. A. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 26(23), 7356. [Link]
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El-Emam, A. A., et al. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[6][7][11]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Molecules, 28(14), 5556. [Link]
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Onwudiwe, D. C., & Ajibade, P. A. (2016). Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]
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Chu, D. T., et al. (1996). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 39(19), 3853-3864. [Link]
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An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl morpholine-4-carbodithioate in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Chemical Entities
In the realm of drug discovery and development, understanding the solubility of a novel chemical entity (NCE) is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. The solubility profile of a compound dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of a specific and structurally complex molecule: 4-Nitrobenzyl morpholine-4-carbodithioate.
Deconstructing the Molecule: A Predictive Analysis
The structure of this compound offers several clues to its potential solubility behavior. It is a molecule of moderate size with distinct polar and non-polar regions.
-
The 4-Nitrobenzyl Group: The aromatic ring introduces a degree of hydrophobicity, while the nitro group (NO₂) is a strong electron-withdrawing group, contributing to the molecule's polarity.
-
The Morpholine Ring: This heterocyclic amine is a polar component capable of hydrogen bonding, which can enhance solubility in protic solvents.[1][2]
-
The Carbodithioate Group (-CS₂-): This moiety is less common than its carboxylate counterpart but is known to act as a chelating agent and can participate in various intermolecular interactions. Its contribution to solubility is complex and highly dependent on the solvent environment.
Based on this analysis, we can hypothesize that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be moderate.
The Principle of "Like Dissolves Like": A Guiding Maxim
The adage "like dissolves like" remains a powerful predictive tool in solubility science.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize common organic solvents based on their polarity to systematically investigate the solubility of our target compound.
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - Possess polar bonds but lack acidic protons for hydrogen donation.
-
Non-Polar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dielectric constants and minimal polarity.
Experimental Protocol: A Step-by-Step Guide to Solubility Determination
This protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.
Materials and Reagents
-
This compound (high purity)
-
A selection of common organic solvents (HPLC grade or equivalent):
-
Water
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Toluene
-
Hexane
-
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and vials
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in a range of solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different solvent from the selected panel.
-
Mixing: Vigorously vortex each tube for 30-60 seconds.
-
Observation: Visually inspect each tube for the dissolution of the solid. Classify the solubility as:
-
Freely Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Slightly Soluble: Only a small amount of the solid appears to have dissolved.
-
Insoluble: The solid remains largely undissolved.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into several vials for each solvent to be tested.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent system is essential for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
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Spectroscopic data (NMR, IR, UV-Vis) for 4-Nitrobenzyl morpholine-4-carbodithioate
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Nitrobenzyl morpholine-4-carbodithioate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete, published experimental dataset for this specific molecule, this document synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures. Furthermore, this guide outlines a robust experimental protocol for the synthesis and subsequent characterization of the title compound, designed for reproducibility and validation in a research setting. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound's structural and electronic properties.
Molecular Structure and Rationale for Spectroscopic Behavior
This compound is a multifaceted molecule combining three key structural motifs, each contributing distinct and predictable features to its overall spectroscopic profile:
-
The 4-Nitrobenzyl Group : This is an electron-deficient aromatic system. The potent electron-withdrawing nature of the nitro group (NO₂) significantly deshields the aromatic protons and carbons, pushing their NMR signals downfield. It also acts as a strong chromophore, dominating the UV-Vis spectrum.
-
The Morpholine Ring : A saturated heterocycle, the morpholine ring typically exists in a chair conformation.[1] In ¹H NMR, this leads to two distinct signals for the methylene protons—those adjacent to the oxygen atom (more deshielded) and those adjacent to the nitrogen atom.[2]
-
The Dithiocarbamate Linkage (-NCS₂-) : This functional group is characterized by a thiocarbonyl (C=S) bond, which has a distinct stretching frequency in the IR spectrum. The carbon atom of this group exhibits a characteristic, highly deshielded signal in the ¹³C NMR spectrum.
Understanding these individual components allows for a logical, first-principles approach to predicting and interpreting the spectroscopic data for the complete molecule.
Caption: Logical relationship between molecular components and spectroscopic output.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data based on analysis of structurally related compounds and established principles.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and morpholine protons. The electron-withdrawing nitro group will cause the aromatic protons to appear significantly downfield, likely as two distinct doublets characteristic of a 1,4-disubstituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~ 8.20 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | Strong deshielding by the adjacent electron-withdrawing NO₂ group.[3] |
| ~ 7.55 | Doublet (d) | 2H | Ar-H (meta to NO₂) | Less deshielded than ortho protons but still downfield due to overall ring deactivation.[3] |
| ~ 4.75 | Singlet (s) | 2H | Ar-CH₂ -S | Benzylic protons are deshielded by the adjacent aromatic ring and sulfur atom. |
| ~ 4.10 | Triplet (t) | 4H | -N-CH₂ -CH₂-O- | Protons adjacent to nitrogen in the morpholine ring.[1][2] |
| ~ 3.75 | Triplet (t) | 4H | -N-CH₂-CH₂ -O- | Protons adjacent to the more electronegative oxygen, typically shifted slightly downfield relative to N-CH₂ protons in simple morpholines, but the dithiocarbamate influence modifies this.[1][2] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will be notable for the highly deshielded thiocarbonyl carbon and the distinct signals for the aromatic and aliphatic carbons.
| Predicted Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~ 195-200 | N-C =S | The thiocarbonyl carbon is characteristically found at very low field.[4] |
| ~ 148.0 | C -NO₂ (ipso) | Quaternary carbon attached to the nitro group, strongly deshielded.[5] |
| ~ 145.0 | C -CH₂S (ipso) | Quaternary aromatic carbon attached to the benzyl group.[5] |
| ~ 130.0 | Ar-C H (meta to NO₂) | Aromatic methine carbons. |
| ~ 124.0 | Ar-C H (ortho to NO₂) | Aromatic methine carbons.[5] |
| ~ 66.5 | -N-CH₂-C H₂-O- | Morpholine carbons adjacent to oxygen.[6] |
| ~ 50.0 | -N-C H₂-CH₂-O- | Morpholine carbons adjacent to the dithiocarbamate nitrogen.[7] |
| ~ 38.0 | Ar-C H₂-S | Benzylic carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups. The most prominent bands are expected for the nitro group, the thiocarbonyl group, and the C-N bonds.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 1525 & ~ 1345 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) | These two strong, sharp bands are highly characteristic of aromatic nitro compounds.[8] |
| ~ 1490 | C=N⁺ Stretch (Thioureide band) | Dithiocarbamate | This band has significant C-N bond character due to resonance and is a key indicator of the dithiocarbamate moiety. |
| ~ 1250 | C-N Stretch | Morpholine C-N | Stretching vibration of the carbon-nitrogen single bonds within the morpholine ring. |
| ~ 1115 | C-O-C Stretch | Morpholine Ether | Asymmetric stretching of the ether linkage in the morpholine ring. |
| ~ 950-1050 | C=S Stretch | Dithiocarbamate | The C=S bond typically gives a medium to strong absorption in this region.[9][10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum will be dominated by the electronic transitions of the 4-nitrobenzyl chromophore. Dithiocarbamates also absorb in the UV region, which may result in overlapping bands.[11][12]
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~ 270-280 | High | π → π | 4-Nitrobenzyl |
| ~ 300-340 | Low to Medium | n → π | Nitro Group / C=S |
Experimental Protocols
Synthesis of this compound
This procedure is a standard and reliable method for synthesizing S-alkyl dithiocarbamates.[13]
Step-by-Step Methodology:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve morpholine (1.0 eq) in ethanol (20 mL).
-
Slowly add carbon disulfide (CS₂, 1.0 eq) dropwise to the cold, stirring solution.
-
After the CS₂ addition is complete, add a solution of potassium hydroxide (KOH, 1.0 eq) in ethanol (10 mL) dropwise, maintaining the low temperature.
-
Allow the mixture to stir in the ice bath for an additional 60 minutes. A precipitate of the potassium morpholine-4-carbodithioate salt should form.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve 4-nitrobenzyl chloride (or bromide) (1.0 eq) in a minimal amount of ethanol.
-
Add the solution of 4-nitrobenzyl halide dropwise to the stirring suspension of the dithiocarbamate salt at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold deionized water.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Dry the final product under vacuum.
-
Spectroscopic Characterization Workflow
The following represents a standard workflow for the structural elucidation of the synthesized compound.
Caption: Workflow for synthesis and spectroscopic validation.
Instrumentation and Parameters:
-
NMR Spectroscopy: Spectra should be recorded on a 300 MHz or higher spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra can be obtained using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. Data should be collected over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: A solution of the compound should be prepared in a UV-transparent solvent such as ethanol or acetonitrile at a known concentration. The spectrum should be recorded from approximately 200 to 600 nm.
Conclusion
The spectroscopic profile of this compound is highly predictable due to its distinct and well-characterized functional components. The ¹H and ¹³C NMR spectra will be defined by the deshielded aromatic system and the characteristic signals of the morpholine and benzylic protons. The FT-IR spectrum will provide definitive evidence of the nitro and dithiocarbamate groups, while the UV-Vis spectrum will be dominated by the strong absorption of the nitroaromatic chromophore. The experimental protocols outlined herein provide a clear pathway for the synthesis and rigorous structural confirmation of this compound, ensuring a high degree of scientific integrity for future research and development applications.
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Thermal Stability and Decomposition Profile of 4-Nitrobenzyl morpholine-4-carbodithioate: A Methodological Framework
An In-Depth Technical Guide for the Scientific Professional
Abstract
4-Nitrobenzyl morpholine-4-carbodithioate is a molecule of significant interest, combining the reactive nitroaromatic moiety with the versatile morpholine-4-carbodithioate group. Its structural analogues have found applications in medicinal chemistry, particularly as intermediates for anticancer drugs, and the carbodithioate group is pivotal in fields like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3] Despite its potential, a comprehensive understanding of its thermal stability is absent in the current literature. This guide presents a rigorous, field-proven methodological framework for characterizing the thermal properties of this compound. We will detail the necessary protocols for synthesis, thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), kinetic modeling of decomposition, and the crucial analysis of decomposition products. The causality behind each experimental choice is explained to provide a self-validating system for generating a complete thermal hazard and stability profile, ensuring safe handling, storage, and application.
Introduction: The Rationale for Thermal Characterization
The presence of a nitro group in an organic molecule is a well-established indicator of potential thermal instability.[4] Nitroaromatic compounds, especially those with additional activating groups, can undergo highly exothermic and sometimes explosive decomposition.[5] The 4-nitrobenzyl group, in particular, has been studied in related halide compounds and is known to decompose exothermally with significant gas evolution.[4][5]
Simultaneously, the dithiocarbamate functional group presents its own thermal decomposition pathways, often requiring temperatures of 200-400°C to cleave the S-C bonds.[6] The decomposition of dithiocarbamates can be complex and is influenced by the substituents on the nitrogen atom.[7]
The combination of these two moieties in this compound necessitates a thorough investigation of its thermal behavior. Such data is not merely academic; it is critical for:
-
Safety and Hazard Assessment: Preventing uncontrolled exothermic events during synthesis, purification, and storage.
-
Process Optimization: Defining safe temperature limits for chemical reactions utilizing this compound as an intermediate.
-
Storage and Shelf-Life: Establishing conditions that prevent degradation over time.
-
Application Viability: Understanding its thermal limits in applications like polymerization, where elevated temperatures may be required.
This guide provides the scientific framework to de-risk the use of this compound and unlock its full potential.
Synthesis and Structural Verification
A robust thermal analysis begins with a pure, well-characterized sample. The proposed synthesis involves a nucleophilic substitution reaction.
Proposed Synthetic Workflow
The synthesis of this compound can be logically achieved by reacting a salt of morpholine-4-carbodithioic acid with 4-nitrobenzyl bromide. The morpholine-4-carbodithioate salt itself is readily prepared from morpholine and carbon disulfide.[8][9]
Caption: Proposed workflow for synthesis and verification.
Experimental Protocol: Synthesis
-
Preparation of Morpholinium morpholine-4-carbodithioate: a. In a flask submerged in an ice bath, dissolve morpholine (0.2 mol) in 30 mL of an ethanol-water (1:1 v/v) solution.[8] b. While stirring vigorously, slowly add carbon disulfide (0.1 mol) to the cold solution. c. Continue stirring for 2 hours as a precipitate forms. d. Collect the solid salt by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Synthesis of this compound: a. Dissolve the dried morpholinium morpholine-4-carbodithioate (0.05 mol) in 50 mL of acetonitrile. b. In a separate flask, dissolve 4-nitrobenzyl bromide (0.05 mol) in 50 mL of acetonitrile. c. Add the 4-nitrobenzyl bromide solution dropwise to the stirred dithiocarbamate salt solution at room temperature. d. Stir the reaction mixture at room temperature for 12 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. g. Redissolve the residue in ethyl acetate and wash with water to remove the morpholinium bromide byproduct. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. i. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane).
Core Thermal Analysis: TGA & DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that form the cornerstone of thermal stability assessment.[7] TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the onset temperature of decomposition and the stages of mass loss.
-
Causality: TGA provides a clear picture of when the material begins to break down into volatile components. Performing the analysis in an inert atmosphere (nitrogen) is crucial to study the intrinsic thermal decomposition, avoiding oxidative side-reactions that would occur in air and complicate the interpretation.
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Mass: 5-10 mg of purified compound.
-
Crucible: Platinum or alumina pan.
-
Atmosphere: High-purity nitrogen with a flow rate of 40-50 mL/min.[4]
-
Heating Rate: 10 °C/min. This is a standard rate that provides good resolution.[4]
-
Temperature Range: Room temperature to 600 °C, or until mass loss is complete.
-
Data to Collect: Onset temperature of decomposition (Tonset), peak decomposition temperature (Tpeak) from the derivative (DTG) curve, and residual mass percentage.
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To identify melting point, phase transitions, and the exothermic or endothermic nature of decomposition.
-
Causality: The presence of a sharp endotherm indicates melting, while a strong exotherm is a critical warning sign of a potentially hazardous, energy-releasing decomposition.[5] Using sealed crucibles is essential for compounds that may sublime or to contain pressure generated from gaseous decomposition products, providing a more accurate measure of the decomposition energy.[4]
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Mass: 2-5 mg of purified compound.
-
Crucible: Sealed aluminum or gold-plated pan.
-
Atmosphere: High-purity nitrogen with a flow rate of 40-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Room temperature to 400 °C (or a temperature beyond the final decomposition event observed in TGA).
-
Data to Collect: Melting point (Tm), enthalpy of fusion (ΔHfus), onset of decomposition exotherm (Tonset), and enthalpy of decomposition (ΔHdecomp).
Expected Data Summary
The quantitative data from these analyses should be summarized for clarity.
| Parameter | Symbol | Expected Value/Observation | Significance |
| Melting Point (DSC) | Tm | Sharp Endotherm | Purity & Phase Transition |
| Onset of Decomposition (TGA) | Tonset | ~150-250 °C (Hypothetical) | Start of Mass Loss |
| Onset of Decomposition (DSC) | Tonset | Strong Exotherm | Start of Energy Release |
| Enthalpy of Decomposition (DSC) | ΔHdecomp | High Negative Value (e.g., > -500 J/g) | Hazard Potential |
| Residual Mass (TGA) | % Residue | < 5% | Indicates complete decomposition to volatile products |
Kinetic Analysis of Decomposition
Understanding the rate of decomposition is as important as knowing the temperature at which it begins. Kinetic analysis allows for the prediction of stability over time and under different temperature conditions.
Kinetic Workflow
Caption: Workflow for kinetic analysis of thermal decomposition.
Methodological Approach
-
Multi-Rate TGA: Perform TGA runs at several different heating rates (e.g., 5, 10, 15, and 20 °C/min). Decomposition is a kinetic event, so the observed decomposition temperature will shift to higher values at faster heating rates.[10]
-
Model Application: Utilize iso-conversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models. These models are robust because they calculate the activation energy (Ea) as a function of the extent of conversion, without assuming a specific reaction model.[11]
-
Hazard Prediction: The calculated kinetic triplet (Ea, A, and reaction model) can be used to estimate critical thermal safety parameters like the Time to Maximum Rate (TMR) and the critical temperature of self-acceleration (TCL), which are invaluable for assessing storage and handling risks.[11]
Proposed Decomposition Pathway and Product Analysis
Identifying the decomposition products is the final piece of the puzzle, confirming the decomposition mechanism. The molecule has several potential points of bond cleavage.
Hypothesized Decomposition Routes
The thermal decomposition could be initiated at several points:
-
C-S Bond Cleavage: Homolytic cleavage of the benzyl-sulfur bond, being potentially the weakest single bond.
-
N-C(S) Bond Cleavage: Cleavage of the bond between the morpholine nitrogen and the carbodithioate carbon.
-
Intramolecular Rearrangement: A Chugaev-type elimination is less likely but possible, leading to the formation of 4-nitrotoluene and other fragments.
-
Nitro Group Decomposition: The nitro group itself can initiate decomposition through C-N bond cleavage or intramolecular reactions.[12]
A likely primary pathway involves the release of carbon disulfide (CS₂), a common decomposition product of dithiocarbamates.[13][14][15]
Caption: Hypothesized decomposition pathways and products.
Recommended Analytical Technique: TGA-MS or Pyrolysis-GC-MS
-
Objective: To identify the volatile products evolved during decomposition in real-time.
-
Causality: Coupling the TGA effluent to a Mass Spectrometer (TGA-MS) allows for the direct correlation of mass loss events with the specific chemical species being released. This provides definitive evidence for the proposed decomposition pathways. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) offers a complementary approach, providing superior separation of complex product mixtures.
-
TGA-MS Protocol: a. Use the same TGA method as described in Section 3.1. b. Interface the TGA exhaust port to the MS inlet via a heated transfer line. c. Set the MS to scan a relevant mass range (e.g., 10-400 m/z) continuously throughout the TGA run. d. Correlate the ion currents for specific m/z values (e.g., m/z 76 for CS₂) with the DTG curve to identify which products are formed at each decomposition stage.
Conclusion
The thermal characterization of this compound is a critical, multi-faceted process that is essential for its safe and effective use. By following the integrated workflow presented in this guide—from controlled synthesis and fundamental thermal analysis with TGA/DSC to advanced kinetic modeling and definitive product identification—researchers can build a comprehensive and reliable thermal stability profile. This self-validating approach not only quantifies the thermal risks associated with the nitroaromatic and dithiocarbamate moieties but also provides the fundamental data required for process scale-up, safe handling protocols, and informed application development.
References
- Cardillo, P., & Girelli, A. (1984). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data, 29(3), 348-351.
- Tariq, M., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 27(19), 6649. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573211/]
- Cardillo, P. (2020). Thermal Stability of Nitrobenzyl Halogenides. ResearchGate. [Link: https://www.researchgate.net/publication/236166882_Thermal_Stability_of_Nitrobenzyl_Halogenides]
- Motevalli, M., et al. (2011). Thermal behaviour of metal-dithiocarbamates. ResearchGate. [Link: https://www.researchgate.
- Yang, Z., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3099902/]
- Xu, W.J. (2025). Thermal Decomposition Behavior and Kinetic Analysis of Nitrocellulose with Organic Stabilizers. ResearchGate. [Link: https://www.researchgate.net/publication/382346618_Thermal_Decomposition_Behavior_and_Kinetic_Analysis_of_Nitrocellulose_with_Organic_Stabilizers]
- Sbooui, H., et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. Molecules, 27(20), 7035. [Link: https://www.mdpi.com/1420-3049/27/20/7035]
- Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2008. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200922/]
- Yang, Z., & Wang, J. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344122/]
- Janez, M., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(16), 4991. [Link: https://www.mdpi.com/1420-3049/26/16/4991]
- Mafud, A. C., Sanches, E. A., & Gambardella, M. T. (2011). Morpholin-4-ium morpholine-4-carbodithioate. ResearchGate. [Link: https://www.researchgate.
- Thermo Fisher Scientific. (n.d.). Analysis of Dithiocarbamate Pesticides by GC-MS. Thermo Fisher Scientific Application Note. [Link: https://assets.thermofisher.
- Lopreiato, V., et al. (2022). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link: https://encyclopedia.pub/entry/35474]
- Agilent Technologies. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Agilent Application Note. [Link: https://www.agilent.com/cs/library/applications/application-dithiocarbamate-pesticides-tea-gc-ms-ms-5994-6178en-agilent.pdf]
- Lopreiato, V., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 10(11), 646. [Link: https://www.mdpi.com/2305-6304/10/11/646]
- Zhang, Y., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(2). [Link: http://www.scielo.cl/scielo.php?script=sci_arttext&pid=S0717-97072023000200115]
- Pokri, P., et al. (2020). Dependence of Thermal Stability on Molecular Structure of RAFT/MADIX Agents: A Kinetic and Mechanistic Study. ResearchGate. [Link: https://www.researchgate.net/publication/343293881_Dependence_of_Thermal_Stability_on_Molecular_Structure_of_RAFTMADIX_Agents_A_Kinetic_and_Mechanistic_Study]
- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. [Link: https://pubs.acs.org/doi/10.1021/cr00024a005]
- Sekirin, V. A., Chekryshkin, Yu. S., & Ketov, A. N. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Journal of Applied Chemistry of the USSR, 58(10), 2148-2150. [Link: https://www.osti.gov/biblio/5914144]
- Jasiński, R., & Maziarka, A. (2020). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 25(21), 5139. [Link: https://www.mdpi.com/1420-3049/25/21/5139]
- Giri, B. R., & El-Sayed, M. A. (2015). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate. [Link: https://www.researchgate.net/publication/280947701_A_Mechanistic_and_Kinetic_Study_on_the_Decomposition_of_Morpholine]
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Electrochemical properties of 4-Nitrobenzyl morpholine-4-carbodithioate
An In-depth Technical Guide to the Electrochemical Properties of 4-Nitrobenzyl morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest, integrating two electrochemically active moieties: the nitrobenzyl group, a well-known electrophore, and the morpholine-4-carbodithioate group, a versatile ligand and redox-active species. This guide provides a comprehensive technical overview of the anticipated electrochemical properties of this compound and detailed protocols for its characterization. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot experimental designs effectively. The insights herein are grounded in established principles of electrochemistry and the known behavior of dithiocarbamates and nitroaromatic compounds, providing a robust framework for investigation in fields ranging from sensor development to medicinal chemistry.
Introduction: Unraveling the Electrochemical Dichotomy
The unique structure of this compound presents a fascinating case for electrochemical analysis. The molecule can be conceptually dissected into two key functional domains:
-
The 4-Nitrobenzyl Moiety: The nitro group (-NO₂) is a classic electron-withdrawing group and is readily reducible through a series of well-defined electron transfer steps. This process is often pH-dependent and can proceed through radical anion intermediates to hydroxylamine and ultimately to the amine. The redox potential of the nitro group is a sensitive probe of the local electronic environment.
-
The Morpholine-4-carbodithioate Moiety: Dithiocarbamates are known for their rich electrochemistry.[1] They can undergo oxidation at the sulfur atoms, typically a one-electron process that can lead to the formation of thiuram disulfide dimers.[2] Furthermore, their strong metal-chelating properties mean their electrochemical behavior can be significantly modulated by the presence of metal ions.[3][4]
The interplay between these two redox centers is of primary interest. Does the electron-withdrawing nature of the nitrobenzyl group influence the oxidation potential of the dithiocarbamate? Conversely, does the dithiocarbamate moiety affect the reduction of the nitro group? Understanding these interactions is crucial for harnessing the properties of this molecule in various applications.
This guide will provide the foundational knowledge and experimental protocols to explore these questions systematically.
Predicted Electrochemical Behavior: A Mechanistic Overview
Based on the literature for related compounds, we can predict the following electrochemical characteristics for this compound.
Reduction of the Nitrobenzyl Group
The reduction of the nitro group in aprotic media typically proceeds in two one-electron steps. The first, reversible step forms a radical anion. The second, often irreversible, step leads to further reduction products. In protic media, the reduction is more complex and usually occurs as a single, irreversible multi-electron wave corresponding to the formation of the hydroxylamine or amine.
Oxidation of the Dithiocarbamate Moiety
The dithiocarbamate group is expected to undergo a quasi-reversible to irreversible one-electron oxidation to form a thiuram disulfide dimer.[1][2] The potential at which this occurs will be influenced by the solvent and the electron density on the sulfur atoms, which is in turn affected by the rest of the molecule.
The following diagram illustrates the predicted primary redox pathways for this compound.
Caption: Predicted primary redox pathways for this compound.
Experimental Protocols for Electrochemical Characterization
The following sections detail the experimental workflows for a thorough electrochemical investigation.
Materials and Instrumentation
-
Electrochemical Workstation: A potentiostat/galvanostat capable of cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).
-
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE), platinum electrode.
-
Reference Electrode: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM) - all electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Analyte: this compound, synthesized and purified. A stock solution (e.g., 10 mM in the chosen solvent) should be prepared.
Protocol 1: Cyclic Voltammetry (CV) for Initial Screening
Objective: To identify the redox peaks, estimate formal potentials, and assess the reversibility of the electron transfer processes.
Methodology:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with 10 mL of 0.1 M supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Blank Scan: Run a CV of the supporting electrolyte solution to establish the potential window and ensure there are no interfering peaks.
-
Analyte Addition: Add a known volume of the this compound stock solution to achieve the desired concentration (e.g., 1 mM).
-
Data Acquisition:
-
Scan initially over a wide potential range (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s to identify all redox events.
-
Subsequently, perform scans over narrower potential ranges focusing on the observed anodic and cathodic peaks.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer (diffusion-controlled vs. adsorption-controlled).
-
Data Analysis and Interpretation:
-
Peak Potentials (Epa, Epc): Note the anodic (Epa) and cathodic (Epc) peak potentials.
-
Formal Potential (E°'): For a reversible or quasi-reversible couple, estimate the formal potential as E°' = (Epa + Epc) / 2.
-
Peak Separation (ΔEp): ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics.
-
Peak Currents (ipa, ipc): Measure the anodic and cathodic peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.
-
Scan Rate Dependence: Plot peak current (ip) vs. the square root of the scan rate (ν¹/²). A linear relationship passing through the origin is indicative of a diffusion-controlled process, as described by the Randles-Ševčík equation.[1]
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
Objective: To obtain better resolution of closely spaced peaks and to determine the limit of detection (LOD).
Methodology:
-
Follow steps 1-5 from the CV protocol.
-
DPV Parameter Optimization:
-
Pulse Amplitude: Typically 25-100 mV.
-
Pulse Width: Typically 50-100 ms.
-
Scan Increment: Typically 4-10 mV.
-
Optimize these parameters to achieve the best signal-to-noise ratio.
-
-
Data Acquisition: Scan over the potential range of interest identified from the CV experiments.
-
Concentration Dependence: Prepare a series of solutions with varying concentrations of the analyte and record their DPV responses to construct a calibration curve.
Data Analysis and Interpretation:
-
The peak potential in DPV is related to the formal potential.
-
The peak height is directly proportional to the concentration of the analyte.
-
Plot peak height vs. concentration to generate a calibration curve. The linearity of this plot will determine the quantitative range of the method.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).
Quantitative Data Presentation
The following tables provide a template for summarizing the expected electrochemical data for this compound.
Table 1: Cyclic Voltammetry Data for this compound (1 mM in 0.1 M TBAPF₆/ACN at 100 mV/s)
| Redox Process | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc |
| Dithiocarbamate Oxidation | +0.85 | +0.78 | 70 | ~1 |
| Nitro Group Reduction I | -1.10 | -1.16 | 60 | ~1 |
| Nitro Group Reduction II | -1.65 | - | - | - |
Table 2: Scan Rate Dependence of the Peak Current for the First Reduction Wave
| Scan Rate (mV/s) | ip (µA) | ν¹/² (mV/s)¹/² |
| 25 | 5.2 | 5.0 |
| 50 | 7.3 | 7.1 |
| 100 | 10.4 | 10.0 |
| 200 | 14.7 | 14.1 |
| 500 | 23.2 | 22.4 |
Trustworthiness: Self-Validating Systems
To ensure the reliability of the obtained data, the following validation steps should be integrated into the experimental design:
-
Internal Standard: For quantitative studies, the use of a well-behaved internal standard with a redox potential distinct from the analyte (e.g., ferrocene/ferrocenium couple) is highly recommended. This allows for correction for any fluctuations in the experimental conditions.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
-
Control Experiments: Running CVs of precursor molecules (e.g., 4-nitrobenzyl chloride and sodium morpholine-4-carbodithioate separately) can help in the unambiguous assignment of the observed redox peaks.
Applications in Drug Development and Sensor Technology
The electrochemical properties of this compound open up several potential applications:
-
Electrochemical Sensors: The distinct redox signals can be used for the development of sensitive and selective electrochemical sensors for the detection of this molecule or its metabolites.[2]
-
Prodrug Activation: The reducible nitro group can act as a trigger for drug release under hypoxic conditions, which are characteristic of solid tumors. The electrochemical data can help in designing molecules with appropriate reduction potentials for selective activation in the target tissue.
-
Enzyme Inhibition Assays: Dithiocarbamates are known to inhibit certain enzymes.[5][6] Electrochemical methods can be employed to monitor the enzyme activity and study the inhibitory effects of this compound in real-time.
The following diagram illustrates a potential application in an enzyme-inhibition based biosensor.
Caption: Principle of an enzyme-inhibition based electrochemical biosensor.
Conclusion
This technical guide provides a comprehensive framework for the electrochemical investigation of this compound. By systematically applying the detailed protocols and analytical approaches described herein, researchers can gain a deep understanding of the redox behavior of this molecule. The predicted electrochemical properties, grounded in the well-established chemistry of its constituent moieties, offer a solid starting point for experimental design. The insights gained from such studies will be invaluable for the rational design of novel applications in areas such as targeted drug delivery, diagnostics, and materials science.
References
- Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors.
- Electrochemical Studies of Dithiocarbamates and Related Compounds.
- Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction.
- Voltammetric studies of copper(II)-dithiocarbamate reaction and a differential pulse polarographic method for the determination.
- Cyclic and Square Wave Voltametric Studies of Mn(II) and Co(II) Dithiocarbamate Complexes.
- Electrochemical detection of dithiocarbamate pesticides is facilitated...
- Preliminary Study: Enzyme Inhibition Biosensor for Dithiocarbamate Fungicides Detection.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
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The Emergence of Dithiocarbamates in Polymerization: A Technical Guide to Their Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of polymer chemistry, the quest for precise control over polymer architecture has been a driving force for innovation. Among the arsenal of techniques developed to achieve this, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and broad applicability. At the heart of this powerful technology lies the chain transfer agent (CTA), a molecule that dictates the living characteristics of the polymerization. This guide delves into the fascinating history and core science of a particular class of CTAs: dithiocarbamates. Once relegated to the role of simple "photoiniferters," dithiocarbamates have emerged as highly tunable and efficient mediators for the synthesis of well-defined polymers, finding applications in fields as diverse as materials science and drug delivery.
This document provides a comprehensive overview of the discovery, mechanistic underpinnings, and practical application of dithiocarbamates in polymerization. As a senior application scientist, the aim is not merely to present protocols but to illuminate the scientific reasoning that guides experimental design, ensuring a deep and functional understanding for researchers at all levels.
Part 1: A Historical Perspective: From Iniferters to RAFT Agents
The journey of dithiocarbamates in polymerization is a testament to the iterative nature of scientific discovery. Their initial foray into the field was as "iniferters" (a portmanteau of initiator, transfer agent, and terminator) in the 1980s. These early dithiocarbamates, typically simple N,N-dialkyl derivatives, were used in photopolymerizations where they could initiate, transfer, and terminate polymer chains. However, these systems offered limited control over molecular weight and polydispersity, falling short of the criteria for a truly "living" polymerization.
A paradigm shift occurred with the advent of RAFT polymerization in the late 1990s. Researchers at CSIRO in Australia discovered that the effectiveness of thiocarbonylthio compounds as RAFT agents was critically dependent on their chemical structure. It was found that simple N,N-dialkyl dithiocarbamates are largely ineffective as RAFT agents under thermal conditions. The breakthrough came with the realization that modifying the electronic environment of the nitrogen atom in the dithiocarbamate moiety could dramatically alter its reactivity and efficacy in controlling polymerization.[1][2]
Specifically, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system, such as those derived from pyrrole or imidazole, were shown to be highly effective RAFT agents.[1][2] This structural modification reduces the electron-donating character of the nitrogen into the thiocarbonyl group, making the C=S bond more susceptible to radical addition and fragmentation, the cornerstone of the RAFT process. This discovery unlocked the true potential of dithiocarbamates, transforming them from rudimentary iniferters into a versatile class of CTAs for controlled radical polymerization.[1][3]
Part 2: The Core Mechanism: Understanding Dithiocarbamate-Mediated RAFT Polymerization
The efficacy of dithiocarbamates in RAFT polymerization hinges on a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains. This mechanism allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity and controlled molecular weights.
The fundamental steps of the RAFT mechanism using a dithiocarbamate CTA are illustrated below:
Figure 1: The core mechanism of RAFT polymerization mediated by a dithiocarbamate chain transfer agent.
Causality in Mechanistic Steps:
-
Initiation: The process begins with the thermal or photochemical decomposition of a conventional radical initiator (e.g., AIBN) to generate initiating radicals. These radicals then react with monomer units to form propagating polymer chains (Pn•).
-
Reversible Chain Transfer: The propagating radical (Pn•) adds to the C=S bond of the dithiocarbamate CTA. This addition forms a short-lived intermediate radical. The stability of this intermediate is crucial. The key to a successful RAFT polymerization is the rapid fragmentation of this intermediate.
-
Fragmentation: The intermediate radical can fragment in two ways: either back to the original propagating radical and CTA (the reverse of the addition step) or forward to release the leaving group radical (R•) and form a dormant polymer chain capped with the dithiocarbamate moiety. For the polymerization to be controlled, this fragmentation must be fast.
-
Re-initiation: The expelled radical (R•) must be a good initiating species, capable of reacting with the monomer to start a new propagating chain.
-
Equilibrium: A rapid equilibrium is established between the active propagating radicals and the dormant dithiocarbamate-capped polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. The concentration of active radicals at any given time is low, which minimizes termination reactions.[4]
The choice of the Z and R groups on the dithiocarbamate CTA is critical as it dictates the reactivity of the C=S double bond and the stability of the intermediate radical, thereby influencing the range of monomers that can be effectively polymerized. Nitrogen-containing dithiocarbamates are particularly effective because the nitrogen atom can donate electron density, which stabilizes the cationic intermediate.[5]
Part 3: Experimental Design and Protocols
The successful implementation of dithiocarbamate-mediated RAFT polymerization requires careful consideration of the reaction components and conditions. The choice of CTA, initiator, monomer, and solvent all play a pivotal role in achieving the desired polymer characteristics.
Synthesis of Dithiocarbamate RAFT Agents
A common method for synthesizing dithiocarbamate RAFT agents involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent.[6][7]
Protocol: Synthesis of Cyanomethyl Methyl(phenyl)dithiocarbamate
This protocol is adapted from established literature procedures.[4]
Materials:
-
N-methylaniline
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Bromoacetonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide in deionized water.
-
While maintaining the temperature at 0 °C, add carbon disulfide dropwise to the reaction mixture. The solution will typically turn yellow or orange.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and add bromoacetonitrile dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: A generalized workflow for the synthesis of a dithiocarbamate RAFT agent.
RAFT Polymerization Protocol
The following is a general protocol for the RAFT polymerization of a vinyl monomer using a dithiocarbamate CTA. The specific ratios of monomer, CTA, and initiator will determine the target molecular weight of the polymer.
Materials:
-
Vinyl monomer (e.g., styrene, methyl acrylate, N-vinylpyrrolidone)
-
Dithiocarbamate RAFT agent
-
Radical initiator (e.g., AIBN, V-50)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Schlenk flask or reaction vial with a rubber septum
-
Nitrogen or argon source
Procedure:
-
To a Schlenk flask, add the desired amounts of the dithiocarbamate RAFT agent, the monomer, and the solvent.
-
Degas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
After degassing, add the initiator to the reaction mixture under a positive pressure of the inert gas.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).
-
Once the desired monomer conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Table 1: Example Parameters for RAFT Polymerization of N-vinyl-1,2,4-triazole (VT) [4]
| Parameter | Value |
| Monomer | 1-Vinyl-1,2,4-triazole (VT) |
| CTA | Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Dimethylformamide (DMF) or Methanol |
| Temperature | 60 °C |
| [Monomer]:[CTA]:[Initiator] Ratio | Varies (e.g., 200:1:0.1 to 1000:1:0.1) |
| Typical Polydispersity (Đ) | 1.16 - 1.30 |
The linear evolution of the number-average molecular weight (Mn) with monomer conversion and the maintenance of a low polydispersity index (Đ) throughout the polymerization are key indicators of a well-controlled RAFT process.[8]
Part 4: The Versatility of Dithiocarbamates: Tuning Reactivity for Diverse Monomers
A significant advantage of dithiocarbamates as RAFT agents is the ability to tune their reactivity by modifying the substituents on the nitrogen atom (the Z group). This allows for the controlled polymerization of a wide range of monomers, which are often categorized as either "more activated monomers" (MAMs) or "less activated monomers" (LAMs).
-
More Activated Monomers (MAMs): These include monomers like styrenes, acrylates, and methacrylates, which form relatively stable propagating radicals.
-
Less Activated Monomers (LAMs): These include monomers like vinyl acetate and N-vinylpyrrolidone, which form highly reactive, less stable propagating radicals.
Generally, dithiocarbamates with electron-withdrawing Z groups are more suitable for controlling the polymerization of MAMs, while those with electron-donating Z groups are better for LAMs.[9] This tunability has led to the development of "universal" or "switchable" dithiocarbamate RAFT agents that can control the polymerization of both MAMs and LAMs, enabling the synthesis of complex block copolymers.[3][10] For instance, N-aryl-N-pyridyl dithiocarbamates can have their activity "switched" by protonation of the pyridine nitrogen, altering their effectiveness for different monomer types.[11]
Conclusion
The journey of dithiocarbamates from their early use as simple iniferters to their current status as highly versatile RAFT agents is a compelling narrative of scientific progress in polymer chemistry. Their tunable reactivity, straightforward synthesis, and ability to control the polymerization of a broad spectrum of monomers have solidified their importance in the synthesis of well-defined polymers for advanced applications. For researchers in materials science and drug development, a thorough understanding of the history, mechanism, and practical application of dithiocarbamate-mediated RAFT polymerization is an invaluable tool for designing and creating next-generation polymeric materials.
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Irgazieva, R. A., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. MDPI. [Link]
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Akinremi, O. O., et al. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]
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Moad, G., et al. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules. [Link]
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Gaddam, S. R., et al. (2014). Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU. ResearchGate. [Link]
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Gaddam, S. R., et al. (2021). Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU. ChemRxiv. [Link]
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Akinremi, O. O., et al. (2021). The Versatility in the Applications of Dithiocarbamates. MDPI. [Link]
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Azad, M. M. H., et al. (2018). Multicomponent synthesis of dithiocarbamates starting from vinyl sulfones/sulfoxides and their use in polymerization reactions. RSC Advances. [Link]
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Hogg, S. J., et al. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. MDPI. [Link]
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Otsu, T., & Nayatani, K. (1958). Photoinitiated block copolymer formation using dithiocarbamate free radical chemistry. Macromolecules. [Link]
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Moad, G. (2019). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Moad, G., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules. [Link]
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Moad, G. (2018). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate. [Link]
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Irgazieva, R. A., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. National Institutes of Health. [Link]
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Gardiner, J., et al. (2017). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. ResearchGate. [Link]
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Moad, G. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. ResearchGate. [Link]
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Moad, G., et al. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. CSIRO Publishing. [Link]
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A Technical Guide to the Theoretical Investigation of 4-Nitrobenzyl morpholine-4-carbodithioate: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Nitrobenzyl morpholine-4-carbodithioate. Dithiocarbamates are a class of organosulfur compounds with significant applications in fields ranging from agriculture to medicine, owing to their versatile chelating properties and biological activities.[1] Understanding the three-dimensional structure, electronic properties, and vibrational behavior of novel dithiocarbamate esters like this compound is paramount for predicting its reactivity, stability, and potential as a drug candidate. This document outlines a complete in silico workflow, leveraging Density Functional Theory (DFT) as the core computational engine. We will detail the principles and practical steps for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The methodologies described herein are designed to provide researchers and drug development professionals with a robust, self-validating protocol for characterizing this molecule and others of its class at the quantum mechanical level.
Introduction: The Rationale for a Computational Approach
This compound is a molecule of significant interest, combining three key functional moieties: a nitrobenzyl group, a morpholine ring, and a dithiocarbamate linker. The nitroaromatic system is a well-known pharmacophore and reactive chemical handle, while the morpholine group is frequently incorporated into drug candidates to improve physicochemical properties. The dithiocarbamate core is a powerful metal chelator and has been the subject of extensive research for its antitumor, antimicrobial, and anti-inflammatory properties.[2][3][4]
Experimental characterization through X-ray crystallography, NMR, and IR spectroscopy provides invaluable data. However, a purely experimental approach can be resource-intensive and may not fully elucidate the underlying electronic structure that governs the molecule's function. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach.[5] DFT allows us to build a predictive model of the molecule's behavior, providing insights that are often difficult to measure directly.[6]
The core objectives of a theoretical investigation into this molecule are:
-
To determine the most stable three-dimensional conformation (global energy minimum).
-
To predict its vibrational (FT-IR and Raman) spectra to aid in experimental characterization.[7]
-
To map its electronic landscape, identifying sites susceptible to electrophilic and nucleophilic attack.
-
To quantify its chemical reactivity and kinetic stability through analysis of its frontier molecular orbitals (HOMO-LUMO).[8][9]
-
To understand intramolecular charge transfer and hyperconjugative interactions that contribute to its overall stability.[10]
This guide will provide the theoretical foundation and practical protocols to achieve these objectives, creating a complete computational profile of this compound.
Core Computational Methodologies
The reliability of any computational study hinges on the appropriateness of the selected theoretical methods. For a medium-sized organic molecule containing second-row elements (sulfur) and polar functional groups, DFT provides an optimal balance of accuracy and computational cost.[5]
Density Functional Theory (DFT) for Structural Optimization
The first and most critical step is to find the molecule's equilibrium geometry. This is achieved by minimizing the total electronic energy of the system with respect to the positions of its nuclei.
-
Expertise & Causality: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used functional that effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation terms, yielding highly accurate geometries for a broad range of organic molecules.[10][11] For the basis set, we employ 6-311++G(d,p) .[12]
-
6-311: A triple-zeta basis set, providing a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately modeling the electron density far from the atomic nuclei, which is important for the lone pairs on oxygen, nitrogen, and sulfur atoms, as well as the delocalized π-system of the nitrobenzyl group.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of atomic orbitals upon bond formation, which is essential for accurately describing the covalent bonds and steric strain within the molecule.
-
-
Trustworthiness & Self-Validation: A true energy minimum is confirmed by performing a subsequent vibrational frequency calculation. The absence of any imaginary frequencies in the output confirms that the optimized structure is a stable point on the potential energy surface and not a transition state.[13]
Vibrational Frequency Analysis
Once the geometry is optimized, we can calculate the harmonic vibrational frequencies. This analysis serves two purposes: confirming the nature of the stationary point (as mentioned above) and predicting the FT-IR and Raman spectra.
-
Methodology: The calculation involves computing the second derivatives of the energy with respect to nuclear displacement. The resulting frequencies correspond to the fundamental vibrational modes of the molecule.
-
Expertise & Causality: Theoretical vibrational frequencies are systematically higher than experimental values due to the calculation being performed on a single molecule in the gaseous phase (at 0 K) and the neglect of anharmonicity. Therefore, it is standard practice to apply a scaling factor to the computed frequencies for better agreement with experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.961 is often appropriate, though it can be refined by comparing against known standards.[10] The Potential Energy Distribution (PED) is analyzed using software like VEDA to assign the calculated frequencies to specific molecular motions (e.g., C=S stretch, NO₂ symmetric stretch).[12]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and will be more reactive.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides a clear and intuitive guide to the charge distribution.
-
Interpretation:
-
Red regions (negative potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the nitro group and morpholine, and the sulfur atoms). These are the most likely sites for electrophilic attack.
-
Blue regions (positive potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
-
Green regions (near-zero potential): Represent nonpolar areas of the molecule.
-
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and delocalization. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs.
-
Expertise & Causality: The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant charge transfer and a stronger hyperconjugative or resonance interaction.[10] This analysis is crucial for understanding the stability imparted by electron delocalization from the morpholine nitrogen lone pair into the dithiocarbamate π-system, or from the sulfur lone pairs into the benzyl ring's anti-bonding orbitals.
Workflow and Data Presentation
A logical workflow is essential for a systematic theoretical investigation. The relationship between the different computational tasks can be visualized as a dependency graph.
Computational Workflow Diagram
Caption: A typical workflow for the DFT-based analysis of a molecule.
Anticipated Results and Data Presentation
The quantitative outputs from these calculations should be presented clearly for analysis and comparison.
Table 1: Key Optimized Geometrical Parameters (Anticipated)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C(nitrobenzyl)-S | ~1.85 | - | |
| S-C(dithio) | ~1.78 | - | |
| C(dithio)=S | ~1.65 | - | |
| C(dithio)-N(morph) | ~1.35 | - | |
| N-O (nitro) | ~1.23 | - | |
| Bond Angles (°) | |||
| S-C(dithio)-S | ~125.0 | - | |
| S-C(dithio)-N | ~110.0 | - | |
| C(dithio)-N-C(morph) | ~120.0 | - | |
| Dihedral Angle (°) |
| | S=C-N-C(morph) | ~0.0 or ~180.0 | - |
Table 2: Calculated Vibrational Frequencies and Assignments (Selected Modes)
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Freq. (cm⁻¹) | PED (%) and Assignment |
|---|---|---|
| - | ~1520 | ν(NO₂) asymmetric stretch |
| - | ~1345 | ν(NO₂) symmetric stretch |
| - | ~1250 | ν(C-N) morpholine stretch |
| - | ~1050 | ν(C=S) stretch |
| - | ~980 | ν(C-S) stretch |
Note: ν denotes a stretching vibration.
Table 3: Calculated Electronic Properties
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | (Calculated Value) | eV |
| LUMO Energy | (Calculated Value) | eV |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV |
| Dipole Moment | (Calculated Value) | Debye |
These tables provide a clear, concise summary of the key structural and electronic data derived from the calculations, facilitating direct comparison with experimental results and theoretical benchmarks.
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the practical steps for performing a geometry optimization and frequency calculation using the Gaussian software package, a common tool in computational chemistry.[13]
Objective: To obtain the optimized molecular structure and vibrational frequencies of this compound.
Software: Gaussian 09/16, GaussView 6 (or alternative molecular editor/visualizer).
Methodology:
-
Step 1: Building the Initial Structure
-
Open GaussView or a similar molecular builder.
-
Construct the this compound molecule. Ensure correct atom types, bonds, and initial hybridization.
-
Perform a preliminary structure cleanup using the software's built-in molecular mechanics tools (e.g., "Clean" in GaussView). This provides a reasonable starting geometry.
-
Save the initial coordinates as a Gaussian input file (.gjf or .com).
-
-
Step 2: Setting up the Gaussian Input File
-
Open the saved input file in a text editor.
-
The file will have a header, a route section (#), a title, charge/multiplicity line, and the atomic coordinates.
-
Modify the Route Section: This is the most critical step. For a B3LYP optimization and frequency calculation, the route section should be: #p B3LYP/6-311++G(d,p) Opt Freq=NoRaman Geom=Connectivity
-
#p: Prints additional output.
-
B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq=NoRaman: Requests a frequency calculation after the optimization. NoRaman can be used to save time if Raman intensities are not required.
-
Geom=Connectivity: Instructs the program to read bonding information from the input file.
-
-
-
Step 3: Defining Charge and Multiplicity
-
After the title line, there is a line with two numbers.
-
The first number is the molecular charge. For this neutral molecule, it is 0 .
-
The second number is the spin multiplicity (2S+1). As this is a closed-shell molecule with all electrons paired, the multiplicity is 1 .
-
The line should read: 0 1
-
-
Step 4: Submitting and Monitoring the Calculation
-
Submit the input file to the Gaussian program.
-
Monitor the progress of the job by checking the output file (.log or .out). The optimization will converge when the forces on the atoms and the energy change between steps fall below a certain threshold.
-
-
Step 5: Validating the Output
-
Optimization Convergence: At the end of the output file, look for the message "Optimization completed."
-
Frequency Analysis: Search the output file for "Frequencies --". A successful optimization to a true minimum will show zero imaginary frequencies (which are typically listed as negative numbers). If an imaginary frequency is present, it indicates the structure is a transition state, and further optimization or a different starting geometry is required.
-
Visualization: Open the final, optimized structure from the output file in GaussView to visually inspect the geometry and animate the calculated vibrational modes.
-
This self-validating protocol ensures that the final geometry is a reliable representation of the molecule's most stable state.
Conceptual Relationship Diagram
Caption: Interrelation of DFT outputs and derived chemical insights.
Conclusion
The theoretical framework presented in this guide provides a comprehensive, multi-faceted approach to characterizing this compound. By systematically applying DFT-based methods for geometry optimization, vibrational analysis, and electronic structure investigation, researchers can gain profound insights into the molecule's intrinsic properties. This in silico analysis not only complements and guides experimental work but also provides a predictive foundation for understanding the molecule's reactivity, stability, and potential for further development in medicinal chemistry or materials science. The described protocols, grounded in established quantum chemical principles, offer a reliable and scientifically rigorous pathway to building a complete computational model of this promising compound.
References
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- Cytotoxicity, anti-microbial studies of M(II)-dithiocarbamate complexes, and molecular docking study against SARS COV2 RNA-dependent RNA polymerase. PubMed.
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of 5-fluorouracil-dithiocarbamate Conjug
- Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline...
- Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. Royal Society of Chemistry.
- Investigations of Ni(II)Cysteine-Tyrosine Dithiocarbamate Complex: Synthesis, Characterization, Molecular Docking, Molecular Dynamic, and Anticancer Activity on MCF-7 Breast Cancer Cell Line. PubMed.
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Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride. JETIR. [Link]
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Synthesis, crystal structure, Hirshfeld surface analysis, DFT investigation, and molecular docking, of novel organic dithiocarbamates obtained from Baylis-Hillman adducts/alcohols at room temperature. ResearchGate. [Link]
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SYNTHESIS OF VARIOUS DITHIOCARBAMATE ESTERS THROUGH REGIOSELECTIVE THIOLATION OF 2-AMINOTHIAZOLE. ResearchGate. [Link]
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Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 6-bromo-2-methylquinoline. Semantic Scholar. [Link]
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Computational Investigation of the Aminolysis of RAFT Macromolecules. ResearchGate. [Link]
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Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health (NIH). [Link]
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Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. PubMed. [Link]
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Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. ResearchGate. [Link]
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Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Dergipark. [Link]
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DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. [Link]
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Methodological & Application
An In-Depth Technical Guide: Selecting Dithiocarbamate RAFT Agents for Styrene Polymerization
A Case Study on the In-silico Evaluation of 4-Nitrobenzyl morpholine-4-carbodithioate
Abstract: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing well-defined styrenic polymers. The success of this method is critically dependent on the judicious selection of the RAFT agent, specifically the activating 'Z-group' and the leaving 'R-group'. This technical note addresses the proposed use of this compound for the RAFT polymerization of styrene. Through a detailed analysis of the RAFT mechanism and the electronic effects of the morpholine moiety, we conclude that this agent is ill-suited for controlling the polymerization of more-activated monomers (MAMs) like styrene. This guide explains the underlying chemical principles, contrasts the agent with effective alternatives, and provides a validated protocol using a suitable RAFT agent to empower researchers in making informed decisions for predictable and successful polymer synthesis.
Part 1: The RAFT Mechanism and the Decisive Role of the Z-Group
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization imparts a living or controlled character to conventional free-radical polymerization.[1] This control is achieved by introducing a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative chain transfer process.[2] The core of the RAFT mechanism is a rapid equilibrium between active, propagating polymer chains (P•) and dormant chains (P-RAFT), as illustrated below. This equilibrium minimizes the concentration of active radicals at any given time, thereby significantly reducing irreversible termination events.
The general structure of a RAFT agent is Z-C(=S)S-R. The effectiveness of the agent is governed by the interplay between the activating Z-group and the leaving R-group. The R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. The Z-group is arguably more critical, as it modulates the reactivity of the C=S double bond towards radical addition and influences the fragmentation rates of the intermediate radical species.[3]
Caption: Structure of this compound.
-
The R-Group (4-Nitrobenzyl): The 4-nitrobenzyl group is a good homolytic leaving group. The benzylic radical formed upon fragmentation is stabilized by the aromatic ring, and the electron-withdrawing nitro group provides further stabilization. This radical is also effective at re-initiating the polymerization of styrene. From the perspective of the R-group, the agent is well-designed.
-
The Z-Group (Morpholine): The morpholine moiety is the critical point of failure for this agent's application with styrene. Morpholine is an N,N-disubstituted alkyl amine. In such dithiocarbamates, the lone pair of electrons on the nitrogen atom readily delocalizes into the thiocarbonyl C=S bond. This resonance effect increases the double bond character of the C=S bond, making it less electrophilic and thus less receptive to addition by propagating radicals. [2]For more-activated monomers (MAMs) like styrene, this leads to a low rate of addition (k_add) and a slow pre-equilibrium, resulting in poor control over molecular weight and a broad molecular weight distribution (high dispersity, Đ > 1.5). [2] Authoritative studies have demonstrated that simple N,N-dialkyl dithiocarbamates are ineffective as RAFT agents for styrene and acrylates under thermal conditions. [2]Instead, they are more suitable for controlling the polymerization of less-activated monomers (LAMs), such as vinyl acetate, where the propagating radical is more nucleophilic and reactive. [4]
Part 3: Effective Dithiocarbamate Structures for Styrene Polymerization
For a dithiocarbamate to effectively control the polymerization of styrene, the electron-donating capability of the Z-group's nitrogen atom must be attenuated. This is achieved by incorporating the nitrogen's lone pair into an aromatic system. [2]This structural feature makes the lone pair less available for donation to the C=S bond, thereby increasing the C=S bond's reactivity towards radical addition.
A prime example of a versatile and effective dithiocarbamate RAFT agent is one based on a 3,5-dimethylpyrazole Z-group. [5]These agents show excellent control over the polymerization of MAMs, including styrene, affording polymers with low dispersity (Đ < 1.1). [5] Table 1: Comparison of Dithiocarbamate RAFT Agents for Styrene Polymerization
| Feature | This compound | Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate |
| Z-Group | Morpholine (N,N-dialkyl) | 3,5-Dimethylpyrazole (N-aromatic) |
| Nitrogen Lone Pair | Available for strong resonance with C=S | Delocalized within the pyrazole ring |
| C=S Bond Reactivity | Low (Deactivated) | High (Activated) |
| Suitability for Styrene (MAM) | Ineffective / Poor Control | Highly Effective |
| Expected Dispersity (Đ) | High (> 1.5) | Low (< 1.2) |
| Primary Application | Less-Activated Monomers (LAMs) | More-Activated Monomers (MAMs) & LAMs |
Part 4: Protocol for RAFT Polymerization of Styrene with a Suitable Dithiocarbamate
This protocol describes a general procedure for the RAFT polymerization of styrene using an effective dithiocarbamate agent, such as Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, to achieve a target molecular weight (Mn) of 10,000 g/mol .
A. Materials
-
Monomer: Styrene (St), inhibitor removed by passing through a column of basic alumina.
-
RAFT Agent: Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CTA).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Anisole or Toluene (Anhydrous).
-
Other: Schlenk flask, magnetic stir bar, rubber septum, nitrogen/argon line, syringe, ice bath, precipitation solvent (methanol).
B. Calculation of Reagent Quantities
-
Target DP: DP = (Target Mn) / (Molar Mass of Styrene) = 10,000 / 104.15 ≈ 96
-
Monomer to CTA Ratio: [M]₀ / [CTA]₀ = 96
-
CTA to Initiator Ratio: A ratio of [CTA]₀ / [I]₀ = 5 to 10 is common. We will use 10.
-
Example Quantities for a 5 mL Reaction (50% v/v in Anisole):
-
Styrene: 2.5 mL (density ≈ 0.909 g/mL) = 2.27 g (21.8 mmol)
-
CTA (MW ≈ 262.37 g/mol ): Moles = 21.8 mmol / 96 = 0.227 mmol = 59.6 mg
-
AIBN (MW = 164.21 g/mol ): Moles = 0.227 mmol / 10 = 0.0227 mmol = 3.7 mg
-
Anisole: 2.5 mL
-
C. Experimental Workflow
Caption: Step-by-step workflow for RAFT polymerization of styrene.
D. Detailed Step-by-Step Procedure
-
Preparation: Add the calculated amounts of Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (59.6 mg) and AIBN (3.7 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Assembly: Seal the flask with a rubber septum. Add the inhibitor-free styrene (2.5 mL) and anisole (2.5 mL) via syringe.
-
Degassing: Freeze the mixture in a liquid nitrogen bath until solid. Apply vacuum for 10-15 minutes. Thaw the mixture under an inert atmosphere (N₂ or Ar). Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.
-
Polymerization: After the final thaw, backfill the flask with inert gas. Place the flask into a preheated oil bath set to the desired temperature (e.g., 70 °C). Stir the reaction for the planned duration (e.g., 6-24 hours). Periodically, small aliquots can be taken via a degassed syringe to monitor conversion and molecular weight evolution.
-
Quenching: To stop the polymerization, remove the flask from the oil bath and immerse it in an ice-water bath. Exposing the solution to air will also quench the radical reaction.
-
Purification: Dilute the viscous polymer solution with a small amount of THF or dichloromethane. Slowly add the solution dropwise into a beaker of cold, stirring methanol (approx. 10-20 times the volume of the reaction mixture). The polystyrene will precipitate as a white solid.
-
Isolation: Collect the polymer by filtration and wash with fresh methanol. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
E. Characterization
-
Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the vinyl protons of the remaining monomer to the aromatic protons of the polymer.
-
Molecular Weight (Mn) and Dispersity (Đ): Determined by Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) using polystyrene standards for calibration. [6]A successful controlled polymerization will show a narrow, monomodal distribution.
Conclusion
While the 4-nitrobenzyl R-group of the target RAFT agent is suitable for styrene polymerization, the morpholine Z-group renders it ineffective for achieving controlled polymerization of this more-activated monomer. The strong electron-donating nature of the aliphatic nitrogen deactivates the C=S bond, hindering the key addition-fragmentation equilibrium. This guide serves as a cautionary application note, steering researchers away from a scientifically unsound experimental path. For predictable and successful synthesis of well-defined polystyrene, dithiocarbamate RAFT agents with N-aromatic Z-groups, such as pyrazole-based derivatives, are strongly recommended. By understanding the fundamental principles of RAFT agent design, researchers can confidently select the appropriate tools to build complex and functional polymeric architectures.
References
-
Keddie, D. J., Guerrero-Sanchez, C., Moad, G., Rizzardo, E., & Thang, S. H. (2011). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 2(10), 2141-2146*. [Link]
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Benaglia, M., Chiefari, J., Chong, Y. K., Moad, G., Rizzardo, E., & Thang, S. H. (2009). A new class of reversible addition−fragmentation chain transfer agents: N,N-disubstituted dithiocarbamates of N-heterocycles. Journal of the American Chemical Society, 131(20), 6914–6915*. [Link]
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Lima, V., Lopes, D., & Brocchini, S. (2019). Polymerizations by RAFT: Developments of the Technique and Its Application in the Synthesis of Tailored (Co)polymers. Macromolecular Chemistry and Physics, 220(18), 1900240*. [Link]
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Liascukiene, I., Ostrauskaite, J., & Grazuleviciene, V. (2019). RAFT-Based Polymers for Click Reactions. Polymers, 11(11), 1860*. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Australian Journal of Chemistry, 65(8), 985-1076*. [Link]
-
Stace, S. J., Moad, G., Fellows, C. M., & Keddie, D. J. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(16), 4354-4364*. [Link]
-
Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977–6980*. [Link]
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505*. [Link]
-
Vijayakrishna, K., Haribabu, P., & Sastri, C. V. (2022). Morpholine-based RAFT agents for the reversible deactivation radical polymerization of vinyl acetate and N-vinylimidazole. Journal of Macromolecular Science, Part A, 59(1), 26-34*. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410*. [Link]
-
Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321–5342*. [Link]
-
Wolpers, A., D'hooge, D. R., Reyniers, M. F., & Junkers, T. (2017). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 50(14), 5291–5301*. [Link]
-
Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235*. [Link]
-
Li, W. W., Yang, S. Y., & Yang, L. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754*. [Link]
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Kosyanov, D. Y., & Kizhnyaev, V. N. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 808-834*. [Link]
-
de Oliveira, A. B., de Lima, G. M., & de Miranda, R. M. (2007). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561*. [Link]
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Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2017). RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7436–7447*. [Link]
-
G, S. R., & Sumerlin, B. (2021). Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU. ChemRxiv. [Link]
-
Corrigan, N., Yeow, J., Judzewitsch, P., & Xu, J. (2020). Progress and Perspectives Beyond Traditional RAFT Polymerization. Advanced Science, 7(16), 2001240*. [Link]
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Introduction: Advancing Polymer Therapeutics through Controlled Radical Polymerization
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Nitrobenzyl morpholine-4-carbodithioate as a highly efficient chain transfer agent for the controlled radical polymerization of methacrylates.
The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the synthesis of well-defined polymers, paving the way for sophisticated applications in drug delivery and biomedicine.[1][2][3] Among these techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility, tolerance to a wide range of functional monomers, and mild reaction conditions.[4] The core of the RAFT process lies in the selection of a suitable chain transfer agent (CTA), which governs the polymerization kinetics and the architectural characteristics of the resulting polymer.[5]
Dithiocarbamates represent a versatile class of RAFT agents whose activity can be finely tuned by modifying the substituents on the nitrogen atom.[6][7] This guide focuses on a specific dithiocarbamate, This compound , as a CTA for the polymerization of methacrylate monomers. The presence of the morpholine group provides a balance of electronic effects, while the 4-nitrobenzyl moiety serves as an effective reinitiating radical, making it a promising candidate for achieving excellent control over the polymerization of "more activated" monomers like methacrylates.[7][8]
This document provides a comprehensive overview, from the synthesis of the CTA to its application in RAFT polymerization and the characterization of the resulting polymers, with a particular focus on insights relevant to drug development professionals.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward two-step process. The first step involves the formation of a dithiocarbamate salt from morpholine and carbon disulfide, followed by an S-alkylation reaction with 4-nitrobenzyl bromide.
Experimental Protocol: Synthesis of the CTA
Step 1: Synthesis of Morpholin-4-ium morpholine-4-carbodithioate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve morpholine (0.2 mol) in 50 mL of ethanol.[9]
-
Slowly add carbon disulfide (0.1 mol) dropwise to the cold, stirring solution.[9]
-
A white precipitate will form. Continue stirring in the ice bath for 2 hours.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is the morpholinium salt of morpholine-4-carbodithioic acid.[10]
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, suspend the morpholin-4-ium morpholine-4-carbodithioate (0.1 mol) in 100 mL of dichloromethane.
-
To this suspension, add a solution of 4-nitrobenzyl bromide (0.1 mol) in 50 mL of dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a pale yellow solid.
Characterization
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the morpholine protons, the benzylic protons, and the aromatic protons of the 4-nitrophenyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the thiocarbonyl group (C=S) typically in the range of 190-210 ppm, along with the carbons of the morpholine and 4-nitrobenzyl groups.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the C=S bond, the N-C=S group, and the nitro group (NO₂).
-
UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., dichloromethane) will show absorption bands corresponding to the thiocarbonylthio and the 4-nitrophenyl chromophores.
Physicochemical Properties of the CTA
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃S₂ |
| Molecular Weight | 314.38 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, Toluene) |
| λmax (in DCM) | ~305 nm and ~330 nm |
Part 2: RAFT Polymerization of Methacrylates
This section provides a detailed protocol for the RAFT polymerization of methyl methacrylate (MMA) as a representative methacrylate monomer. The principles can be extended to other methacrylate monomers with minor adjustments to the reaction conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for RAFT polymerization.
Detailed Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina.
-
This compound (CTA).
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Schlenk flask, magnetic stirrer, rubber septa, needles, and syringes.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the CTA (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol).
-
Addition of Monomer and Solvent: Add the purified MMA (e.g., 5 mmol) and the solvent (e.g., 5 mL of toluene). The ratio of [Monomer]:[CTA]:[Initiator] is a critical parameter that determines the target molecular weight. A typical starting ratio is 100:1:0.2.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and start stirring.
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe. Determine the monomer conversion by ¹H NMR spectroscopy or gravimetrically. The molecular weight and dispersity can be monitored by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process 2-3 times to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Typical Polymerization Conditions for Methacrylates
| Monomer | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Expected Đ |
| Methyl Methacrylate (MMA) | 100:1:0.2 | Toluene | 70 | 6-12 | < 1.20 |
| Butyl Methacrylate (BMA) | 200:1:0.2 | Dioxane | 70 | 8-16 | < 1.25 |
| 2-Hydroxyethyl Methacrylate (HEMA) | 50:1:0.1 | DMF | 60 | 4-8 | < 1.30 |
Part 3: Characterization of the Resulting Polymers
A successful RAFT polymerization yields polymers with predictable molecular weights, low dispersity (Đ), and preserved chain-end functionality.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). For a controlled polymerization, Mn should increase linearly with monomer conversion, and the Đ values should be low (typically < 1.3).[11] The GPC traces should be symmetrical and shift to higher molecular weights as the polymerization progresses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine monomer conversion by comparing the integration of monomer vinyl peaks with the polymer backbone peaks. It can also confirm the presence of the CTA fragments at the polymer chain ends.
-
¹³C NMR: Provides detailed information about the polymer microstructure (tacticity).
-
Part 4: Mechanistic Insights
The effectiveness of this compound as a CTA is rooted in the RAFT mechanism, which involves a series of addition-fragmentation equilibria.
RAFT Mechanism Diagram
Sources
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Application Notes and Protocols: Leveraging 4-Nitrobenzyl morpholine-4-carbodithioate for the Synthesis of Advanced Functional Polymers
Foreword: The Inferred Potential of a Novel RAFT Agent
The field of polymer chemistry is continually advancing, driven by the need for materials with precisely controlled architectures and functionalities.[1][2][3][4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for achieving this control, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6] This document explores the hypothesized applications of a novel, yet promising, chain transfer agent (CTA): 4-Nitrobenzyl morpholine-4-carbodithioate .
While direct literature on this specific compound as a RAFT agent is emerging, its chemical structure—a dithiocarbamate with a 4-nitrobenzyl reinitiating group and a morpholine stabilizing group—strongly suggests its utility in RAFT polymerization. Dithiocarbamates are a known class of RAFT agents, particularly effective for controlling the polymerization of less-activated monomers. The presence of the nitrobenzyl group offers a pathway to photocleavable polymers, while the morpholine moiety is a well-established component in biocompatible and thermoresponsive polymers.[7]
These application notes are therefore presented as a forward-looking guide for researchers, based on the established principles of RAFT polymerization and the known functionalities of the constituent chemical groups of this compound.
The Cornerstone of Control: Understanding RAFT Polymerization
RAFT polymerization is a form of reversible deactivation radical polymerization that allows for the synthesis of polymers with complex architectures, such as block, graft, and star polymers.[8] The process involves a conventional free-radical polymerization in the presence of a suitable CTA, typically a thiocarbonylthio compound.[8]
The mechanism relies on a degenerative chain transfer process where the propagating radical chains are in equilibrium with dormant species.[6][9] This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a low polydispersity index (PDI).
Figure 1: Simplified workflow of the RAFT polymerization mechanism.
The Critical Role of the Chain Transfer Agent (CTA)
The choice of CTA is paramount for a successful RAFT polymerization. The CTA is characterized by its 'R' (reinitiating) and 'Z' (stabilizing) groups, which dictate its reactivity and the types of monomers it can effectively control.[6]
-
The 'Z' Group: The Z group stabilizes the intermediate radical adduct, influencing the rate of addition and fragmentation. For this compound, the morpholine moiety acts as the Z group. Dithiocarbamates are generally considered less active than dithioesters or trithiocarbonates, making them suitable for controlling the polymerization of less-activated monomers (LAMs) such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc).
-
The 'R' Group: The R group should be a good homolytic leaving group, capable of re-initiating polymerization. In our CTA, the 4-nitrobenzyl group serves as the R group. The nitrobenzyl functional group is well-documented for its photocleavable properties, opening up possibilities for creating photoresponsive materials.[10]
Application Note I: Synthesis of Photo-Cleavable Block Copolymers for Drug Delivery
The incorporation of a 4-nitrobenzyl group at the polymer chain end allows for the synthesis of materials that can be cleaved upon exposure to UV light. This functionality is highly desirable in applications such as targeted drug delivery, where the release of a therapeutic agent can be triggered by an external stimulus.
Conceptual Workflow
A block copolymer consisting of a biocompatible block and a drug-conjugated block can be synthesized. The 4-nitrobenzyl group, situated at the junction of the two blocks, can be cleaved by UV irradiation, leading to the release of the drug-conjugated polymer.
Figure 2: Conceptual workflow for the synthesis and application of a photo-cleavable block copolymer for drug delivery.
Protocol: Synthesis of a Photo-Cleavable Block Copolymer
This protocol outlines the synthesis of a diblock copolymer, poly(N-vinylpyrrolidone)-b-poly(methacrylic acid), where the blocks are linked by the 4-nitrobenzyl group from the CTA. The poly(methacrylic acid) block can be subsequently conjugated to a drug molecule.
Part A: Synthesis of Poly(N-vinylpyrrolidone) Macro-CTA
-
Reagents: N-vinylpyrrolidone (NVP, monomer), this compound (CTA), Azobisisobutyronitrile (AIBN, initiator), 1,4-Dioxane (solvent).
-
Procedure:
-
In a Schlenk flask, dissolve NVP, CTA, and AIBN in 1,4-dioxane. A typical molar ratio would be [NVP]:[CTA]:[AIBN] =[11]:[1]:[0.1].
-
De-gas the solution by three freeze-pump-thaw cycles.[12]
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-24 hours) to achieve the target molecular weight.
-
Quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.
-
Characterize the resulting macro-CTA by ¹H NMR and Gel Permeation Chromatography (GPC) to determine monomer conversion and molecular weight distribution.
-
Part B: Chain Extension with Methacrylic Acid to Form the Block Copolymer
-
Reagents: Poly(N-vinylpyrrolidone) macro-CTA, Methacrylic acid (MAA, monomer), AIBN, 1,4-Dioxane.
-
Procedure:
-
In a Schlenk flask, dissolve the PNVP macro-CTA, MAA, and AIBN in 1,4-dioxane. The molar ratio of [MAA]:[macro-CTA]:[AIBN] will determine the length of the second block.
-
Repeat the de-gassing and polymerization procedure as in Part A.
-
Isolate and purify the block copolymer by precipitation.
-
Characterize the final block copolymer by ¹H NMR and GPC to confirm successful chain extension.
-
| Parameter | Target Value | Expected Outcome |
| PNVP Macro-CTA | ||
| Mn ( g/mol ) | 10,000 | 9,500 - 10,500 |
| PDI (Mw/Mn) | < 1.3 | < 1.25 |
| PNVP-b-PMAA | ||
| Mn ( g/mol ) | 20,000 | 19,000 - 21,000 |
| PDI (Mw/Mn) | < 1.4 | < 1.35 |
Table 1: Expected Molecular Weight and Polydispersity Index for the synthesized polymers.
Application Note II: Synthesis of Thermoresponsive Polymers for Cell Sheet Engineering
Polymers containing morpholine moieties, such as poly(N-acryloylmorpholine) (PNAM), are known for their biocompatibility and potential thermoresponsive behavior.[7] By using this compound, we can synthesize well-defined PNAM homopolymers and block copolymers for applications in cell sheet engineering, where a temperature change can trigger the detachment of cultured cell sheets.
Protocol: Synthesis of a Thermoresponsive Homopolymer
This protocol describes the synthesis of poly(N-acryloylmorpholine) (PNAM) using this compound as the CTA.
-
Reagents: N-acryloylmorpholine (NAM, monomer), this compound (CTA), 4,4'-Azobis(4-cyanovaleric acid) (ACVA, initiator), Dimethylformamide (DMF, solvent).
-
Procedure:
-
In a round-bottom flask, dissolve NAM, CTA, and ACVA in DMF. A suitable molar ratio would be [NAM]:[CTA]:[ACVA] =:[1]:[0.2].
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 80 °C and stir for the desired duration.
-
Monitor the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion.
-
After reaching the desired conversion, stop the reaction by cooling and exposure to air.
-
Purify the polymer by dialysis against deionized water followed by lyophilization.
-
Characterize the polymer by GPC for molecular weight and PDI, and by Dynamic Light Scattering (DLS) to determine its lower critical solution temperature (LCST), if applicable.
-
Scientific Integrity and Trustworthiness
The protocols provided are based on well-established procedures for RAFT polymerization.[12] The causality behind the experimental choices is rooted in the fundamental principles of radical polymerization and the specific kinetics of the RAFT process. For instance, the choice of initiator (AIBN or ACVA) is determined by its decomposition temperature and solubility in the chosen solvent. The freeze-pump-thaw cycles or nitrogen purging are critical for removing oxygen, which is a radical scavenger and can inhibit the polymerization.[12] The molar ratios of monomer, CTA, and initiator are carefully selected to control the molecular weight and reaction rate. The molecular weight of the polymer in a RAFT polymerization can be predicted using the following equation:
Mn = (([Monomer]₀ / [CTA]₀) × MW_monomer × conversion) + MW_CTA
Where:
-
Mn is the number-average molecular weight
-
[Monomer]₀ and [CTA]₀ are the initial concentrations of the monomer and CTA
-
MW_monomer and MW_CTA are the molecular weights of the monomer and CTA
This predictive power is a hallmark of a controlled polymerization process and serves as a self-validating system for the described protocols.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Applications of Functional Polymeric Materials | Polymers | MDPI [mdpi.com]
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- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
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- 11. m.youtube.com [m.youtube.com]
- 12. boronmolecular.com [boronmolecular.com]
The Scalable Synthesis of Well-Defined Polymers with 4-Nitrobenzyl Morpholine-4-carbodithioate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the scalable synthesis of well-defined polymers utilizing 4-Nitrobenzyl morpholine-4-carbodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. RAFT polymerization stands as a versatile and powerful technique for creating polymers with controlled molecular weights, low polydispersity, and complex architectures, which are critical attributes for advanced applications in drug delivery, biomaterials, and nanotechnology. This document will delve into the mechanistic underpinnings of RAFT polymerization, detailed protocols for the synthesis of the RAFT agent and subsequent polymerizations, and methods for polymer characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and the ability to tailor polymer properties for specific research and development needs.
Introduction: The Imperative for Controlled Polymer Architectures
The function of a polymer is intrinsically linked to its structure. In fields such as drug delivery, the molecular weight and architecture of a polymer can dictate its circulation half-life, drug loading capacity, and release kinetics. Conventional free-radical polymerization methods often yield polymers with broad molecular weight distributions and limited architectural control, hindering their application in high-precision fields.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a robust solution to these challenges.[1] It is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] The core of the RAFT process lies in the use of a chain transfer agent, or RAFT agent, which mediates the polymerization via a degenerative chain transfer mechanism.[3] This guide focuses on a specific dithiocarbamate RAFT agent, this compound, and its application in the scalable synthesis of well-defined polymers.
The Heart of Control: The RAFT Mechanism
The RAFT process superimposes a degenerative chain transfer equilibrium onto a conventional free-radical polymerization. This allows for the controlled growth of polymer chains. The general mechanism is depicted below.
Caption: The RAFT polymerization mechanism.
The key to this controlled process is the rapid equilibrium between active (propagating) and dormant polymer chains, which is established through the RAFT agent. This ensures that all polymer chains have an equal opportunity to grow, leading to a population of polymers with similar lengths.
Synthesis of this compound
The synthesis of the RAFT agent is a critical first step. While a specific protocol for this compound is not widely published, a general and adaptable two-step procedure for dithiocarbamate synthesis can be employed, starting from morpholine.
Protocol 1: Synthesis of Morpholin-4-ium morpholine-4-carbodithioate
This intermediate is a stable salt that can be subsequently reacted to form the final RAFT agent.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve morpholine (0.2 mol) in 30 mL of an ethanol-water mixture (1:1 v/v).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add carbon disulfide (0.1 mol) to the cold solution. A precipitate will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the solid from an ethanol-water (1:1 v/v) mixture to obtain pure morpholin-4-ium morpholine-4-carbodithioate as colorless crystals.[4]
-
Dry the product in a vacuum oven at 50 °C for 8 hours.[4]
Protocol 2: Synthesis of this compound
Materials:
-
Morpholin-4-ium morpholine-4-carbodithioate
-
4-Nitrobenzyl bromide
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve morpholin-4-ium morpholine-4-carbodithioate (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add 4-nitrobenzyl bromide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Scalable RAFT Polymerization Protocols
The following protocols provide a framework for the polymerization of common monomers using this compound. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer.
Protocol 3: RAFT Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or sealed ampules
-
Nitrogen or Argon source
-
Oil bath
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve styrene (e.g., 50 mmol), this compound (e.g., 0.1 mmol, for a target degree of polymerization of 500), and AIBN (e.g., 0.02 mmol, RAFT:Initiator ratio of 5:1) in toluene (e.g., 5 mL).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor conversion by taking aliquots and analyzing via ¹H NMR or gas chromatography.
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Protocol 4: RAFT Polymerization of Acrylates (e.g., n-Butyl Acrylate)
Materials:
-
n-Butyl acrylate (inhibitor removed)
-
This compound
-
AIBN
-
Anhydrous dioxane (or other suitable solvent)
-
Schlenk flask or sealed ampules
-
Nitrogen or Argon source
-
Oil bath
-
Hexane (for precipitation)
-
Vacuum oven
Procedure:
-
Follow the same initial setup as for styrene polymerization, substituting n-butyl acrylate for styrene and dioxane as the solvent.
-
A typical reaction temperature for acrylates is 60-80 °C.
-
After the desired polymerization time, quench the reaction as described previously.
-
Precipitate the poly(n-butyl acrylate) in cold hexane.
-
Collect and dry the polymer as described above.
Characterization of Well-Defined Polymers
The success of a RAFT polymerization is determined by the characteristics of the resulting polymer.
Table 1: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Outcome for Controlled Polymerization |
| Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ) | Mₙ should increase linearly with monomer conversion. PDI should be low (typically < 1.3). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion, Polymer structure, and End-group analysis | Confirmation of polymer structure and the presence of the RAFT agent fragments at the chain ends. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Absolute molecular weight and end-group verification | Provides precise mass of polymer chains, confirming the structure and end-groups. |
Troubleshooting and Key Considerations
-
Inhibition or Retardation: If the polymerization is slow or does not initiate, ensure the monomer is free of inhibitor. The choice of initiator and its concentration relative to the RAFT agent is also crucial. For some monomers, the fragmentation of the intermediate radical can be slow, leading to retardation.
-
High PDI: A high PDI can result from too high an initiator concentration, impurities in the reaction mixture, or an inappropriate RAFT agent for the chosen monomer. The Z-group of the RAFT agent plays a significant role in its reactivity and suitability for different monomer classes.[5]
-
Scalability: When scaling up, ensure efficient heat transfer and stirring to maintain a homogeneous reaction temperature. The removal of oxygen is also critical for reproducibility.
Conclusion and Future Outlook
The use of this compound as a RAFT agent provides a versatile platform for the synthesis of well-defined polymers with controlled architectures. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this RAFT agent in their specific applications. The ability to precisely control polymer properties opens up new avenues for the development of advanced materials in medicine, nanotechnology, and beyond. Further research into the synthesis of block copolymers and other complex architectures using this RAFT agent is a promising area for future investigation.[6]
References
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Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436. [Link]
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Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P. T., Mayadunne, R. T. A., Meijs, G. F., Moad, C. L., Moad, G., Rizzardo, E., & Thang, S. H. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. [Link]
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Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661–3688. [Link]
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Mafud, A. C., & Gambardella, M. T. P. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process—A Second Update. Australian Journal of Chemistry, 65(8), 985. [Link]
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [Link]
-
Rizzardo, E., Chernikova, E., & Gonec, M. (2013). RAFT-based polymers for click reactions. Polymer Science Series C, 55(4), 1-28. [Link]
-
YouTuber, The Polymer Chemist. (2020, February 17). RAFT Polymerization Overview [Video]. YouTube. [Link]
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- 4. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups [mdpi.com]
- 6. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Photoinitiated RAFT Polymerization Utilizing 4-Nitrobenzyl morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing photoinitiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using 4-Nitrobenzyl morpholine-4-carbodithioate as a chain transfer agent (CTA). This method offers precise control over polymer molecular weight and architecture under mild, room-temperature conditions, making it particularly suitable for the synthesis of well-defined polymers for advanced applications, including drug delivery. We will delve into the mechanistic underpinnings of this "photoiniferter" approach, provide detailed experimental protocols, and outline essential characterization techniques for the resulting polymers.
Introduction: The Dawn of Precision in Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.2), and complex architectures such as block copolymers and star polymers.[1] Traditional RAFT polymerization often relies on thermal initiators, which can necessitate elevated temperatures that may not be suitable for sensitive monomers or biological applications.[2] Photoinitiated RAFT polymerization circumvents this limitation by utilizing light as an external stimulus to initiate polymerization, allowing for reactions to proceed at ambient temperatures with exceptional spatiotemporal control.[3]
The "photoiniferter" (initiator-transfer agent-terminator) approach is a particularly elegant iteration of photo-RAFT, where the RAFT agent itself absorbs light and fragments to generate the initiating radicals.[2][4] This obviates the need for an external photoinitiator, simplifying the reaction setup and minimizing potential contaminants in the final polymer product.[4] this compound is a dithiocarbamate-based RAFT agent designed for this purpose. The nitrobenzyl group acts as a chromophore, absorbing light and initiating the polymerization, while the morpholine-4-carbodithioate moiety effectively controls the polymerization via the RAFT mechanism.
The Heart of the Matter: The Photoiniferter Mechanism
The photoinitiated RAFT polymerization using this compound proceeds via a well-defined mechanism that can be broken down into several key steps:
-
Photo-activation: The process begins with the absorption of light by the this compound (CTA). This excitation leads to the homolytic cleavage of the C-S bond, generating a 4-nitrobenzyl radical (initiator) and a morpholine-4-carbodithioyl radical (stabilizer).
-
Initiation: The newly formed 4-nitrobenzyl radical initiates polymerization by adding to a monomer unit.
-
RAFT Equilibrium: The growing polymer chains are reversibly deactivated by the morpholine-4-carbodithioyl radical, forming a dormant species. This dormant species can then fragment to release the morpholine-4-carbodithioyl radical and a new propagating polymer chain. This rapid equilibrium ensures that all polymer chains grow at a similar rate, leading to a low dispersity.
-
Propagation: Monomer units add to the propagating polymer chains.
-
Termination: As with any radical polymerization, termination can occur through coupling or disproportionation of two growing polymer chains. However, in a well-controlled RAFT polymerization, the number of termination events is minimized.
The ability to start and stop the polymerization simply by turning the light source on and off provides unparalleled temporal control over the reaction.[5]
Caption: Mechanism of photoinitiated RAFT polymerization.
Experimental Protocols
Materials
-
Monomer: The choice of monomer will depend on the desired polymer. This protocol is generally applicable to a wide range of monomers, including acrylates, methacrylates, and styrene. It is crucial to purify the monomer before use to remove any inhibitors, typically by passing it through a column of basic alumina or by distillation.[6]
-
This compound (CTA): The synthesis of this CTA can be achieved through a multi-step process, with the final step often involving the reaction of 4-nitrobenzyl bromide with morpholine-4-carbodithioate.
-
Solvent: The choice of solvent will depend on the solubility of the monomer and the resulting polymer. Common solvents for RAFT polymerization include toluene, dioxane, and dimethylformamide (DMF).[7]
-
Light Source: A light source with an appropriate wavelength to excite the 4-nitrobenzyl chromophore is required. UV lamps or LEDs with an emission maximum around 365 nm are typically suitable.[8] The intensity of the light can be used to control the rate of polymerization.[9]
-
Reaction Vessel: A Schlenk flask or a similar reaction vessel that allows for deoxygenation is necessary.
Experimental Setup
A typical experimental setup for photoinitiated RAFT polymerization is relatively simple. The reaction is carried out in a sealed vessel under an inert atmosphere to prevent oxygen from inhibiting the radical polymerization. The light source is positioned to irradiate the reaction mixture uniformly. For kinetic studies, a sampling port can be included to withdraw aliquots at different time points.
Caption: A typical photopolymerization experimental setup.
General Polymerization Procedure
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of monomer, this compound (CTA), and solvent. The ratio of monomer to CTA will determine the target molecular weight of the polymer.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation of Polymerization: Place the reaction vessel under the light source and begin irradiation while stirring the mixture.
-
Monitoring the Reaction: To follow the progress of the polymerization, withdraw small aliquots of the reaction mixture at regular intervals using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air.
-
Termination of Polymerization: Once the desired monomer conversion is reached, turn off the light source and expose the reaction mixture to air to quench the polymerization.
-
Purification of the Polymer: The polymer can be purified by precipitation into a non-solvent. For example, a polymer synthesized in toluene can be precipitated into cold methanol. The precipitated polymer should be collected by filtration and dried under vacuum.[10][11]
Example Protocol: Synthesis of Poly(methyl methacrylate) (PMMA)
| Component | Amount | Moles |
| Methyl methacrylate (MMA) | 5.0 g | 0.05 mol |
| This compound | 0.141 g | 0.5 mmol |
| Toluene | 10 mL | - |
Procedure:
-
Combine MMA, this compound, and toluene in a 25 mL Schlenk flask.
-
Perform three freeze-pump-thaw cycles.
-
Irradiate the mixture with a 365 nm UV lamp at room temperature with stirring.
-
After 4 hours, quench the polymerization by exposing the reaction to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to 200 mL of cold methanol.
-
Collect the white precipitate by filtration and dry it in a vacuum oven overnight.
Characterization of the Synthesized Polymers
Thorough characterization of the synthesized polymers is essential to confirm the success of the polymerization and to understand the properties of the material.
Molecular Weight and Dispersity
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer. A well-controlled RAFT polymerization will yield a polymer with a narrow and symmetrical GPC trace, indicating a low dispersity.
Chemical Structure and Composition
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion. The conversion can be calculated by comparing the integration of the monomer vinyl peaks with the integration of the polymer backbone peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer, confirming the incorporation of the monomer units.
End-Group Analysis
-
UV-Vis Spectroscopy: The presence of the thiocarbonylthio end-group from the RAFT agent can be confirmed by UV-Vis spectroscopy, as it typically has a characteristic absorption in the visible region.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF can provide detailed information about the polymer chain ends and confirm the presence of the RAFT agent fragments.
Applications in Drug Development
The precise control over polymer architecture afforded by photoinitiated RAFT polymerization makes it a valuable tool in the field of drug development. Well-defined polymers can be used to create a variety of drug delivery systems, including:
-
Polymer-drug conjugates: The controlled molecular weight and narrow dispersity of RAFT polymers are crucial for creating conjugates with consistent drug loading and pharmacokinetic profiles.
-
Micelles and Nanoparticles: Amphiphilic block copolymers synthesized via RAFT can self-assemble into micelles and other nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[12][13]
-
Stimuli-responsive systems: Monomers that respond to changes in pH, temperature, or other stimuli can be incorporated into the polymer backbone to create "smart" drug delivery systems that release their payload in response to specific biological cues.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad Dispersity (Đ > 1.5) | - Inefficient RAFT agent- High rate of termination- Presence of impurities | - Synthesize and purify the RAFT agent carefully- Reduce the light intensity to slow down the polymerization rate- Ensure monomers and solvents are pure |
| Low Monomer Conversion | - Inefficient initiation- Presence of oxygen | - Increase light intensity or irradiation time- Ensure thorough deoxygenation of the reaction mixture |
| Bimodal GPC Trace | - Chain transfer to solvent or monomer- Incomplete initiation | - Choose a solvent with a low chain transfer constant- Ensure the RAFT agent is fully dissolved and activated |
Conclusion
Photoinitiated RAFT polymerization using this compound offers a robust and versatile platform for the synthesis of well-defined polymers with a high degree of control over their molecular characteristics. The mild reaction conditions and temporal control afforded by this technique make it particularly attractive for the development of advanced materials for biomedical applications. By following the protocols and characterization techniques outlined in this guide, researchers can effectively leverage this powerful polymerization method to advance their scientific and drug development endeavors.
References
-
Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Investigation into the mechanism of photo-mediated RAFT polymerization involving the reversible photolysis of the chain-transfer agent - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - Chemical Science (RSC Publishing). Available at: [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - MDPI. Available at: [Link]
-
New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials - MDPI. Available at: [Link]
-
Photocontrolled RAFT polymerization: past, present, and future - RSC Publishing. Available at: [Link]
-
Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. Available at: [Link]
-
Self-Assembled Protein–Polymer Nanoparticles via Photoinitiated Polymerization-Induced Self-Assembly for Targeted and Enhanced Drug Delivery in Cancer Therapy - PMC - NIH. Available at: [Link]
-
Scalable Aqueous RAFT Photo Polymerization-Induced Self-Assembly of Acrylamides for Direct Synthesis of Polymer Nanoparticles for Potential Drug Delivery Applications | Request PDF - ResearchGate. Available at: [Link]
-
Monodisperse highly Cross-linked “Living” microspheres were synthesized via photoinitiated RAFT dispersion polymerization of MMA using a bifunctional monomer or a trifunctional monomer as the cross-linker. - RSC Advances. Available at: [Link]
-
Monomer purification for RAFT polymerization? - ResearchGate. Available at: [Link]
-
H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water | Macromolecules - ACS Publications. Available at: [Link]
-
H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC - NIH. Available at: [Link]
-
RAFT General Procedures - Boron Molecular. Available at: [Link]
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Post-polymerization modification of polymers synthesized with 4-Nitrobenzyl morpholine-4-carbodithioate
An in-depth guide to the strategic modification of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing the versatile 4-Nitrobenzyl morpholine-4-carbodithioate chain transfer agent.
Introduction: Precision Polymers and the Power of Post-Polymerization Modification
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, offering unparalleled control over polymer molecular weight, dispersity, and complex architectures like block copolymers.[1][2][3] This precision has made RAFT a vital tool in materials science and drug delivery. However, the true potential of these well-defined macromolecules is often unlocked through post-polymerization modification (PPM). PPM is a powerful strategy for introducing functionalities that may be incompatible with polymerization conditions, allowing for the creation of highly tailored materials from a common polymeric precursor.[4][5][6][7]
This guide focuses on polymers synthesized using This compound , a specialized RAFT agent. Its design is deliberate: the morpholine-4-carbodithioate moiety (a dithiocarbamate) provides excellent control over the polymerization of "less-activated" monomers (LAMs), such as N-vinylpyrrolidone or N-vinylcaprolactam, which are of significant interest in biomedical applications.[1][2] Crucially, the 4-nitrobenzyl "R" group, which becomes the alpha (α) chain-end of every polymer, incorporates a nitro functional group. This nitro group, along with the thiocarbonylthio "Z" group at the omega (ω) chain-end, provides two distinct and orthogonal chemical handles for a wide array of modification strategies.
Herein, we provide detailed protocols for the synthesis of a parent polymer using this RAFT agent, followed by two distinct modification pathways: (1) transformation of the ω-end dithioate group into a versatile thiol for "click" chemistry, and (2) reduction of the α-end nitro group to a primary amine for subsequent conjugation. These methodologies empower researchers to develop advanced, functional polymers for applications ranging from targeted drug delivery to advanced materials.[8][9]
Part I: Synthesis of the Parent Polymer via RAFT Polymerization
The foundation of any successful post-polymerization modification is a well-defined starting polymer. The RAFT process allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (Đ < 1.3).
The RAFT Mechanism: A Controlled Process
RAFT polymerization operates via a degenerative chain transfer mechanism, where a dynamic equilibrium is established between active (propagating) radical chains and dormant polymer chains capped with the thiocarbonylthio group. This process ensures that all chains grow at a similar rate, leading to the desired control. The this compound agent initiates this process, with the 4-nitrobenzyl radical serving as the initial propagating species.
Caption: General mechanism of RAFT polymerization.
Protocol 1: Synthesis of Poly(N-vinylpyrrolidone) (PNVP)
This protocol describes the synthesis of PNVP, a biocompatible polymer widely used in the pharmaceutical industry, with a target degree of polymerization (DP) of 100.
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
This compound (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Diethyl ether (cold)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath
Procedure:
-
Reagent Calculation: Determine the required mass of each reagent based on the desired molar ratios. For a target DP of 100, a typical ratio is [NVP]:[RAFT Agent]:[AIBN] = 100:1:0.1.
-
Reaction Setup: To a dry Schlenk flask, add NVP (e.g., 100 mmol, 11.11 g), this compound (1 mmol, 296.4 mg), and AIBN (0.1 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 12-24 hours). The optimal time should be determined by kinetic studies to achieve high conversion while maintaining a low dispersity.
-
Termination & Isolation: Stop the reaction by quenching in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether. The polymer will crash out as a solid.
-
Drying: Decant the ether and redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane). Re-precipitate into cold diethyl ether. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Final Drying: Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization of the Parent Polymer
Proper characterization is crucial to confirm the success of the RAFT polymerization before proceeding to modification steps.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm structure, calculate monomer conversion. | Appearance of broad polymer backbone signals and retention of signals corresponding to the 4-nitrobenzyl (α-end) and morpholine (ω-end) groups. |
| GPC/SEC | Determine number-average molecular weight (Mₙ) and dispersity (Đ). | Mₙ should be close to the theoretical value. Đ should be low (< 1.3), indicating a controlled polymerization. |
| UV-Vis | Confirm the presence of the dithioate end-group. | A characteristic absorbance peak for the C=S bond of the dithiocarbamate group (typically ~300-330 nm). |
Part II: Orthogonal Post-Polymerization Modification Pathways
The true utility of this system lies in the ability to selectively modify either the α-end (nitrobenzyl group) or the ω-end (dithioate group).
Pathway A: ω-End Modification via the Thiocarbonylthio Group
The dithioate end-group can be readily converted to a thiol, a highly reactive handle for various "click" chemistry reactions, most notably thiol-ene and thiol-maleimide additions.[10][11][12] This pathway is ideal for conjugating molecules to the chain end.
Caption: Workflow for ω-end modification of the RAFT polymer.
Protocol 2: Aminolysis to Generate a Terminal Thiol
This protocol converts the dithioate end-group to a thiol using a primary amine.
Materials:
-
PNVP parent polymer (from Protocol 1)
-
Hexylamine (or other primary amine)
-
Tributylphosphine (TBP) (Reducing agent, optional but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolution: Dissolve the PNVP polymer in DCM to a concentration of ~5-10% w/v.
-
Reagent Addition: Add a 10-fold molar excess of hexylamine relative to the polymer chain ends.
-
Expert Insight: A large excess of amine drives the equilibrium towards the thiol product. Primary amines are generally more effective than secondary amines for this transformation.
-
-
Preventing Disulfide Coupling: Add a small amount of a reducing agent like TBP (0.5-1 molar equivalent to polymer) to the solution.[13]
-
Causality: In the presence of trace oxygen, the newly formed thiolate anions can couple to form disulfide bonds, leading to an undesirable doubling of the polymer molecular weight. TBP prevents this side reaction.[14]
-
-
Reaction: Stir the reaction at room temperature under an inert atmosphere for 2-4 hours. The solution's color, initially yellow due to the dithioate, should fade.
-
Purification: Transfer the polymer solution to dialysis tubing and dialyze against a large volume of an appropriate solvent (e.g., THF or methanol) for 48 hours, with frequent solvent changes, to remove excess amine, TBP, and the dithiocarbamate byproduct.
-
Isolation: Recover the polymer by solvent evaporation or precipitation. The resulting thiol-terminated polymer should be used immediately in the next step or stored under inert gas to prevent oxidation.
Protocol 3: Thiol-Ene "Click" Conjugation
This protocol demonstrates the conjugation of an alkene-containing molecule (e.g., Allyl-PEG) to the thiol-terminated polymer. Thiol-ene reactions are highly efficient and can be initiated by UV light or radical initiators.[15][16]
Materials:
-
Thiol-terminated PNVP (from Protocol 2)
-
Alkene-containing molecule (e.g., Allyl-PEG, N-Allyl-fluoresceinamine)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF)
-
UV lamp (365 nm)
Procedure:
-
Setup: In a quartz reaction vessel, dissolve the thiol-terminated PNVP, a 3-fold molar excess of the alkene-molecule, and a catalytic amount of DMPA (1-5 mol% relative to thiol) in the degassed solvent.
-
Degassing: Bubble argon or nitrogen through the solution for 20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiation: While stirring, irradiate the solution with a 365 nm UV lamp at room temperature. Monitor the reaction by TLC or NMR. The reaction is typically complete within 1-2 hours.
-
Purification: Purify the functionalized polymer by precipitation or dialysis to remove the excess alkene-molecule and initiator fragments.
-
Characterization: Confirm successful conjugation using:
-
¹H NMR: Appearance of new peaks corresponding to the conjugated molecule and disappearance of the thiol proton signal.
-
GPC: A shift to a higher molecular weight corresponding to the mass of the attached molecule.
-
Pathway B: α-End Modification via the Nitrobenzyl Group
The 4-nitrobenzyl group at the α-end provides an independent route for functionalization. The nitro group can be cleanly reduced to a primary aromatic amine, which serves as a nucleophilic handle for conjugation reactions.
Caption: Workflow for α-end modification of the RAFT polymer.
Protocol 4: Reduction of the Nitro Group to a Primary Amine
This protocol uses sodium dithionite, a mild and effective reducing agent for aromatic nitro groups in aqueous or mixed aqueous/organic systems.
Materials:
-
PNVP parent polymer (from Protocol 1)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Water/THF solvent mixture
-
Dialysis tubing
Procedure:
-
Dissolution: Dissolve the PNVP polymer in a 1:1 mixture of water and THF. Add sodium bicarbonate to create a basic buffer (pH ~8-9).
-
Causality: The reduction is more efficient under slightly basic conditions.
-
-
Reduction: Add a 10 to 20-fold molar excess of sodium dithionite in portions over 30 minutes while stirring vigorously.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Purification: Purify the resulting amine-terminated polymer by extensive dialysis against deionized water to remove all salts, followed by lyophilization to obtain a dry powder.
-
Characterization:
-
¹H NMR: Observe the shift of the aromatic protons adjacent to the nitro group. The signals will typically shift upfield upon conversion to an amine.
-
UV-Vis: The absorbance corresponding to the nitroaromatic group will disappear.
-
Protocol 5: Amide Bond Formation via EDC/NHS Coupling
This protocol conjugates a carboxylic acid-containing molecule (e.g., Biotin-COOH) to the α-amine polymer.
Materials:
-
Amine-terminated PNVP (from Protocol 4)
-
Carboxylic acid molecule (e.g., Biotin-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
pH 7.4 Phosphate-buffered saline (PBS) or a suitable organic solvent
Procedure:
-
Activation: In a separate flask, dissolve the carboxylic acid molecule (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS-activated ester.
-
Expert Insight: Pre-activating the carboxylic acid with EDC/NHS is more efficient and leads to fewer side reactions than adding all components at once.
-
-
Conjugation: Dissolve the amine-terminated PNVP in DMF (or PBS if water-soluble) and add the solution of the activated ester.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Purification: Purify the final conjugate by dialysis against an appropriate solvent to remove unreacted starting materials and coupling byproducts.
-
Characterization:
-
¹H NMR: Confirm the presence of signals from the newly conjugated molecule.
-
FTIR: Look for the appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.
-
Applications and Future Outlook
The ability to perform orthogonal modifications on a single polymer chain opens up a vast design space for creating multifunctional materials. For instance, the ω-end thiol could be used to attach the polymer to a gold nanoparticle surface, while the α-end amine could be conjugated with a targeting ligand like folic acid for cancer cell recognition.[17][18] This dual-functionalization is a powerful approach for developing sophisticated drug delivery systems.[19]
By synthesizing block copolymers, where one block is made from a monomer amenable to this RAFT agent and the other is not, one can achieve segment-specific functionalization. This allows for the creation of amphiphilic block copolymers that self-assemble into micelles or vesicles, with specific functionalities precisely located in the core or the corona.[2][9]
These protocols provide a robust and validated framework for researchers in drug development and materials science to harness the full potential of polymers synthesized with this compound, paving the way for the next generation of smart and functional macromolecules.
References
- ChemRxiv.
- MDPI. RAFT-Based Polymers for Click Reactions.
- Combination of Living Radical Polymerization and Click Chemistry for Surface Modific
- MDPI. Click Chemistry for Well-Defined Graft Copolymers.
- eScholarship.org.
- ResearchGate. (PDF) RAFT-Based Polymers for Click Reactions.
- ResearchGate. “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions | Request PDF.
- Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides.
- National Institutes of Health. Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions.
- ResearchGate. Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides | Request PDF.
- PubMed. Double Modification of Polymer End Groups Through Thiolactone Chemistry.
- SMU Scholar. Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers.
- National Institutes of Health.
- ORBi. Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems.
- Royal Society of Chemistry. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance.
- A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT)
- Sigma-Aldrich.
-
Royal Society of Chemistry. .
- PubMed Central.
- Sigma-Aldrich. Polymer Drug Delivery Techniques.
- National Institutes of Health. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)
- Matyjaszewski Polymer Group.
- Wiley-VCH.
- Post-polymerization modification by direct C-H functionaliz
- Semantic Scholar. Functional Polymers by Post-Polymerization Modification.
- National Institutes of Health. RAFT-Based Polymers for Click Reactions.
- YouTube.
- Click Chemistry as an Efficient Strategy to Improve Nanoparticle Performances in Drug Delivery.
- National Institutes of Health. 4-(4-Nitrobenzyl)morpholine.
- PubMed Central. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches).
- Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate)
- PubMed Central. Polymer-Based Drug Delivery Systems for Cancer Therapeutics.
Sources
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholar.smu.edu [scholar.smu.edu]
- 12. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Sci-Hub: are you are robot? [sci-hub.box]
- 19. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RAFT Polymerization with 4-Nitrobenzyl morpholine-4-carbodithioate
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing 4-Nitrobenzyl morpholine-4-carbodithioate as a chain transfer agent (CTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible polymerization experiments.
Introduction to this compound in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI)[1]. The choice of the Chain Transfer Agent (CTA) is critical to the success of a RAFT polymerization, as it dictates the range of monomers that can be effectively controlled and the conditions under which the polymerization will proceed optimally[2].
This compound is a dithiocarbamate-type RAFT agent. Dithiocarbamates are known for their versatility, particularly in controlling the polymerization of a wide range of monomers, from "more activated monomers" (MAMs) like acrylates and methacrylates to "less activated monomers" (LAMs) such as vinyl acetate[3][4]. The activity of dithiocarbamate RAFT agents can be tuned by modifying the substituents on the nitrogen atom[1]. The morpholine group in this compound influences the electronic density on the dithiocarbamate moiety, which in turn affects its reactivity and control over the polymerization.
A crucial parameter to optimize in any RAFT polymerization is the molar ratio of the initiator to the CTA. This ratio directly impacts the number of "dead" polymer chains (chains not bearing the CTA end-group), the overall rate of polymerization, and the final polymer characteristics such as molecular weight and polydispersity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during RAFT polymerization with this compound, focusing on the initiator-to-CTA ratio.
Issue 1: High Polydispersity Index (PDI > 1.3)
Symptoms:
-
The final polymer exhibits a broad molecular weight distribution as determined by Gel Permeation Chromatography (GPC).
-
GPC traces may show tailing towards lower molecular weights or the presence of a high molecular weight shoulder.
Potential Causes & Solutions:
-
Cause A: Initiator concentration is too high. An excess of initiator-derived radicals compared to the number of CTA molecules leads to a significant population of chains initiated by the thermal initiator that do not incorporate the CTA. This results in a population of "dead" polymer chains with a broad molecular weight distribution, increasing the overall PDI.
-
Solution: Decrease the initiator-to-CTA molar ratio. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1. Systematically decrease the amount of initiator in subsequent experiments.
-
-
Cause B: Poor chain transfer control. The chosen CTA may not be ideal for the specific monomer under the selected reaction conditions. Dithiocarbamates with non-aromatic substituents on the nitrogen, like the morpholine group, may exhibit lower transfer constants for certain monomers compared to other CTAs.
-
Solution: While changing the CTA is a last resort, optimizing other parameters can improve control. Ensure the reaction temperature is appropriate for both the initiator half-life and the CTA activity. For this compound, a temperature range of 60-80 °C is a typical starting point when using a common initiator like AIBN.
-
-
Cause C: High monomer conversion. Pushing the polymerization to very high conversions can lead to an increase in termination reactions, especially if the initiator has been largely consumed. This can broaden the PDI.
-
Solution: Target a moderate monomer conversion (e.g., 50-70%) in your initial optimization experiments. You can monitor the conversion over time by taking aliquots and analyzing them by ¹H NMR or other suitable methods.
-
Issue 2: Low or No Monomer Conversion
Symptoms:
-
After the expected reaction time, there is little to no polymer formation, as confirmed by gravimetry, NMR, or GPC analysis.
Potential Causes & Solutions:
-
Cause A: Initiator concentration is too low. While a low initiator concentration is desirable for good control, an insufficient amount of radicals will result in a very slow or stalled polymerization.
-
Solution: Gradually increase the initiator concentration. If you started with a [CTA]:[Initiator] ratio of 10:1, try 5:1 or 3:1. Be mindful that this may increase the PDI.
-
-
Cause B: Inefficient initiator. The chosen initiator may have a long half-life at the reaction temperature, leading to a slow rate of radical generation.
-
Solution: Select an initiator with a suitable half-life for your desired reaction temperature and time. For example, if polymerizing at 60 °C, an initiator with a 10-hour half-life at that temperature would be a good choice.
-
-
Cause C: Presence of inhibitors. Oxygen is a potent inhibitor of radical polymerization. Other impurities in the monomer or solvent can also quench radicals.
-
Solution: Ensure your monomer is passed through a column of basic alumina to remove inhibitors. Thoroughly degas your reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas like nitrogen or argon for an extended period.
-
Issue 3: Bimodal or Multimodal GPC Trace
Symptoms:
-
The GPC trace shows two or more distinct peaks, indicating multiple polymer populations with different molecular weights.
Potential Causes & Solutions:
-
Cause A: Incomplete consumption of the initial CTA. If the rate of initiation is significantly faster than the rate of chain transfer, a population of polymer chains will grow without being controlled by the CTA, leading to a high molecular weight, uncontrolled polymer population.
-
Solution: This is often a sign of a too-high initiator concentration relative to the CTA's efficiency. Decrease the initiator-to-CTA ratio. You can also consider a "pre-equilibrium" step where the monomer, CTA, and a small amount of initiator are heated for a short period to ensure most of the CTA is converted to the dormant macro-CTA before the main polymerization begins.
-
-
Cause B: Chain coupling reactions. At high conversions, termination by coupling of two growing polymer chains can become more prevalent, leading to a population of chains with double the molecular weight.
-
Solution: As with high PDI, avoid pushing the reaction to very high conversions, especially during optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the [Monomer]:[CTA]:[Initiator] ratio when using this compound?
A: A good starting point for many RAFT polymerizations is a [Monomer]:[CTA] ratio that targets your desired degree of polymerization (DP), and a [CTA]:[Initiator] ratio of 5:1. For example, to target a polymer with a DP of 100, you would use a ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2. This can then be optimized based on the results.
Q2: How does the initiator-to-CTA ratio affect the final molecular weight of my polymer?
A: The theoretical number-average molecular weight (Mn) is primarily determined by the ratio of the moles of monomer consumed to the moles of CTA used. However, a very high initiator-to-CTA ratio can lead to a larger number of "dead" chains, which can slightly lower the experimentally observed Mn compared to the theoretical value and broaden the PDI[5].
Q3: Can I use any radical initiator with this compound?
A: In principle, any conventional radical initiator can be used. The most common are azo-initiators like azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA). The choice of initiator should be based on its solubility in your reaction solvent and its decomposition kinetics at your desired polymerization temperature.
Q4: My polymerization is very slow. Should I just increase the temperature?
A: Increasing the temperature will increase the rate of initiator decomposition and thus the polymerization rate. However, it can also affect the chain transfer constant of the CTA and increase the likelihood of side reactions. A better first step is to moderately increase the initiator concentration. If you do increase the temperature, ensure it remains within a range where the CTA is stable and provides good control.
Q5: The GPC trace of my polymer has a low molecular weight shoulder. What could be the cause?
A: A low molecular weight shoulder can sometimes be attributed to retardation or side reactions of the CTA. It can also be caused by impurities that act as chain transfer agents. Ensure all your reagents and solvents are of high purity. In some cases, with dithiocarbamates, certain side reactions can lead to the formation of low molecular weight species. Optimizing the initiator-to-CTA ratio to ensure a steady supply of radicals can sometimes mitigate this.
Experimental Protocol: Optimization of Initiator-to-CTA Ratio
This protocol provides a general procedure for optimizing the initiator-to-CTA ratio for the polymerization of a model monomer, N-isopropylacrylamide (NIPAM), using this compound as the CTA and AIBN as the initiator.
Materials:
-
N-isopropylacrylamide (NIPAM) (recrystallized from hexane)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of NIPAM in 1,4-dioxane (e.g., 2 M).
-
Prepare a stock solution of the CTA in 1,4-dioxane (e.g., 0.1 M).
-
Prepare a stock solution of AIBN in 1,4-dioxane (e.g., 0.02 M).
-
-
Reaction Setup (for a target DP of 200 and a [CTA]:[I] ratio of 5:1):
-
In a Schlenk flask equipped with a magnetic stir bar, add the appropriate volumes of the NIPAM and CTA stock solutions to achieve a [NIPAM]:[CTA] ratio of 200:1.
-
Add the required volume of the AIBN stock solution to achieve a [CTA]:[AIBN] ratio of 5:1.
-
Add any additional solvent to reach the desired final monomer concentration.
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and start stirring.
-
-
Monitoring and Termination:
-
Take aliquots at regular intervals using a degassed syringe to monitor monomer conversion by ¹H NMR.
-
After the desired time or conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
-
Purification and Analysis:
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).
-
Dry the polymer under vacuum.
-
Determine the number-average molecular weight (Mn) and polydispersity (PDI) by Gel Permeation Chromatography (GPC).
-
Repeat this procedure with varying [CTA]:[Initiator] ratios (e.g., 10:1, 3:1, 1:1) to determine the optimal conditions for your system.
Data Presentation: Effect of Initiator-to-CTA Ratio
The following table provides a hypothetical but representative dataset for the RAFT polymerization of NIPAM with this compound, illustrating the effect of varying the [CTA]:[AIBN] ratio while keeping the [NIPAM]:[CTA] ratio constant at 200:1.
| Experiment | [CTA]:[AIBN] Ratio | Monomer Conversion (%) | Mn (GPC) ( g/mol ) | PDI (GPC) | Observations |
| 1 | 10:1 | 45 | 10,500 | 1.15 | Low conversion, but excellent control. |
| 2 | 5:1 | 68 | 15,800 | 1.18 | Good conversion and good control. Optimal ratio. |
| 3 | 3:1 | 85 | 19,200 | 1.25 | High conversion, but PDI is increasing. |
| 4 | 1:1 | 95 | 21,500 | 1.45 | Very high conversion, but poor control (high PDI). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting common issues in RAFT polymerization related to the initiator-to-CTA ratio.
Sources
How to minimize side reactions with 4-Nitrobenzyl morpholine-4-carbodithioate
Welcome to the technical support center for 4-Nitrobenzyl morpholine-4-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Q1: I'm observing significant degradation of my this compound during my reaction or workup. What are the likely causes and how can I prevent this?
A1: Degradation of dithiocarbamates is a common issue, primarily driven by acidic conditions and elevated temperatures. [1]
Dithiocarbamates are generally stable in alkaline environments (pH 10 or higher) but can readily decompose into carbon disulfide and the corresponding amine in the presence of acid.[1][2] This decomposition can even be triggered by acidic juices from plant materials if you are working with natural product extractions.[3][4]
Root Cause Analysis and Mitigation Strategies:
-
Acidic pH: The primary culprit for dithiocarbamate instability is acidic conditions. Even mildly acidic environments can lead to rapid decomposition.
-
Solution: Ensure all aqueous solutions used during your reaction and workup are buffered to a pH of 10 or higher.[1] Maintaining an alkaline environment is crucial for stability.
-
-
Elevated Temperatures: Heat can accelerate the degradation of dithiocarbamates.
-
Solution: Minimize exposure to high temperatures throughout your process. When removing solvents, use a rotary evaporator at a low temperature.[1]
-
-
Air and Moisture Sensitivity: Some dithiocarbamates, particularly ammonium salts, can be sensitive to air and moisture.
-
Solution: For sensitive reactions, consider performing manipulations under an inert atmosphere, such as nitrogen or argon.[1] Store the purified, dry compound in a desiccator.
-
Experimental Workflow: Stabilizing Dithiocarbamates During Aqueous Workup
Caption: Workflow for a stabilizing aqueous workup of dithiocarbamates.
Q2: My reaction is producing a complex mixture of byproducts, and the yield of the desired product is low. What side reactions could be occurring with the 4-nitrobenzyl group?
A2: The 4-nitrobenzyl group is susceptible to several side reactions, particularly under reducing or strongly basic conditions, or upon exposure to UV light.
The nitro group is strongly electron-withdrawing, which activates the benzyl position but also makes the nitro group itself reactive.
Potential Side Reactions and Solutions:
| Side Reaction | Conditions | Prevention/Minimization |
| Reduction of the Nitro Group | Presence of reducing agents (e.g., some metals, borohydrides). | Choose reagents carefully to avoid unintentional reduction. If reduction is unavoidable, protect the nitro group or consider a different synthetic route. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles and/or high temperatures. | Use milder reaction conditions (lower temperature, less reactive nucleophile). |
| Photochemical Reactions | Exposure to UV light.[5] | Protect the reaction from light by wrapping the flask in aluminum foil. The ortho-nitrobenzyl group, in particular, is a well-known photolabile protecting group.[5][6] |
| Base-catalyzed decomposition | Strong basic conditions. | While dithiocarbamates are more stable in base, very strong bases can lead to decomposition of the nitrobenzyl moiety. Use the mildest effective base and lowest possible temperature. |
Mechanism of a Common Side Reaction: Reduction of the Nitro Group
Caption: Stepwise reduction of an aromatic nitro group.
Q3: I am using this compound as a RAFT agent and observing poor control over the polymerization (high polydispersity, slow reaction). How can I optimize this?
A3: The effectiveness of a dithiocarbamate as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent is highly dependent on the monomer being polymerized. [7][8]
Dithiocarbamates are generally more suitable for controlling the polymerization of less activated monomers (LAMs), such as vinyl acetate.[8][9][10] For more activated monomers (MAMs), like acrylates and styrenes, other RAFT agents such as trithiocarbonates or dithiobenzoates are often more effective.[7][8]
Troubleshooting Your RAFT Polymerization:
-
Monomer Compatibility: Ensure that a dithiocarbamate is the appropriate RAFT agent for your chosen monomer.[8]
-
[CTA]:[Initiator] Ratio: The ratio of the chain transfer agent (CTA) to the initiator is critical. A higher initiator concentration might overcome retardation but could lead to more dead chains. Systematically vary this ratio to find the optimal balance.[11]
-
Solvent and Temperature: These parameters can significantly influence the reaction kinetics and the stability of the RAFT agent. Ensure your solvent is degassed and your temperature is appropriate for the initiator you are using.
Frequently Asked Questions (FAQs)
What is the general procedure for synthesizing this compound?
The synthesis typically involves the reaction of morpholine with carbon disulfide under basic conditions to form the morpholine-4-carbodithioate salt, followed by reaction with 4-nitrobenzyl halide (e.g., bromide or chloride).
Step-by-Step Synthesis Protocol:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve morpholine in a suitable solvent (e.g., ethanol-water mixture).
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cold solution.[12]
-
Add a base (e.g., sodium hydroxide or an excess of morpholine) to form the corresponding salt.
-
-
Alkylation with 4-Nitrobenzyl Halide:
-
To the solution of the dithiocarbamate salt, add 4-nitrobenzyl halide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Perform an aqueous workup, ensuring the aqueous layer is kept alkaline (pH > 10) to prevent degradation of the product.[1]
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure at a low temperature.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
-
How should I store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration in a desiccator is recommended.[1]
What are the key safety precautions when working with this compound and its precursors?
-
Carbon Disulfide: Highly flammable, volatile, and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
-
4-Nitrobenzyl Halides: Lachrymators and skin irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
General Precautions: As with all chemical experiments, wear appropriate PPE, including a lab coat, gloves, and safety glasses.
References
- Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products - Benchchem. (n.d.).
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). International Journal of Molecular Sciences, 23(19), 11881.
- Dithiocarbamates as Precursors in Organic Chemistry; Synthesis and Uses. (2014).
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). International Journal of Molecular Sciences, 23(19), 11881.
- Analytical Methods for Dithiocarbam
- Dithiocarbamates as Precursors in Organic Chemistry; Synthesis and Uses. (2014).
- Technical Support Center: Optimization of RAFT Polymerization Using Dithioacetic Acid Derivatives - Benchchem. (n.d.).
- Addressing misconceptions in dithiocarbamate chemistry. (2015). Dalton Transactions, 44(33), 14594-14606.
- RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. (2021). ACS Polymers Au, 1(1), 8-25.
- Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System. (2007).
- Review Article Communication. (2025). Journal of Chemical and Pharmaceutical Research, 17(1), 01-07.
- Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (2014). Organic Process Research & Development, 18(11), 1434-1437.
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2018). Polymers, 10(11), 1235.
- Concepts and Tools for RAFT Polymerization. (n.d.). Sigma-Aldrich.
- Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. (1987). Journal of the Chemical Society, Perkin Transactions 1, 261-266.
- 50th Anniversary Perspective: RAFT Polymerization—A User Guide. (2017). Macromolecules, 50(19), 7429-7447.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). ACS Omega, 8(43), 40695-40702.
- RAFT polymerization - specific polymers. (n.d.).
- Photolabile protecting group. (n.d.). In Wikipedia.
- Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. (1987). Canadian Journal of Chemistry, 65(8), 1775-1784.
- Morpholin-4-ium morpholine-4-carbodithioate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.
- (PDF) Morpholin-4-ium morpholine-4-carbodithioate. (2011).
- 4-(4-Nitrobenzyl)morpholine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(4), o754.
- (PDF) 4-(4-Nitrophenyl)morpholine. (2012).
- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
- Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Pharmaceutical Synthesis - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
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- 12. Morpholin-4-ium morpholine-4-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RAFT Polymerization with Dithiocarbamates
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to enhance your success with dithiocarbamate-mediated RAFT polymerization, specifically focusing on improving monomer conversion and achieving well-controlled polymers.
Frequently Asked Questions (FAQs)
Q1: What are dithiocarbamates and what is their primary role in RAFT polymerization?
A1: Dithiocarbamates are a class of organic compounds that can function as highly effective chain transfer agents (CTAs), or RAFT agents, in RAFT polymerization.[1] Their primary role is to mediate the polymerization process, allowing for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures.[2] The general structure of a dithiocarbamate RAFT agent features a thiocarbonylthio group (S=C-S) with a nitrogen atom attached to the carbon, which influences its reactivity.[1]
Q2: For which types of monomers are dithiocarbamates most suitable?
A2: Dithiocarbamates are particularly well-suited for controlling the polymerization of "less-activated monomers" (LAMs), such as vinyl esters (e.g., vinyl acetate) and vinyl amides (e.g., N-vinylpyrrolidone).[3][4] They are generally less effective for "more-activated monomers" (MAMs) like acrylates, methacrylates, and styrenes, where dithioesters or trithiocarbonates often provide better control.[3][5] However, the activity of dithiocarbamates can be tuned by modifying their chemical structure, with some "universal" or "switchable" dithiocarbamates showing good control over both MAMs and LAMs.[6][7]
Q3: What is the fundamental mechanism of RAFT polymerization mediated by dithiocarbamates?
A3: The RAFT process is a form of reversible deactivation radical polymerization. It involves a series of addition-fragmentation equilibria where a propagating polymer radical adds to the dithiocarbamate RAFT agent. This is followed by the fragmentation of the resulting intermediate radical to generate a new propagating radical and a polymeric dithiocarbamate. This rapid and reversible exchange process ensures that most polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Troubleshooting Guide: Low Monomer Conversion
Low or incomplete monomer conversion is a frequent challenge in RAFT polymerization. This section provides a structured approach to diagnosing and resolving this issue.
Q4: My RAFT polymerization has stalled at low conversion. What are the likely causes?
A4: Stalling at low conversion can be attributed to several factors:
-
Inappropriate RAFT Agent Selection: The chosen dithiocarbamate may not be suitable for the specific monomer, leading to poor control and potential side reactions.[8]
-
Oxygen Inhibition: Residual oxygen in the reaction mixture is a potent inhibitor of radical polymerizations.
-
Impurities: Impurities in the monomer, solvent, or initiator can quench radicals and halt the polymerization.
-
Excessive Retardation: Some RAFT agents, including certain dithiocarbamates, can cause significant retardation, slowing the polymerization rate to a near stop, especially at high RAFT agent concentrations.[9]
-
Low Initiator Concentration or Decomposition: An insufficient amount of initiator or its premature decomposition can lead to a low concentration of propagating radicals.
Q5: How can I systematically troubleshoot low monomer conversion in my dithiocarbamate-mediated RAFT polymerization?
A5: Follow this systematic workflow to identify and address the root cause of low monomer conversion:
Caption: A systematic workflow for troubleshooting low monomer conversion.
In-depth Troubleshooting: Specific Scenarios
Q6: I am observing a long induction period followed by slow polymerization. What is happening and how can I fix it?
A6: A prolonged induction period is often a sign of either slow initiation from the RAFT agent's R-group or the presence of inhibitors.[9][10] Some dithiocarbamates can also lead to an induction period.[9]
Solutions:
-
Optimize the R-group of your Dithiocarbamate: The R-group should be a good homolytic leaving group and an efficient initiating radical for the monomer being used.[1][4] If the R-group is a poor initiator, the initial fragmentation step is slow, leading to an induction period.
-
Increase Initiator Concentration: A slightly higher initiator concentration (i.e., a lower [CTA]:[Initiator] ratio) can help to overcome the induction period by generating more primary radicals. However, be cautious as this may increase the number of dead chains.
-
Thorough Deoxygenation: As mentioned, oxygen is a major inhibitor. Ensure your deoxygenation procedure is robust. For many systems, several freeze-pump-thaw cycles are more effective than simply bubbling with inert gas.[11]
Q7: My polymerization starts but stops at a certain conversion, and I'm using a dithiocarbamate known to be suitable for my monomer. What could be the issue?
A7: This scenario often points to the depletion of the initiator or the occurrence of side reactions that consume radicals.
Solutions:
-
Check Initiator Half-Life: Ensure the chosen initiator has a sufficiently long half-life at the reaction temperature to sustain the polymerization for the desired duration. For example, AIBN has a 10-hour half-life at approximately 65°C. If your reaction is running for longer, consider an initiator with a longer half-life or a second addition of the initiator.
-
Investigate Potential Side Reactions: Dithiocarbamates can sometimes undergo side reactions, such as aminolysis or hydrolysis, especially at high temperatures or over long reaction times.[12] These side reactions can lead to the loss of the RAFT end-group and the formation of dead chains. Consider lowering the reaction temperature if possible.
-
Chain Transfer to Solvent: At high conversions, the probability of chain transfer to the solvent can increase, leading to termination.[13] If suspected, consider a different solvent with a lower chain transfer constant.
Experimental Protocols
General Protocol for RAFT Polymerization Using a Dithiocarbamate
This protocol provides a general starting point. The specific ratios of monomer, RAFT agent, and initiator should be calculated based on the desired degree of polymerization.
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina to remove inhibitors.
-
Ensure the dithiocarbamate RAFT agent is pure.
-
Use a freshly opened or purified initiator (e.g., AIBN).
-
Use anhydrous and deoxygenated solvent.
-
-
Reaction Setup:
-
In a Schlenk flask, add the dithiocarbamate RAFT agent, monomer, and solvent.
-
Add the initiator.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
-
Monitoring and Termination:
-
To monitor monomer conversion, periodically take aliquots from the reaction mixture under an inert atmosphere and analyze by ¹H NMR or GC.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a suitable non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol for Determining Monomer Conversion by ¹H NMR
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known concentration if quantitative analysis is required.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks of the monomer's vinyl protons and the polymer backbone.
-
-
Conversion Calculation:
-
Integrate the area of a monomer vinyl proton peak (I_monomer) and a polymer peak that does not overlap with monomer signals (I_polymer).
-
Calculate the monomer conversion (p) using the following formula, adjusting for the number of protons each signal represents:
-
p = 1 - (I_monomer at time t / I_monomer at time 0)
-
-
Data Summary
| Dithiocarbamate Type | Recommended Monomers | Typical Polydispersity (Đ) | Notes |
| N,N-Dialkyl Dithiocarbamates | Generally ineffective as RAFT agents under thermal conditions.[14][15] | > 1.5 | Often used as "photoiniferters".[14] |
| N-Aryl-N-Alkyl Dithiocarbamates | Less-activated monomers (LAMs) like vinyl acetate.[3] | 1.2 - 1.4 | Lower transfer constants compared to dithioesters.[1] |
| Dithiocarbamates with Aromatic Nitrogen | More-activated monomers (MAMs) like styrenes and acrylates.[14][15] | < 1.2 | The nitrogen lone pair is part of an aromatic system, increasing RAFT agent activity.[14] |
| "Switchable" Dithiocarbamates | Can be used for both MAMs and LAMs by altering conditions (e.g., pH).[3][7] | 1.1 - 1.3 | Offers greater versatility.[6] |
| Pyrazole-based Dithiocarbamates | Broad applicability for both MAMs and LAMs.[16] | 1.1 - 1.4 | Activity is intermediate between traditional dithiocarbamates and trithiocarbonates.[16] |
Caption: A guide to selecting dithiocarbamate RAFT agents for different monomer classes.
Visualizing the RAFT Equilibrium
The core of the RAFT process is the reversible chain transfer, which can be visualized as follows:
Caption: The reversible addition-fragmentation chain transfer equilibrium in RAFT polymerization.
References
- Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization | Macromolecules - ACS Public
- Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma | Request PDF - ResearchG
- RAFT: Choosing the Right Agent to Achieve Controlled Polymeriz
- RAFT: Choosing the Right Agent to Achieve Controlled Polymeriz
- Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymeriz
- RAFT Agent Design and Synthesis | Macromolecules - ACS Public
- RAFT Polymerization—A User Guide - ResearchG
- Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma | Request PDF - ResearchG
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- Technical Support Center: Optimization of RAFT Polymerization Using Dithioacetic Acid Deriv
- 50th Anniversary Perspective: RAFT Polymeriz
- Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization)
- Living free radical polymerization with reversible addition – fragment
- Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol - Indian Academy of Sciences.
- A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT)
- Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization)
- Tips for optimizing a RAFT polymeriz
- RAFT General Procedures - Boron Molecular.
- Evolution of Molar Mass Distributions Using a Method of Partial Moments: Initiation of RAFT Polymeriz
- Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G.
- Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates | Request PDF - ResearchG
- A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT)
- RAFT polymerization (no or low conversion r
- RAFT polymeriz
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- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 16. researchgate.net [researchgate.net]
Overcoming retardation in RAFT polymerization with 4-Nitrobenzyl morpholine-4-carbodithioate
Technical Support Center: 4-Nitrobenzyl morpholine-4-carbodithioate in RAFT Polymerization
Welcome to the technical support guide for utilizing this compound as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This document is designed for researchers, scientists, and professionals in polymer chemistry and drug development. Here, we address the common challenge of polymerization retardation associated with this chain transfer agent (CTA) and provide expert-driven troubleshooting strategies and detailed protocols to ensure successful, controlled polymerizations.
Understanding the Challenge: The Mechanism of Retardation
This compound is a dithiocarbamate-class RAFT agent. Dithiocarbamates are highly effective for controlling the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate, due to the lower activity of their C=S double bond towards radical addition.[1][2] However, this same feature can lead to significant rate retardation, particularly with More Activated Monomers (MAMs).
The core of the issue lies in the stability of the intermediate radical formed during the main RAFT equilibrium. Retardation occurs when the fragmentation of this intermediate radical (Pathway A , desired) is slow relative to the rate of its formation. This leads to a buildup of the intermediate radical, reducing the concentration of active propagating radicals (P•) and thus slowing the overall polymerization rate.[3] Furthermore, this high concentration of stable intermediate radicals increases the probability of irreversible termination reactions (Pathway B , undesired), which quenches chains and leads to a loss of control.[4]
The structure of this compound contributes to this behavior:
-
Z-Group (morpholine-4-carbodithioate): The lone pair of electrons on the nitrogen atom delocalizes into the thiocarbonyl group, moderately activating the C=S bond but also contributing to the stability of the intermediate radical.[5]
-
R-Group (4-Nitrobenzyl): This is an excellent homolytic leaving group, designed to efficiently re-initiate polymerization.[1]
The balance between these factors dictates the agent's effectiveness and its propensity for retardation.
Visualization: RAFT Equilibrium and Retardation Pathway
Caption: The RAFT process and the competing retardation pathway.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My polymerization is extremely slow, or has stalled completely at low conversion. What is the primary cause?
Answer: This is the classic symptom of severe retardation or inhibition.
-
Most Likely Cause 1: Inefficient Deoxygenation. Radical polymerization is notoriously sensitive to oxygen, which acts as a radical scavenger. Insufficient removal of dissolved oxygen will consume initiator radicals, preventing the polymerization from starting effectively.[6]
-
Solution: Employ at least three freeze-pump-thaw cycles for your reaction mixture. For larger volumes or viscous solutions, extend the duration of each freeze and thaw step. Alternatively, purge the sealed reaction vessel with a high-purity inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes while stirring.[7]
-
-
Most Likely Cause 2: Unfavorable [CTA]:[Initiator] Ratio. While a high [CTA]:[Initiator] ratio (e.g., >10:1) is needed for good control and high end-group fidelity, an excessively high ratio can exacerbate retardation by limiting the concentration of primary radicals needed to drive the equilibrium.[8][9]
-
Solution: Decrease the [CTA]:[Initiator] ratio. A ratio between 3:1 and 10:1 is a robust starting point. If the reaction is still too slow, systematically lower the ratio to 2:1 or even 1:1, accepting a potential trade-off in dispersity (PDI) and the number of "dead" chains.[6]
-
-
Most Likely Cause 3: Monomer-CTA Mismatch. this compound is a dithiocarbamate, which is generally less suitable for highly activated monomers (MAMs) like styrenes and methacrylates under standard conditions, as this combination is prone to retardation.[2][10]
-
Solution: If polymerizing a MAM, consider increasing the reaction temperature to promote faster fragmentation of the intermediate radical. Alternatively, switch to a more appropriate CTA class, such as a trithiocarbonate, for these monomers.[8]
-
Question 2: My polymerization proceeds, but the final polymer has a broad molecular weight distribution (high PDI) and/or a low molecular weight shoulder on the GPC trace. Why?
Answer: This indicates a loss of control over the polymerization.
-
Most Likely Cause 1: Initiator Burnout or Too High Concentration. Using too much initiator ([CTA]:[Initiator] < 2:1) or an initiator that decomposes too quickly at the reaction temperature can generate a large number of initiator-derived chains that are not controlled by the RAFT agent. This leads to a population of conventionally-polymerized chains, resulting in a broad PDI or a distinct low-MW shoulder.[9][11]
-
Solution:
-
Increase the [CTA]:[Initiator] ratio to a minimum of 3:1, with 5:1 being a good target.
-
Check the initiator's half-life. Choose an initiator with a 10-hour half-life temperature that is slightly above your reaction temperature to ensure a slow, constant supply of radicals. For a 70°C reaction, AIBN is a common choice. For higher temperatures, consider an initiator like V-601.
-
-
-
Most Likely Cause 2: Impurities. Residual inhibitor from the monomer, or impurities in the solvent or the CTA itself (e.g., thiols from hydrolysis), can act as chain transfer agents or quenchers, leading to uncontrolled polymerization and termination events.[6][7]
-
Solution: Always purify your monomer immediately before use by passing it through a column of basic alumina to remove the inhibitor.[6] Use high-purity, anhydrous solvents. If the RAFT agent is old or has been exposed to moisture, its purity should be verified by NMR.
-
Question 3: My reaction kinetics are not linear (i.e., the plot of ln([M]₀/[M]) vs. time is curved). What does this mean?
Answer: Non-linear first-order kinetics often point to an induction period or rate retardation that changes over the course of the reaction.
-
Most Likely Cause: Slow Fragmentation and Intermediate Radical Buildup. An initial induction period or a slowing rate is a direct consequence of the retardation mechanism.[4] It takes time for the main RAFT equilibrium to be established. During this period, the concentration of the stable intermediate radical is high, suppressing the polymerization rate.
-
Solution: This is inherent to the CTA/monomer system. The best approach is to optimize reaction conditions to minimize this effect.
-
Increase Temperature: Higher temperatures accelerate both initiation and, crucially, the fragmentation of the RAFT adduct (k_frag), helping to push the equilibrium towards propagation.[6]
-
Increase Monomer Concentration: Working with less solvent (higher [M]₀) increases the probability of the propagating radical adding to a monomer versus a CTA, which can help mitigate retardation.[6][11]
-
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Actions |
| No/Slow Polymerization | 1. Inadequate deoxygenation.2. [CTA]:[Initiator] ratio too high.3. Monomer-CTA mismatch. | 1. Use ≥3 freeze-pump-thaw cycles or purge for >30 min.2. Decrease [CTA]:[I] ratio to 5:1 or 3:1.3. Increase temperature or switch to a trithiocarbonate for MAMs. |
| High PDI / Bimodal GPC | 1. [CTA]:[Initiator] ratio too low.2. Initiator decomposes too quickly.3. Impurities (inhibitor, water). | 1. Increase [CTA]:[I] ratio to >3:1.2. Select initiator with appropriate half-life for the temperature.3. Purify monomer and use anhydrous solvents. |
| Non-Linear Kinetics | 1. Inherent retardation from slow fragmentation.2. Low reaction temperature. | 1. This is often characteristic; optimize to minimize.2. Systematically increase reaction temperature by 10°C increments. |
Frequently Asked Questions (FAQs)
-
Q: What monomer classes are best suited for this compound?
-
A: This CTA is most effective for controlling the polymerization of less activated monomers (LAMs) like N-vinylpyrrolidone (NVP) and vinyl acetate (VAc), and moderately activated monomers such as acrylates and acrylamides. While it can be used for styrenes and methacrylates (MAMs), significant optimization (e.g., higher temperatures) is often required to overcome retardation.[2][3]
-
-
Q: How do I choose the right reaction temperature?
-
A: The temperature should be chosen based on the decomposition kinetics of your initiator and the need to promote fragmentation. A good starting point for AIBN is 60-70°C. If retardation is significant, increasing the temperature to 80°C or higher can be beneficial, but monitor for any potential side reactions or CTA degradation.[6]
-
-
Q: Can I use this CTA for block copolymer synthesis?
-
A: Yes. However, the sequence of monomer addition is critical. The propagating radical of the first block must be a good leaving group relative to the propagating radical of the second monomer.[1] For example, when using a dithiocarbamate, it is generally more successful to polymerize a MAM first (using a more suitable CTA like a trithiocarbonate) and then chain-extend with a LAM using the resulting macro-CTA, rather than the other way around. If starting with a LAM and this dithiocarbamate CTA, chain extension with a MAM will likely be inefficient.
-
Experimental Protocol: A Validated Starting Point
This protocol describes the RAFT polymerization of N,N-dimethylacrylamide (DMA), a moderately activated monomer, using this compound.
Target: Poly(DMA) with a degree of polymerization (DP) of 100.
Workflow Diagram
Caption: Step-by-step experimental workflow for RAFT polymerization.
Materials & Reagents:
-
N,N-dimethylacrylamide (DMA), inhibitor-free
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (or another suitable anhydrous solvent)
-
Basic alumina
-
Schlenk flask with magnetic stir bar
-
Rubber septum and Schlenk line
Procedure:
-
Monomer Purification: Pass DMA through a short column of basic alumina to remove the inhibitor.
-
Reagent Calculation: For a target DP of 100 and a [M]:[CTA]:[I] ratio of 100:1:0.2:
-
DMA (Monomer, 99.13 g/mol ): 1.00 g (10.09 mmol)
-
CTA (297.38 g/mol ): 30.0 mg (0.101 mmol)
-
AIBN (Initiator, 164.21 g/mol ): 3.3 mg (0.0202 mmol)
-
1,4-Dioxane (Solvent): 2.0 mL (for a 33% w/w solution)
-
-
Reaction Setup:
-
Add the CTA, AIBN, and a magnetic stir bar to a dry Schlenk flask.
-
Add the solvent and stir until all solids are dissolved.
-
Add the purified DMA via syringe.
-
Seal the flask with a rubber septum and secure it.
-
-
Deoxygenation:
-
Freeze the flask contents in a liquid nitrogen bath until fully solid.
-
Apply high vacuum for 10 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Backfill the flask with high-purity argon or nitrogen.
-
Repeat this freeze-pump-thaw cycle a total of three times.
-
-
Polymerization:
-
After the final cycle, leave the flask under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath set to 70°C. Start the timer and stirring.
-
To monitor kinetics, aliquots can be taken at set time points (e.g., 1, 2, 4, 8, 24 hours) using a nitrogen-purged syringe. Each sample should be quenched immediately.
-
-
Termination and Isolation:
-
After the desired time (or conversion), quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.
-
The polymer can be isolated by precipitation into a cold non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
-
Analysis:
-
Determine monomer conversion by ¹H NMR spectroscopy by comparing the integration of a monomer vinyl proton peak to a polymer backbone peak.
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
References
-
RAFT-Based Polymers for Click Reactions. Polymers (Basel).
-
RAFT: Choosing the Right Agent to Achieve Controlled Polymerization. Sigma-Aldrich.
-
RAFT Polymerization Overview. YouTube.
-
RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Nature Communications.
-
Tips for optimizing a RAFT polymerization. Reddit r/Chempros.
-
Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma. ResearchGate.
-
RAFT polymerization (no or low conversion ratios). Reddit r/Chempros.
-
RAFT Polymerization not initiating?. Reddit r/chemistry.
-
Bioapplications of RAFT Polymerization. Chemical Reviews.
-
Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers (Basel).
-
Rate retardation trends in RAFT – an emerging monomer classification tool?. Polymer Chemistry.
-
RAFT Agent Design and Synthesis. Macromolecules.
-
Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation. UQ eSpace.
-
Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences.
-
A Critical Survey of Dithiocarbamate Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate.
-
Living Radical Polymerization: RAFT. Chemistry LibreTexts.
-
25 questions with answers in RAFT POLYMERIZATION. ResearchGate.
-
Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. ResearchGate.
-
Dithiocarbamates in RAFT Polymerization. Semantic Scholar.
-
Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. ETH Zurich Research Collection.
-
(PDF) RAFT-Based Polymers for Click Reactions. ResearchGate.
-
Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry.
-
(PDF) Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium. ResearchGate.
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Polymers Synthesized with 4-Nitrobenzyl morpholine-4-carbodithioate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for polymers synthesized via Reversible Addition-Fragmenting Chain-Transfer (RAFT) polymerization using the 4-Nitrobenzyl morpholine-4-carbodithioate chain transfer agent (CTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-polymerization purification process. Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your final polymeric materials.
Core Principles of Purification for RAFT Polymers
Polymers synthesized using this compound, a dithiocarbamate-class RAFT agent, require robust purification to remove several potential impurities that can compromise downstream applications. The primary goal is to isolate the target polymer from:
-
Unreacted Monomer: Often present, especially in polymerizations stopped at intermediate conversions.
-
Initiator Residues: Fragments from the radical initiator (e.g., AIBN, V-50) used to start the polymerization.
-
Unreacted RAFT Agent: Excess or unconsumed CTA.
-
Low Molecular Weight Oligomers: Short polymer chains formed at the beginning of the reaction.
-
Dead Polymer Chains: Chains formed through irreversible termination events.[1]
The inherent characteristics of the this compound CTA—specifically its color and the reactivity of the dithiocarbamate end-group—present unique considerations during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my purified polymer yellow or orange?
A1: The color is characteristic of the thiocarbonylthio (-C(S)S-) moiety of the RAFT agent, which remains at the chain end of most polymer chains after a successful RAFT polymerization.[2] This indicates that the polymerization was "living" and that the chains retain their active ends. If your application requires a colorless material or if the end-group could interfere with subsequent steps, it must be chemically removed.
Q2: What are the most common methods for purifying polymers made with this RAFT agent?
A2: The choice of method depends heavily on the polymer's solubility, molecular weight, and the nature of the impurities. The three most common and effective techniques are:
-
Precipitation: Ideal for most polymers that are soluble in one solvent and insoluble in another. It is effective at removing unreacted monomer and initiator fragments.[3][4][5]
-
Dialysis: The preferred method for purifying water-soluble polymers. It efficiently removes small molecules like monomers, salts, and initiator byproducts through a semipermeable membrane.[6][7][8][9]
-
Column Chromatography: A high-resolution technique used to separate the polymer from residual RAFT agent, unreacted monomer, and oligomers based on size or polarity.[10]
Q3: Do I need to remove the dithiocarbamate end-group?
A3: It depends on your final application.
-
Keep the end-group if: You plan to perform a subsequent block extension to create block copolymers. The integrity of this end-group is crucial for maintaining "living" characteristics.
-
Remove the end-group if: The color is undesirable, the sulfur content is problematic (e.g., catalyst poisoning), or the end-group's reactivity could interfere with the polymer's intended function or stability.[2] Several methods exist for end-group removal, including aminolysis, thermolysis, or radical-induced reduction.[2][11][12][13]
Q4: How can I confirm my polymer is pure after the purification process?
A4: A combination of characterization techniques is essential:
-
¹H NMR Spectroscopy: To confirm the absence of signals from the unreacted monomer.[6][9]
-
Size Exclusion Chromatography (SEC/GPC): To assess the molecular weight distribution (polydispersity, Đ). A pure, well-controlled polymer should show a monomodal and narrow distribution (typically Đ < 1.3).[4][14] The absence of a low molecular weight tail suggests the removal of oligomers and residual CTA.
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic absorbance. A significant decrease or disappearance of this absorbance can confirm end-group removal.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a problem-cause-solution format.
Problem 1: Low Polymer Yield After Precipitation
-
Probable Cause 1: Poor choice of non-solvent. The polymer may have partial solubility in the non-solvent, leading to loss of material, especially low molecular weight chains.
-
Solution: Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first. Ensure the non-solvent is a good solvent for the impurities you want to remove. Using a non-solvent that is too strong can also trap impurities within the precipitated polymer.[15]
-
-
Probable Cause 2: Polymer solution was too dilute. A very dilute solution may form a fine suspension that is difficult to collect by centrifugation or filtration.
-
Solution: Concentrate the polymer solution before precipitating. A concentration of 5-10% (w/v) is a good starting point.
-
-
Probable Cause 3: Insufficient volume of non-solvent. Not enough non-solvent was used to fully precipitate the polymer.
Problem 2: GPC/SEC Shows Bimodal or Broad Distribution After Purification
-
Probable Cause 1: Inefficient removal of low molecular weight species. A low molecular weight shoulder or tail often corresponds to unreacted RAFT agent, oligomers, or dead chains from initiator radicals.[17]
-
Solution: Repeat the purification step. For precipitation, perform 2-3 cycles of dissolving the polymer and re-precipitating it.[18] For dialysis, ensure the membrane's molecular weight cut-off (MWCO) is appropriate (at least 10-20x smaller than the polymer's Mₙ) and dialyze for a longer duration with frequent changes of the external solvent.
-
-
Probable Cause 2: Presence of dead chains from the initial polymerization. The polymerization may have had poor control, leading to termination events that create a high molecular weight shoulder (from chain coupling) or a population of dead chains.[17]
-
Solution: This is an issue with the polymerization step, not purification. Re-optimize the polymerization conditions (e.g., lower the initiator concentration relative to the RAFT agent, adjust the temperature). Purification alone cannot fix a poorly controlled polymerization.
-
-
Probable Cause 3: Polymer degradation. The polymer may be degrading during purification or analysis (e.g., hydrolysis of the backbone).
-
Solution: Ensure purification conditions are mild (e.g., avoid extreme pH or high temperatures unless intentionally performing thermolysis).
-
Problem 3: Residual Monomer Detected by ¹H NMR
-
Probable Cause 1: Inefficient purification. The chosen method was not effective at removing the monomer.
-
Solution:
-
Precipitation: Ensure the monomer is highly soluble in the non-solvent. You may need to wash the precipitated polymer with the non-solvent.
-
Dialysis: Increase the dialysis time and the frequency of solvent exchange.[8]
-
Column Chromatography: This is generally very effective but may be overkill for monomer removal alone.
-
-
-
Probable Cause 2: Trapping of monomer. The polymer precipitated too quickly as a large, gummy mass, trapping monomer inside.[15]
-
Solution: Add the polymer solution very slowly to a large volume of vigorously stirred non-solvent.[15] Alternatively, re-dissolve the polymer and precipitate it again.
-
Workflow & Troubleshooting Diagrams
A logical workflow is key to successful purification.
Diagram 1: General Purification Workflow
Caption: General workflow for purification and analysis.
Diagram 2: Troubleshooting Logic
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 18. rsc.org [rsc.org]
Technical Support Center: 4-Nitrobenzyl Morpholine-4-Carbodithioate Mediated RAFT Polymerization
Welcome to the technical support center for reversible addition-fragmentation chain-transfer (RAFT) polymerization mediated by 4-Nitrobenzyl morpholine-4-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your polymerization experiments. The information herein is synthesized from established principles of RAFT polymerization and data from analogous dithiocarbamate systems to provide a comprehensive resource.
Introduction: The Role of Temperature and Dithiocarbamates in RAFT Polymerization
Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The choice of the RAFT agent, or chain transfer agent (CTA), is critical to achieving this control. Dithiocarbamates are a class of RAFT agents known for their versatility, particularly with electron-rich monomers.[1] The activity of dithiocarbamates can be tuned by modifying the substituents on the nitrogen atom.[1][2]
The specific RAFT agent in focus, this compound, incorporates a morpholine group and a 4-nitrobenzyl R group. While morpholine derivatives are of significant interest in medicinal chemistry, the direct application of this specific carbodithioate in RAFT polymerization is not extensively documented in publicly available literature.[3][4] However, based on the known behavior of dithiocarbamates and the electronic properties of the 4-nitrobenzyl group, we can anticipate its performance and potential challenges.
Temperature is a critical parameter in RAFT polymerization as it influences multiple aspects of the reaction, including the rate of polymerization, the RAFT equilibrium, and the stability of the CTA itself.[5][6] Understanding the interplay between temperature and the chosen RAFT agent is paramount for successful and reproducible polymer synthesis.
Troubleshooting Guide
This section addresses common issues encountered during RAFT polymerization with dithiocarbamate-based CTAs, with specific considerations for a this compound system.
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| High Polydispersity (PDI > 1.3) | 1. Inappropriate Temperature: The selected temperature may be too high, leading to thermal decomposition of the RAFT agent or increased termination reactions. Conversely, a temperature that is too low might result in slow fragmentation of the intermediate radical. 2. Incorrect Initiator Concentration: An excessively high initiator concentration can lead to a large number of chains initiated by the initiator itself, rather than through the RAFT mechanism, resulting in a population of uncontrolled polymer chains. 3. Poor CTA Suitability for Monomer: Dithiocarbamates are generally more effective for less activated monomers (LAMs) like vinyl acetate.[7] Using them with more activated monomers (MAMs) like acrylates and methacrylates may lead to poor control. | 1. Optimize Temperature: Conduct a temperature series (e.g., 60°C, 70°C, 80°C) to find the optimal balance between polymerization rate and control. Higher temperatures can favor fragmentation, which is beneficial, but can also lead to degradation.[5] 2. Adjust CTA:Initiator Ratio: A typical starting point is a CTA:Initiator ratio of 5:1 to 10:1. If the PDI is high, consider increasing this ratio to favor control over initiation. 3. Evaluate Monomer Compatibility: For MAMs, consider a different class of RAFT agent, such as a trithiocarbonate or a dithiobenzoate, for better control.[7] |
| Slow Polymerization or Inhibition Period | 1. Slow Fragmentation of the RAFT Adduct: The intermediate radical formed by the addition of a propagating radical to the CTA may be too stable, leading to a slow fragmentation rate and an overall retardation of the polymerization.[8] 2. Low Temperature: The rate of initiation and propagation are both temperature-dependent. A low temperature will naturally result in a slower reaction. 3. Presence of Impurities: Oxygen is a potent inhibitor of radical polymerizations. Inadequate degassing will lead to a significant inhibition period. | 1. Increase Temperature: Increasing the reaction temperature can increase the rate of fragmentation of the RAFT adduct, thereby reducing the retardation effect.[9] 2. Increase Initiator Concentration: A higher radical flux can help to overcome the inhibition period, but this must be balanced against the potential for increased PDI. 3. Ensure Thorough Degassing: Employ multiple freeze-pump-thaw cycles to rigorously remove dissolved oxygen from the reaction mixture. |
| Bimodal or Shoulder on GPC Trace | 1. Low Molecular Weight Shoulder: This can be caused by premature termination or the presence of impurities that act as chain transfer agents. 2. High Molecular Weight Shoulder: This is often a result of termination by coupling, which can become more significant at higher conversions. | 1. Purify Monomer and Solvent: Ensure all reagents are free from inhibitors and other impurities. Passing the monomer through a column of basic alumina is a common purification method. 2. Limit Conversion: For some systems, it is beneficial to stop the polymerization at a moderate conversion (e.g., 50-70%) to minimize termination reactions. |
| Color Change of Reaction Mixture | 1. Decomposition of RAFT Agent: The characteristic color of the thiocarbonylthio group may fade or change upon decomposition. The 4-nitrobenzyl group might also contribute to color changes upon degradation. | 1. Lower the Temperature: If decomposition is suspected, running the polymerization at a lower temperature may improve the stability of the RAFT agent. 2. Analyze the RAFT Agent: Use techniques like UV-Vis spectroscopy to monitor the concentration of the RAFT agent throughout the polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the 4-nitrobenzyl group on the RAFT polymerization?
The 4-nitrobenzyl group is an electron-withdrawing group. In the context of the R group of a RAFT agent, this can influence the stability of the expelled radical (R•). A more stable R• radical is generally a better leaving group, which can lead to a more efficient pre-equilibrium stage of the RAFT process. However, the thermal stability of nitro-containing compounds can sometimes be a concern at elevated temperatures.
Q2: How does temperature generally affect the kinetics of RAFT polymerization?
Temperature has a multifaceted effect on RAFT polymerization. An increase in temperature generally leads to:
-
Increased rate of initiation: The decomposition of the thermal initiator is accelerated.
-
Increased rate of propagation: The addition of monomer to the growing polymer chain is faster.
-
Shift in the RAFT equilibrium: Higher temperatures favor the fragmentation of the RAFT adduct radical, which can reduce rate retardation.[5]
-
Potential for side reactions: At excessively high temperatures, side reactions such as thermal self-initiation of the monomer or decomposition of the RAFT agent can occur.[9]
Q3: What is a good starting temperature for a polymerization mediated by this compound?
A common starting point for thermally initiated RAFT polymerizations is between 60°C and 80°C.[10] Given the presence of the nitrobenzyl group, it would be prudent to start at the lower end of this range (e.g., 60°C or 70°C) and monitor the reaction for any signs of CTA degradation.
Q4: Can I use a peroxide-based initiator with this dithiocarbamate RAFT agent?
It is generally not recommended to use peroxide initiators with thiocarbonylthio RAFT agents, as the peroxide can oxidize the RAFT agent, leading to a loss of control.[11] Azo-initiators like AIBN (azobisisobutyronitrile) or V-60 are more suitable choices.[10]
Q5: How can I confirm that the polymerization is proceeding in a controlled manner?
A controlled polymerization will exhibit the following characteristics:
-
A linear increase in the number-average molecular weight (Mn) with monomer conversion.
-
A narrow and symmetrical molecular weight distribution (low PDI), which remains relatively constant throughout the polymerization.
-
The ability to chain-extend the resulting polymer by adding a second monomer, demonstrating the retention of the thiocarbonylthio end-group.
Experimental Protocols
General Protocol for Thermally Initiated RAFT Polymerization
This protocol provides a general guideline for conducting a solution-based RAFT polymerization. The specific amounts of monomer, CTA, and initiator will depend on the target molecular weight and degree of polymerization.
Materials:
-
Monomer (purified by passing through basic alumina)
-
This compound (CTA)
-
Azo-initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or ampule
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
Procedure:
-
To a Schlenk flask or ampule containing a magnetic stir bar, add the desired amounts of monomer, this compound, and initiator.
-
Add the anhydrous solvent to achieve the desired monomer concentration (typically 1-5 M).
-
Seal the flask or ampule with a rubber septum or prepare for flame sealing.
-
Degas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature.
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution.
-
To quench the reaction, cool the vessel in an ice bath and expose the mixture to air.
-
Isolate the polymer by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Visualization of the RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
Caption: The RAFT polymerization mechanism, including initiation, propagation, the core RAFT equilibrium, and termination steps.
References
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved January 19, 2026, from [Link]
-
Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342. [Link]
-
Konkolewicz, D., et al. (2014). Temperature Effects in Conventional and RAFT Photopolymerization. Macromolecules, 47(3), 837-846. [Link]
-
Postma, A., et al. (2006). Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization. Macromolecules, 39(15), 5293-5301. [Link]
-
Konkolewicz, D., et al. (2024). Temperature Effects in Conventional and RAFT Photopolymerization. ACS Publications. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2000). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules, 33(1), 247-249. [Link]
-
Lowe, A. B., & McCormick, C. L. (2002). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Australian Journal of Chemistry, 55(6), 367-371. [Link]
-
Tonnard, F., et al. (2014). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Polymers, 6(10), 2685-2703. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved January 19, 2026, from [Link]
-
Rubens, M., et al. (2022). Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. Polymer Chemistry, 13(28), 4086-4097. [Link]
-
Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(13), 5321-5342. [Link]
-
Barner-Kowollik, C., et al. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. Macromolecular Chemistry and Physics, 215(1), 8-16. [Link]
-
Corrigan, N., et al. (2021). RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. ACS Polymers Au, 1(2), 71-91. [Link]
-
Perrier, S. (2006). Experimental Requirements for an Efficient Control of Free‐Radical Polymerizations via the Reversible Addition‐Fragmentation Chain Transfer (RAFT) Process. Macromolecular Rapid Communications, 27(9), 656-660. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2006). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Australian Journal of Chemistry, 59(10), 669-692. [Link]
-
Paulus, R. M., et al. (2009). High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. Australian Journal of Chemistry, 62(3), 254-259. [Link]
-
Berezina, E. M., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2043. [Link]
-
Yang, L., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754. [Link]
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. [Link]
-
Moad, G., et al. (2014). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 5(13), 4043-4050. [Link]
-
Zhou, D., et al. (2015). Dependence of Thermal Stability on Molecular Structure of RAFT/MADIX Agents: A Kinetic and Mechanistic Study. Macromolecules, 48(20), 7405-7414. [Link]
-
Barner-Kowollik, C., et al. (2006). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. I the Current Situation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 5809-5831. [Link]
-
Yildiz, E., et al. (2020). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences, 132(1), 1-11. [Link]
-
Mafud, A. C., & de Oliveira, H. C. B. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]
-
Szyszkowski, W., et al. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 28(11), 4381. [Link]
-
Jovanović, M. D., et al. (2005). The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. Polymer Degradation and Stability, 89(1), 6-10. [Link]
-
Woźniak, A., et al. (2017). Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. Polymer Degradation and Stability, 144, 249-258. [Link]
-
Mafud, A. C., & de Oliveira, H. C. B. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]
-
Keddie, D. J. (2014). Bioapplications of RAFT Polymerization. Chemical Reviews, 114(11), 5835-5885. [Link]
-
Gody, G., et al. (2021). Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. ChemRxiv. [Link]
-
Al-Juboori, A. A. J., & Al-Masoudi, W. A. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(1), 11-18. [Link]
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Preventing polymer chain end-coupling with dithiocarbamate RAFT agents
Here is the technical support center for preventing polymer chain end-coupling with dithiocarbamate RAFT agents.
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using dithiocarbamate agents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on preventing polymer chain end-coupling. As Senior Application Scientists, we have compiled this resource based on both fundamental mechanistic understanding and field-proven insights.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding chain end-coupling in dithiocarbamate-mediated RAFT polymerization.
Q1: I'm seeing a high molecular weight shoulder in my Gel Permeation Chromatography (GPC) trace. What is it?
A high molecular weight shoulder, often appearing at approximately twice the molecular weight of the main polymer peak, is a classic sign of polymer chain end-coupling.[1] This occurs when two growing polymer chains (propagating radicals) terminate by combining, forming a single "dead" chain with no RAFT end-group.
Q2: Why is end-coupling a problem with dithiocarbamate RAFT agents?
While not exclusive to them, end-coupling can be prominent with dithiocarbamates for several reasons. Dithiocarbamates are generally considered less active RAFT agents compared to dithioesters or trithiocarbonates, especially for more activated monomers (MAMs) like acrylates and styrenes.[2][3][4] This can lead to a slightly higher steady-state concentration of propagating radicals, increasing the statistical probability of bimolecular termination events (coupling).
Q3: What is the primary mechanism of chain end-coupling?
The primary mechanism is bimolecular termination by combination. In any radical polymerization, there is a competition between propagation (monomer addition) and termination. When two propagating radical chains (Pn•) encounter each other, they can combine to form a single, longer, dormant (or "dead") polymer chain (Pn-Pm). This process is irreversible and leads to a loss of the active RAFT end-group.
Q4: Can I eliminate end-coupling completely?
Eliminating all termination events is practically impossible in a free-radical process. However, you can significantly suppress end-coupling to negligible levels by optimizing your reaction conditions. The goal is to ensure the RAFT equilibrium process is much faster than the rate of termination.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Molecular Weight Shoulders (End-Coupling)
Problem: Your GPC analysis shows a bimodal or high molecular weight shoulder, resulting in a high dispersity (Đ > 1.3).
Causality Analysis: The presence of a coupled-chain population is a direct indication that the rate of bimolecular termination is significant relative to the rate of RAFT-mediated chain growth. This compromises the "living" nature of the polymerization.
Caption: Desired RAFT equilibrium vs. undesired termination pathway.
Experimental Protocols
Protocol A: GPC Analysis to Quantify End-Coupling
-
Sample Preparation: Prepare a solution of your purified polymer in a suitable solvent (e.g., THF, DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. For more detailed analysis, a light scattering (LS) or viscometer detector can be beneficial.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Analysis:
-
Observe the resulting chromatogram for a high molecular weight shoulder or a distinct second peak.
-
Use the software's deconvolution function to fit separate peaks to the main polymer distribution and the coupled product.
-
The area under each peak is proportional to the weight fraction of that species. Calculate the percentage of end-coupling as: % Coupling = (Area of High MW Peak / Total Area) * 100
-
This provides a quantitative measure of the extent of termination. [5]
-
Protocol B: ¹H NMR for End-Group Fidelity Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified, dry polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 times the longest T₁) to allow for accurate integration.
-
Data Analysis:
-
Identify a well-resolved signal corresponding to the polymer backbone repeat unit. Integrate this signal and normalize its value to the number of protons it represents.
-
Identify a signal corresponding to a unique proton environment in the RAFT agent's Z- or R-group.
-
Compare the integration of the end-group signal to the integration of the normalized backbone signal to determine the percentage of chains that retain the RAFT moiety.
-
References
-
Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules - ACS Publications. [Link]
-
Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules - ACS Publications. [Link]
-
CTA concentration effects on rate retardation in RAFT. American Chemical Society. [Link]
-
RAFT Agent Design and Synthesis. Macromolecules - ACS Publications. [Link]
-
A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate. [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. [Link]
-
50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. NIH. [Link]
-
A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Sci-Hub. [Link]
-
RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]
-
A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. RSC Publishing. [Link]
-
RAFT Polymerization—A User Guide. ResearchGate. [Link]
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]
-
Accurately Determining the Extent of Coupling in Post Polymerization Reactions of Polystyrene. MDPI. [Link]
-
Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Indian Academy of Sciences. [Link]
-
Tips for optimizing a RAFT polymerization. Reddit. [Link]
-
Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. pubs.acs.org. [Link]
-
Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. MDPI. [Link]
-
Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. AZoM. [Link]
-
End-Group Analysis of Polymer. MtoZ Biolabs. [Link]
-
An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. YouTube. [Link]
-
Exploring the Techniques Used in Polymer Analysis. Technology Networks. [Link]
-
Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma. ResearchGate. [Link]
-
An overview of RAFT Polymers and Their Applications. Boron Molecular. [Link]
-
RAFT polymer end-group modification and chain coupling/conjugation via disulfide bonds. Technical University of Denmark. [Link]
-
25 questions with answers in RAFT POLYMERIZATION. ResearchGate. [Link]
-
End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries. Wiley Online Library. [Link]
-
RAFT Polymer End-Group Modification and Chain Coupling/Conjugation Via Disulfide Bonds. ResearchGate. [Link]
-
Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. ResearchGate. [Link]
Sources
Stability issues of 4-Nitrobenzyl morpholine-4-carbodithioate during storage and reaction
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 4-Nitrobenzyl morpholine-4-carbodithioate. This compound, commonly employed as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, possesses specific stability characteristics that are critical to understand for successful and reproducible experimentation. This document addresses common issues related to its storage, handling, and use in reaction, providing not just solutions but the underlying chemical principles.
Part 1: Frequently Asked Questions on Storage & Handling
This section addresses the most common preliminary questions regarding the proper care of this compound before it enters your reaction vessel. Proper storage is the first and most critical step in ensuring experimental success.
Q1: What are the ideal storage conditions for this compound?
A1: Due to its sensitivity to multiple environmental factors, stringent storage conditions are mandatory. Failure to adhere to these can lead to gradual or rapid decomposition, rendering the agent ineffective. The recommended conditions are summarized below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal decomposition pathways. For long-term storage (>6 months), consider storage at -20 °C.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The carbodithioate moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.[3] |
| Light | Amber Vial / Protect from Light | The 4-nitrobenzyl group is photosensitive and can undergo photochemical decomposition upon exposure to UV light.[1][3] |
| Moisture | Tightly Sealed Container | The carbodithioate functional group is prone to hydrolysis, especially in the presence of acidic or basic impurities.[3][4] |
Q2: I noticed the yellow powder has darkened slightly and has a faint, unusual smell. Is it still usable?
A2: A distinct color change (e.g., darkening from yellow to brownish) or the detection of a sulfurous odor (often due to carbon disulfide) are strong indicators of degradation. The primary acid-catalyzed decomposition pathway for dithiocarbamates yields the parent amine (morpholine) and carbon disulfide (CS₂), the latter of which is volatile and has a characteristic smell.[5] Using a degraded agent will lead to poor control over polymerization, or complete inhibition. We strongly recommend performing a quality control check (see Part 4) or using a fresh batch of the reagent.
Q3: Why is protection from light so critical for this specific compound?
A3: The 4-nitrobenzyl group is a well-known chromophore that readily absorbs UV radiation. While the ortho-nitrobenzyl group is famous for its use as a photocleavable protecting group, the para-substituted analogue is also unstable under UV light.[6][7][8] This photo-excitation can lead to homolytic cleavage of the benzylic carbon-sulfur bond, generating radicals that are not part of the intended RAFT process. This disrupts the controlled nature of the polymerization, leading to dead polymer chains and a broad molecular weight distribution.
Part 2: Troubleshooting Guide for In-Reaction Issues
Encountering problems during an experiment can be frustrating. This section provides a logical, step-by-step guide to diagnosing and solving common issues that arise when using this compound in polymerization reactions.
Caption: Troubleshooting Decision Workflow for RAFT Polymerization.
Q1: My polymerization is extremely slow or completely inhibited. What are the likely causes?
A1: This is a classic sign of either a compromised RAFT agent or fundamental reaction flaws.
-
Cause 1: Degraded RAFT Agent: The most probable cause is the partial or full decomposition of the this compound. As discussed, hydrolysis or photolysis can destroy the active thiocarbonylthio group.
-
Solution: Before starting a lengthy polymerization, verify the purity of your agent using the NMR protocol in Part 4. Always use a fresh batch or material that has been stored correctly.
-
-
Cause 2: Oxygen Presence: RAFT is a radical-based process. Molecular oxygen is an efficient radical scavenger that will terminate propagating chains and inhibit polymerization.
-
Solution: Ensure your degassing procedure (e.g., multiple freeze-pump-thaw cycles or extensive sparging with an inert gas) is rigorously performed.[1]
-
-
Cause 3: Incompatible Monomer: Dithiocarbamates as a class of RAFT agents are generally more suitable for Less Activated Monomers (LAMs) like vinyl acetate. While the morpholine group provides significant activation, it may still be suboptimal for certain More Activated Monomers (MAMs) like methyl methacrylate, where dithiobenzoates are often more effective.[9][10][11]
-
Solution: Review the literature to confirm that this specific RAFT agent is appropriate for your chosen monomer.
-
Q2: My polymerization worked, but the resulting polymer has a high polydispersity index (PDI) and the molecular weight is not what I predicted.
A2: This indicates a loss of control over the polymerization, where a significant population of "dead" chains was created through conventional free-radical termination.
-
Cause 1: Impure RAFT Agent: If a portion of your RAFT agent has degraded, the effective concentration of the controlling agent is lower than calculated. The initiator will then start a conventional, uncontrolled polymerization alongside the RAFT process.
-
Solution: Confirm the purity of the RAFT agent. A purity of >98% is recommended for achieving low PDI polymers.
-
-
Cause 2: Incorrect Initiator-to-Agent Ratio: The ratio of initiator to RAFT agent ([I]:[CTA]) is critical. Too much initiator will lead to a high concentration of primary radicals that can terminate chains before the RAFT equilibrium is established.
-
Solution: Carefully recalculate your reaction stoichiometry. A typical [CTA]:[I] ratio is between 5:1 and 10:1.
-
Part 3: The Chemical Mechanisms of Degradation
Understanding why the compound is unstable is key to preventing it. The two primary vulnerabilities of this compound are the carbodithioate group and the nitrobenzyl group.
Mechanism 1: Hydrolytic Cleavage of the Carbodithioate
The dithiocarbamate functional group is susceptible to decomposition in the presence of water, a reaction that is significantly accelerated by acid.[12][13][14] The process involves protonation of the dithiocarbamate, followed by C-N bond cleavage to release carbon disulfide and the secondary amine, morpholine.
Caption: Acid-catalyzed hydrolytic decomposition of the dithiocarbamate.
This reaction can be initiated by trace amounts of acidic impurities in your solvent or on your glassware, or simply by atmospheric moisture over long-term storage. This is why storing the compound dry and under an inert atmosphere is critical.[3]
Mechanism 2: Photochemical Fragmentation
The nitroaromatic structure makes the compound susceptible to degradation by UV light. Upon absorbing a photon, the C-S bond between the benzyl group and the sulfur atom can cleave, generating a 4-nitrobenzyl radical and a morpholinecarbodithioyl radical. These radicals can initiate polymerization in an uncontrolled manner or participate in side reactions, ultimately compromising the "living" nature of the RAFT process.[6][15]
Part 4: Essential Quality Control Protocols
Do not trust; verify. Before any critical experiment, a quick quality check can save significant time and resources.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This is the most direct method to assess purity and detect degradation.
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: A pure sample should show characteristic peaks for the nitrobenzyl aromatic protons (typically two doublets around 7.5-8.2 ppm), the benzylic methylene protons (a singlet), and the morpholine protons (typically two broad multiplets).
-
Signs of Degradation: Look for the appearance of new, unexpected peaks. The most common impurity will be free morpholine, which typically appears as a singlet or multiplet around 2.8-3.0 ppm and another around 3.7-3.8 ppm in CDCl₃. The presence of these peaks, even at a low integration value, indicates that hydrolysis has occurred.
-
Protocol 2: Simple Stability Test in Solution
This protocol helps assess the compound's stability under your specific reaction conditions (solvent, temperature) before committing to a full polymerization.
-
Preparation: Prepare a dilute solution of the RAFT agent in the same solvent you will use for your polymerization at the target concentration.
-
Initial Measurement: Immediately take a UV-Vis spectrum or an HPLC trace of the solution. This is your t=0 baseline. The thiocarbonylthio group has a characteristic absorbance that can be monitored.
-
Incubation: Keep the solution under the planned reaction conditions (e.g., in a sealed vial at 60 °C, protected from light).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 8h), take another UV-Vis spectrum or HPLC trace.
-
Evaluation: A significant decrease in the absorbance of the characteristic peak or the appearance of new peaks in the HPLC trace over time indicates that the compound is degrading under your reaction conditions. This suggests a need to re-evaluate solvent purity or reaction temperature.
References
-
The decomposition of dithiocarbamate fungicides, with special reference to the volatile products. Canadian Science Publishing.
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry.
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. The Journal of Organic Chemistry.
-
Safety Data Sheet - RAFT agent. Polymer Source.
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. PubMed.
-
Thermal decomposition of transition metal dithiocarbamates. ResearchGate.
-
RAFT Polymerization Procedures. Sigma-Aldrich.
-
Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.
-
RAFT Polymerization Procedures. Merck Millipore.
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate.
-
A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers. Benchchem.
-
Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules.
-
Technical Support Center: Optimization of RAFT Polymerization Using Dithioacetic Acid Derivatives. Benchchem.
-
RAFT Agent Design and Synthesis. Macromolecules.
-
A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate.
-
Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. National Institutes of Health.
-
4-(4-Nitrobenzyl)morpholine. National Institutes of Health.
-
Hydrolysis Reactions. Chemistry LibreTexts.
Sources
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- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 14. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: GPC Analysis of Polymers Synthesized with 4-Nitrobenzyl morpholine-4-carbodithioate
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide is designed to be your dedicated resource for troubleshooting Gel Permeation Chromatography (GPC) challenges encountered when analyzing polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using the 4-Nitrobenzyl morpholine-4-carbodithioate RAFT agent. As your Senior Application Scientist, I've structured this center to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns.
Q1: My GPC trace shows a broad molecular weight distribution or significant tailing towards the low molecular weight region. What are the likely causes?
A1: Tailing or broad distributions in RAFT polymerization can stem from several factors.[1] It's crucial to distinguish between issues arising from the polymerization itself and those related to the GPC analysis.
-
Polymerization-Related Causes:
-
Inefficient Initiation or Termination: A substantial population of low molecular weight oligomers can result from poor activation of the RAFT agent or premature chain termination.[1]
-
Slow Fragmentation: If the fragmentation of the RAFT adduct radical is slow compared to propagation, it can lead to a broader molecular weight distribution and the formation of a low molecular weight tail.[1]
-
Chain Transfer to Solvent or Monomer: The solvent or monomer can participate in chain transfer reactions, creating shorter polymer chains.[1]
-
-
GPC Analysis-Related Causes:
-
Column Interactions: The 4-nitrobenzyl and morpholine groups can interact with the GPC column's stationary phase, causing delayed elution and the appearance of a low molecular weight tail.
-
Inappropriate Column Selection: Using a column with a pore size not suited for your polymer's molecular weight range will lead to poor separation.[2][3]
-
Q2: I'm observing inconsistent molecular weight results between different GPC runs of the same sample. What could be the reason?
A2: Inconsistent results often point to issues with sample preparation or system stability.[3]
-
Incomplete Dissolution: Ensure your polymer is fully dissolved in the mobile phase before injection. Gentle heating or extended dissolution times may be necessary. Avoid vigorous shaking or sonication which can cause shear degradation.[3][4]
-
System Maintenance: A dirty column, old mobile phase, or detector drift can all contribute to unreliable and irreproducible data.[3] Regular system maintenance is crucial for consistent results.
-
Calibration: Using calibration standards that are not structurally similar to your polymer can lead to inaccurate molecular weight determination.[3]
Q3: The UV detector signal is very strong and seems to be interfering with the refractive index (RI) detector. How can I manage this?
A3: The 4-nitrobenzyl group in your RAFT agent is a strong chromophore, leading to high UV absorbance.[5]
-
Wavelength Selection: If possible, select a wavelength for the UV detector where the polymer backbone has minimal absorbance, focusing on the end-group. This can be achieved using a photodiode array (PDA) detector.[5]
-
Lower Concentration: Injecting a more dilute sample can help to reduce the intensity of the UV signal, but ensure it remains within the detection limits of the RI detector.
-
Dual Detection Analysis: Utilize software that can handle dual detector data. The combination of UV and RI detection can provide valuable information about the chemical composition distribution of your polymer.[5][6]
Section 2: Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.
Issue 1: Peak Tailing and Broadening
Symptoms: The GPC chromatogram displays a peak that is not symmetrical, with a "tail" extending towards higher elution volumes (lower molecular weights). The peak may also be broader than expected for a controlled polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GPC peak tailing and broadening.
Detailed Steps:
-
Review Polymerization:
-
Initiator to RAFT Agent Ratio: An incorrect ratio can lead to a loss of control over the polymerization.
-
Conversion: High monomer conversion can sometimes result in broader distributions due to increased termination reactions.[7] Analyze samples at different conversion levels to understand the evolution of the molecular weight distribution.
-
-
Evaluate GPC Method:
-
Column Selection: Ensure the chosen GPC column has a pore size range suitable for the expected molecular weight of your polymer.[8] Using a column with pores that are too small will cause the polymer to be excluded, while pores that are too large will result in poor separation.
-
Mobile Phase Optimization: The polarity of the 4-nitrobenzyl and morpholine groups can cause interactions with the stationary phase.[9]
-
For aqueous GPC, adding salts to the mobile phase can help to screen these interactions.[10]
-
For organic GPC, a small amount of a more polar co-solvent may be beneficial.
-
-
Issue 2: Inaccurate Molecular Weight Determination
Symptoms: The calculated molecular weight (Mn, Mw) from GPC analysis does not align with theoretical predictions or results from other analytical techniques (e.g., NMR, MALDI-TOF MS).
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hosmed.fi [hosmed.fi]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to RAFT Polymerization: 4-Nitrobenzyl morpholine-4-carbodithioate vs. Trithiocarbonates
For Researchers, Scientists, and Drug Development Professionals
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. This guide provides an in-depth technical comparison between two prominent classes of RAFT agents: 4-Nitrobenzyl morpholine-4-carbodithioate, a representative dithiocarbamate, and the widely utilized trithiocarbonates. This document will delve into their respective mechanisms, performance characteristics with different monomer families, and provide supporting experimental data and protocols to inform your selection process.
The Fundamental Divide: Monomer Activation
The efficacy of a RAFT agent is intrinsically linked to the reactivity of the monomer being polymerized. Monomers are broadly categorized as "More Activated Monomers" (MAMs), such as styrenes, acrylates, and methacrylates, and "Less Activated Monomers" (LAMs), including vinyl acetate and N-vinylpyrrolidone.[1] This distinction is crucial as it dictates the suitability of the RAFT agent.
Generally, trithiocarbonates are the agents of choice for the polymerization of MAMs . Their electronic structure allows for efficient control over the radical process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[2] Conversely, dithiocarbamates , like this compound, are typically more effective in controlling the polymerization of LAMs .[1] When a highly reactive RAFT agent like a trithiocarbonate is used with a less reactive LAM, it can lead to inhibition or significant retardation of the polymerization.[3]
Head-to-Head Comparison: Performance and Kinetics
This compound and Related Dithiocarbamates
Dithiocarbamates where the nitrogen lone pair is part of an aromatic system or is otherwise withdrawn from the thiocarbonyl group exhibit enhanced activity and are effective in controlling the polymerization of both MAMs and LAMs.[4][5] The morpholine moiety in this compound influences the electronic properties of the dithiocarbamate group.
For instance, studies on N-aryl-N-pyridyl dithiocarbamates in the RAFT polymerization of methyl acrylate (a MAM) have shown that these agents can provide good control, yielding polymers with low dispersity. The apparent transfer coefficients (Ctrapp) for these systems indicate efficient chain transfer.[1]
Table 1: RAFT Polymerization of Methyl Acrylate using N-Aryl-N-pyridyl Dithiocarbamates at 70°C[1]
| Entry | RAFT Agent (R' group) | Time (h) | Mn,exp ( g/mol ) | Mn,calc ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Ctrapp |
| 2A | 4-MeOPh | 2 | 15,300 | 9,900 | 1.34 | 56 | 3.9 |
| 3A | 4-MePh | 2 | 15,700 | 10,100 | 1.35 | 57 | 3.2 |
| 4A | Ph | 2 | 14,800 | 9,900 | 1.38 | 56 | 2.5 |
| 5A | 4-FPh | 2 | 14,300 | 9,400 | 1.40 | 53 | 2.1 |
| 6A | 4-CF3Ph | 2 | 13,900 | 9,100 | 1.45 | 51 | 1.6 |
Data extracted from a study on related dithiocarbamates to illustrate typical performance with a MAM.
Trithiocarbonates in Action
Trithiocarbonates have been extensively studied and proven to be highly effective for the polymerization of MAMs like styrene and methyl acrylate.[6][7] They generally exhibit high chain transfer constants, leading to excellent control over molecular weight and low polydispersity indices (Đ), often below 1.2.[6]
Table 2: RAFT Polymerization of Styrene and Methyl Acrylate with Trithiocarbonates
| Monomer | Trithiocarbonate RAFT Agent | Time (h) | Mn,exp ( g/mol ) | Mn,calc ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| Styrene | S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | 4 | 20,100 | 20,800 | 1.11 | 71 |
| Methyl Acrylate | S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | 4 | 65,500 | 66,400 | 1.06 | 98 |
Data compiled from a study showcasing the effectiveness of trithiocarbonates with MAMs.[6]
Mechanistic Insights
The fundamental mechanism of RAFT polymerization is a degenerative chain transfer process involving a sequence of addition and fragmentation steps. The key difference in the performance of dithiocarbamates and trithiocarbonates lies in the stability of the intermediate radical and the rates of addition (kadd) and fragmentation (kfrag).
The 'Z' group in the RAFT agent (morpholine for the dithiocarbamate and an alkyl/arylthio group for the trithiocarbonate) plays a critical role in modulating the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical. For trithiocarbonates, the sulfur 'Z' group provides moderate activation of the thiocarbonyl and good stabilization of the intermediate radical, making them highly effective for MAMs. In dithiocarbamates, the nitrogen 'Z' group's electron-donating ability can be tuned. In the case of this compound, the morpholine nitrogen's lone pair influences the reactivity, making it more suitable for LAMs where a less reactive RAFT agent is required to prevent retardation.[1]
Experimental Protocols
Synthesis of RAFT Agents
Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate
A common precursor for morpholine-based dithiocarbamate RAFT agents can be synthesized as follows:
-
Cool a solution of morpholine (0.2 mol) in 30 mL of an ethanol-water mixture (1:1 v/v) in an ice bath.
-
Slowly add carbon disulfide (0.1 mol) to the cold solution with continuous stirring.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the solid from an ethanol-water (1:1 v/v) solution.
-
Dry the purified product in a vacuum oven at 323 K for 8 hours to yield colorless crystals.[8][9]
Synthesis of a Typical Trithiocarbonate (e.g., Symmetrical Trithiocarbonate)
-
React a thiol with carbon disulfide in the presence of a base (e.g., sodium hydride) to form a sodium trithiocarbonate salt.
-
React the salt with an alkylating agent (e.g., an alkyl halide) to yield the final trithiocarbonate product.[10][11]
RAFT Polymerization Procedure
The following are generalized protocols for RAFT polymerization. Specific conditions such as temperature, initiator concentration, and solvent should be optimized for the specific monomer and RAFT agent used.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (a MAM) using a Trithiocarbonate Agent
-
Prepare a stock solution: Dissolve methyl methacrylate (MMA, e.g., 15 mL, 0.14 mol) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN, e.g., 20.1 mg, 0.122 mmol) in a suitable solvent (e.g., 5 mL of benzene).
-
Aliquot and add RAFT agent: Transfer a measured volume of the stock solution (e.g., 2 mL) into a reaction vessel (e.g., an ampule or Schlenk tube) containing the trithiocarbonate RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, with a target [Monomer]:[RAFT] ratio).
-
Degas: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerize: Seal the reaction vessel under vacuum and place it in a preheated oil bath at the desired temperature (e.g., 60 °C) for the specified time (e.g., 15 hours).
-
Isolate and characterize: After the polymerization, quench the reaction by cooling and expose it to air. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum. Characterize the polymer for molecular weight (Mn) and polydispersity (Đ) using gel permeation chromatography (GPC).
Protocol 2: RAFT Polymerization of a Less Activated Monomer (e.g., Vinyl Acetate) using a Dithiocarbamate Agent
-
Prepare the reaction mixture: In a reaction vessel, dissolve vinyl acetate (e.g., 2.0 mL, 23.23 mmol), AIBN (e.g., 2.0 mg, 0.012 mmol), and the dithiocarbamate RAFT agent (e.g., this compound, with a target [Monomer]:[RAFT] ratio).
-
Degas: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerize: Seal the vessel and heat in an oil bath at the appropriate temperature (e.g., 60 °C) for the desired duration (e.g., 16 hours).
-
Isolate and characterize: Follow the same procedure as in Protocol 1 to isolate and analyze the resulting polymer.
Conclusion and Recommendations
The selection between this compound and a trithiocarbonate for RAFT polymerization should be primarily guided by the nature of the monomer.
-
For More Activated Monomers (MAMs) such as styrenes, acrylates, and methacrylates, trithiocarbonates are generally the superior choice. They offer excellent control, leading to polymers with predictable molecular weights and low polydispersities.
-
For Less Activated Monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone, a dithiocarbamate such as this compound is likely to provide better control and avoid the retardation or inhibition issues often observed with more reactive RAFT agents.
It is always advisable to consult the literature for specific examples of the polymerization of your monomer of interest to fine-tune the choice of RAFT agent and reaction conditions for optimal results.
References
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A Senior Application Scientist's Guide to Evaluating 4-Nitrobenzyl morpholine-4-carbodithioate as a Novel RAFT Agent
This guide provides a comprehensive framework for the synthesis, performance evaluation, and comparative analysis of 4-Nitrobenzyl morpholine-4-carbodithioate, a dithiocarbamate-class agent for Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. Designed for researchers in polymer chemistry and drug development, this document moves beyond a simple protocol, offering insights into the causal relationships between agent structure, monomer type, and polymerization outcomes. We will establish a rigorous, self-validating experimental plan to characterize this agent's performance against established alternatives.
Chapter 1: Fundamentals of RAFT Polymerization and the Agent Landscape
Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization is a premier method of controlled radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers.[1] The process overlays a degenerative chain transfer mechanism onto a conventional free-radical polymerization. The key to this control is the RAFT agent, or Chain Transfer Agent (CTA), which reversibly deactivates propagating polymer chains, ensuring that all chains grow at a similar rate.[2]
A typical RAFT agent has the general structure Z-C(=S)S-R. The efficacy and monomer compatibility of the agent are dictated by the choice of the stabilizing 'Z' group and the reinitiating/leaving 'R' group.[3] The 'Z' group modulates the reactivity of the C=S double bond towards radical addition, while the 'R' group must be a good homolytic leaving group to efficiently reinitiate polymerization.[4]
The general mechanism proceeds as follows:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals.
-
Propagation: These radicals add to monomer units, creating propagating polymer chains (P•).
-
RAFT Pre-Equilibrium: A propagating chain adds to the RAFT agent, forming an intermediate radical. This intermediate fragments, releasing the 'R' group as a new radical (R•) that initiates a new polymer chain.
-
Main RAFT Equilibrium: After the initial RAFT agent is consumed, a rapid equilibrium is established where propagating chains (Pn•) reversibly add to dormant polymeric RAFT agents (Pn-S-C(=S)-Z), ensuring controlled growth.[]
RAFT agents are broadly categorized into four main classes, with their suitability depending on the reactivity of the monomer being polymerized.
| RAFT Agent Class | General Structure (Z-group) | Recommended Monomers | Key Characteristics |
| Dithiobenzoates | Aryl | More-Activated (MAMs): Styrenes, Acrylates, Methacrylates | High transfer constants but can cause rate retardation and are prone to hydrolysis.[6] |
| Trithiocarbonates | S-Alkyl / S-Aryl | More-Activated (MAMs): Styrenes, Acrylates, Acrylamides | High transfer constants, more hydrolytically stable than dithiobenzoates, and cause less retardation.[3] |
| Dithiocarbamates | N(Alkyl)₂, N(Aryl)₂ | Less-Activated (LAMs): Vinyl Esters, N-vinylpyrrolidone. Tunable for MAMs. | Activity is highly dependent on nitrogen substituents. Generally lower transfer constants.[7] |
| Xanthates | O-Alkyl / O-Aryl | Less-Activated (LAMs): Vinyl Esters, Vinyl Amides | Lower transfer constants; activity can be increased with electron-withdrawing substituents on the oxygen.[3] |
Chapter 2: Structural Analysis of this compound
The target compound, this compound, belongs to the dithiocarbamate family. Its structure suggests a unique performance profile stemming from its specific Z and R groups.
-
The Z-Group: Morpholine-4-carbodithioate The 'Z' group is a morpholino moiety attached to the thiocarbonyl carbon via its nitrogen atom. Like other dithiocarbamates, the lone pair of electrons on the nitrogen atom donates into the C=S π-system. This electron donation increases the electron density on the thiocarbonyl group, which generally reduces its reactivity towards the addition of propagating radicals.[7] This is the primary reason dithiocarbamates are traditionally effective for controlling the polymerization of highly reactive, electron-rich Less-Activated Monomers (LAMs) but can be inefficient for More-Activated Monomers (MAMs).[2][8]
-
The R-Group: 4-Nitrobenzyl The 'R' group is a 4-nitrobenzyl moiety. For a successful RAFT polymerization, this group must function as an effective homolytic leaving group, and the resulting R• radical must be capable of efficiently initiating a new polymer chain.[4]
-
Benzyl Core: The benzyl group is a well-established leaving group in RAFT polymerization, capable of stabilizing a radical through resonance.
-
Para-Nitro Substituent: The nitro group at the para position is a powerful electron-withdrawing group. This feature is expected to significantly influence the stability of the benzyl radical and the overall fragmentation kinetics of the RAFT process. This electronic modification could potentially enhance the agent's activity, possibly extending its utility towards controlling the polymerization of MAMs, a feat not typically achieved with simple alkyl-substituted dithiocarbamates.[7]
-
Performance Hypothesis: Based on this structural analysis, we hypothesize that this compound will be a highly versatile RAFT agent. It should retain the inherent ability of dithiocarbamates to control LAM polymerization while exhibiting enhanced control over certain MAMs compared to traditional dithiocarbamates, due to the electronic influence of the 4-nitrobenzyl group.
Chapter 3: A Framework for Experimental Evaluation
To rigorously test our hypothesis, a systematic experimental plan is required. This involves the synthesis of the RAFT agent followed by its application in the polymerization of representative MAM and LAM monomers.
Synthesis of this compound
The synthesis can be approached via a two-step process based on established dithiocarbamate chemistry.[9]
Protocol 1: Synthesis of RAFT Agent
-
Step 1: Formation of the Dithiocarbamate Salt.
-
To a stirred solution of morpholine (2.0 equivalents) in ethanol at 0 °C (ice bath), slowly add carbon disulfide (1.0 equivalent).
-
Stir the reaction mixture at 0 °C for 2 hours, during which the morpholinium morpholine-4-carbodithioate salt is expected to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether. Dry under vacuum.
-
-
Step 2: Alkylation.
-
Dissolve the dried dithiocarbamate salt (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
To this solution, add 4-nitrobenzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
RAFT Polymerization and Kinetic Analysis
To evaluate the performance of the synthesized RAFT agent, we will conduct polymerizations of a MAM (Styrene) and a LAM (N-Vinylpyrrolidone, NVP). Kinetic analysis is crucial to validate the "living" or "controlled" nature of the polymerization.[10]
Protocol 2: RAFT Polymerization of Styrene (MAM)
-
Reagents:
-
Styrene (monomer): e.g., 5.0 mL (~44 mmol)
-
This compound (RAFT agent): Target [Monomer]/[RAFT] = 200:1 (~0.22 mmol)
-
Azobisisobutyronitrile (AIBN, initiator): Target [RAFT]/[AIBN] = 10:1 (~0.022 mmol)
-
Solvent (e.g., Anisole): 5.0 mL
-
-
Procedure:
-
Add the RAFT agent, monomer, initiator, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at 70 °C to begin the polymerization.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Quench the polymerization in each aliquot by cooling it in an ice bath and exposing it to air.
-
For each time point, determine monomer conversion using ¹H NMR spectroscopy by comparing the integral of the vinyl protons to a stable internal standard or polymer backbone protons.[11]
-
Precipitate the polymer from the remaining aliquot solution into a large excess of cold methanol, filter, and dry under vacuum to constant weight.
-
Analyze the dried polymer samples by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[12]
-
Protocol 3: RAFT Polymerization of N-Vinylpyrrolidone (LAM)
-
Follow the same procedure as Protocol 2, but substitute N-Vinylpyrrolidone (NVP) for styrene and use a suitable solvent like DMF or 1,4-dioxane. The reaction temperature may also be adjusted (e.g., 60-70 °C) based on the thermal stability of the monomer and initiator.
Chapter 4: Interpreting the Data & Benchmarking Performance
A successful and well-controlled RAFT polymerization is identified by three key experimental observations.
-
Linear Pseudo-First-Order Kinetics: The rate of polymerization should be first-order with respect to the monomer concentration. A plot of ln([M]₀/[M]t) versus time should yield a straight line, indicating a constant concentration of propagating radicals.[10]
-
Linear Evolution of Molecular Weight: The number-average molecular weight (Mn), determined by GPC, should increase linearly with monomer conversion. This demonstrates that all chains are growing simultaneously and termination/transfer events are minimal. The experimental Mn should also be in close agreement with the theoretical molecular weight (Mn,th).[4]
-
Mn,th = (([Monomer]₀ / [RAFT]₀) × Conversion × MW_monomer) + MW_RAFT
-
-
Low and Stable Polydispersity Index (PDI): The PDI (Mw/Mn) should be low (typically < 1.3) and remain narrow throughout the polymerization.[2] This indicates a uniform population of polymer chains with similar lengths.
Anticipated Results and Comparative Analysis
The data from these experiments should be compiled into tables for clear comparison.
Table 1: Expected Data for RAFT Polymerization of Styrene (MAM)
| Time (h) | Conversion (%) | Mn, Theoretical ( g/mol ) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 1 | ~15 | ~3,400 | (Experimental Value) | < 1.25 |
| 2 | ~30 | ~6,500 | (Experimental Value) | < 1.20 |
| 4 | ~55 | ~11,700 | (Experimental Value) | < 1.15 |
| 6 | ~75 | ~15,900 | (Experimental Value) | < 1.15 |
| 8 | >90 | >19,000 | (Experimental Value) | < 1.15 |
Table 2: Expected Data for RAFT Polymerization of NVP (LAM)
| Time (h) | Conversion (%) | Mn, Theoretical ( g/mol ) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 1 | ~20 | ~4,700 | (Experimental Value) | < 1.30 |
| 2 | ~40 | ~9,100 | (Experimental Value) | < 1.25 |
| 4 | ~70 | ~15,500 | (Experimental Value) | < 1.20 |
| 6 | >90 | >19,800 | (Experimental Value) | < 1.20 |
Performance Benchmark:
| Feature | Trithiocarbonate (e.g., for Styrene) | Xanthate (e.g., for NVP) | This compound (Hypothesized) |
| Control over MAMs | Excellent (PDI < 1.15) | Poor (Uncontrolled) | Good to Excellent (PDI < 1.20) |
| Control over LAMs | Poor (Inhibition/Retardation) | Excellent (PDI < 1.20) | Excellent (PDI < 1.25) |
| Rate Retardation | Minimal | Can be significant | Possible, but potentially less than other dithiocarbamates for MAMs |
| Versatility | Low (MAM specific) | Low (LAM specific) | High (Effective for both MAMs and LAMs) |
Conclusion
This compound presents a compelling target for development as a versatile RAFT agent. Its unique electronic structure, combining the dithiocarbamate core with an electron-withdrawing 4-nitrobenzyl reinitiating group, suggests a broad applicability across both more-activated and less-activated monomer classes. The experimental framework detailed in this guide provides a robust and scientifically sound methodology to synthesize, evaluate, and benchmark its performance. Successful validation would confirm this agent as a valuable tool for polymer chemists, enabling the controlled synthesis of diverse polymer architectures from a single, versatile chain transfer agent.
References
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Wikipedia. (2024). Reversible addition−fragmentation chain-transfer polymerization. [Link]
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Specific Polymers. (2022). Controlled radical polymerization – Design the architecture of polymers. [Link]
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Urban Research Group. (2024). Polymerization. [Link]
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Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. [Link]
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Keddie, D. J., et al. (2014). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 47(20), 7245-7256. [Link]
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Boron Molecular. (2024). RAFT General Procedures. [Link]
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ResearchGate. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma. [Link]
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ResearchGate. (2013). weights and polydispersity index of polystyrene synthesized via RAFT polymerization. [Link]
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ResearchGate. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. [Link]
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Kelly, M. (2022). RAFT Polymerization - Reaction Setup. [Link]
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Postma, A., et al. (2017). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 8(4), 657-669. [Link]
-
Yildiz, E., et al. (2021). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences, 133(1), 22. [Link]
-
Moad, G., et al. (2020). RAFT Agent Design and Synthesis. Macromolecules, 53(22), 9569-9594. [Link]
-
Wang, L. J., et al. (2018). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2018(4), M1016. [Link]
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de Oliveira, A. B., et al. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2598. [Link]
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Chen, R., et al. (2007). Reversible Addition-Fragmentation Chain Transfer Polymerization of 4-Anilinophenyl(meth)acrylates. In Controlled/Living Radical Polymerization: From Synthesis to Materials (Vol. 962, pp. 54-68). American Chemical Society. [Link]
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Validating the Living Character of Polymerization with 4-Nitrobenzyl Morpholine-4-carbodithioate: A Comparative Guide
In the pursuit of precisely engineered polymers, controlled/living polymerization techniques are indispensable tools. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and compatibility with a wide range of monomers. The choice of the RAFT agent is paramount to achieving control over molecular weight, architecture, and functionality. This guide provides an in-depth technical analysis of 4-Nitrobenzyl morpholine-4-carbodithioate as a RAFT agent, focusing on the experimental validation of its ability to mediate a living polymerization process. We will objectively compare its performance with other alternatives, supported by experimental data, to empower researchers in making informed decisions for their polymer synthesis endeavors.
The Core of Control: Understanding Living Polymerization and the RAFT Mechanism
Conventional free radical polymerization is often characterized by a rapid, uncontrolled chain growth process leading to polymers with broad molecular weight distributions and undefined end-groups. In contrast, a "living" polymerization is a chain polymerization from which chain-breaking reactions (termination and irreversible chain transfer) are absent.[1] This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to form complex architectures like block copolymers.
RAFT polymerization achieves this control through the addition of a thiocarbonylthio compound, the RAFT agent, to a conventional free-radical polymerization. The key to this process is a rapid equilibrium between active propagating radicals and dormant polymer chains possessing a thiocarbonylthio end-group. This reversible transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization.[2]
The general mechanism of RAFT polymerization is depicted below:
Caption: The RAFT polymerization mechanism, showcasing the key equilibria between active and dormant species.
This compound: A Closer Look
This compound belongs to the dithiocarbamate class of RAFT agents. The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on the substituents on the nitrogen atom.[3] Simple N,N-dialkyl dithiocarbamates are generally ineffective. However, when the nitrogen's lone pair of electrons is involved in an aromatic system or withdrawn by an electron-withdrawing group, the reversible addition-fragmentation process becomes more favorable.[3][4] In the case of this compound, the morpholine group and the 4-nitrobenzyl group play crucial roles in modulating its reactivity and making it a versatile RAFT agent.
Validating the "Living" Character: A Step-by-Step Experimental Guide
To rigorously validate the living nature of a polymerization mediated by this compound, a series of experiments must be conducted. These experiments are designed to probe the key characteristics of a controlled polymerization.
Kinetic Studies: Tracking Monomer Conversion Over Time
Rationale: In a controlled polymerization, the concentration of active propagating radicals remains relatively constant throughout the reaction. This leads to a first-order rate dependence on the monomer concentration.
Protocol:
-
Reaction Setup: In a typical experiment, the monomer (e.g., styrene, methyl methacrylate), this compound, a radical initiator (e.g., AIBN), and a solvent are combined in a reaction vessel. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight.
-
Sampling: The polymerization is carried out at a constant temperature. At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Analysis: The monomer conversion in each aliquot is determined using techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Data Interpretation: A plot of ln([M]₀/[M]t) versus time should yield a straight line, indicating a constant concentration of propagating radicals and a first-order kinetic profile.[5]
Caption: Idealized first-order kinetic plot for a controlled polymerization.
Evolution of Molecular Weight with Conversion
Rationale: In a living polymerization, the number of polymer chains is determined by the initial concentration of the chain transfer agent. As the monomer is consumed, the molecular weight of the polymer should increase linearly with conversion.
Protocol:
-
Sample Collection: The same aliquots collected for the kinetic study are used for this analysis.
-
Polymer Isolation: The polymer from each aliquot is isolated and purified to remove unreacted monomer and other small molecules.
-
Molecular Weight Determination: The number-average molecular weight (Mn) and the polydispersity index (PDI or Đ) of the isolated polymers are determined by Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[6]
-
Data Interpretation: A plot of Mn versus monomer conversion should be linear and pass through the origin. The theoretical molecular weight (Mn,theo) can be calculated using the following equation:
Mn,theo = (([M]₀ / [RAFT]₀) × Conversion × MW_monomer) + MW_RAFT
A close agreement between the experimental Mn and the theoretical Mn,theo further validates the controlled nature of the polymerization.
Control Over Polydispersity
Rationale: A key feature of a successful RAFT polymerization is the production of polymers with a narrow molecular weight distribution, indicated by a low PDI value (typically below 1.3).[7][8]
Protocol:
-
PDI Measurement: The PDI values are obtained from the same SEC/GPC analysis used for determining the molecular weight.
-
Data Interpretation: The PDI should remain low throughout the polymerization and ideally decrease as the reaction progresses. A narrow and symmetrical peak in the SEC chromatogram is indicative of a well-controlled process.
Chain Extension and Block Copolymer Synthesis: The Ultimate Proof of "Livingness"
Rationale: The most definitive test for the living character of a polymerization is the ability of the resulting polymer chains to be re-initiated for further polymerization. This is demonstrated by a chain extension experiment or the synthesis of a block copolymer.[4][9]
Protocol for Chain Extension:
-
Initial Polymerization: A polymer is synthesized using this compound as the RAFT agent to a high conversion. This polymer, now acting as a macro-RAFT agent, is isolated and purified.
-
Second Polymerization: The purified macro-RAFT agent is then used to initiate the polymerization of a fresh batch of the same monomer.
-
Analysis: The molecular weight of the resulting polymer is determined by SEC/GPC. A clear shift to a higher molecular weight in the SEC chromatogram, while maintaining a low PDI, confirms that the original polymer chains were "living" and capable of further propagation.[10]
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A Senior Application Scientist's Guide to RAFT Polymerization: A Kinetic Comparison of Dithiocarbamate and Dithioester Agents
For researchers and professionals in polymer science and drug development, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile controlled radical polymerization (CRP) technique.[1][2] It offers remarkable control over polymer architecture, molecular weight, and functionality, which is critical for creating advanced materials.[3][4][5] The power of RAFT lies in the careful selection of the chain transfer agent (CTA), or RAFT agent, which dictates the reaction kinetics and the ultimate success of the polymerization.[6]
This guide provides an in-depth kinetic comparison between two major classes of RAFT agents: dithiocarbamates and dithioesters. Moving beyond a simple list of pros and cons, we will explore the fundamental mechanistic differences that govern their kinetic behavior, supported by experimental data and protocols, to empower you to make informed decisions for your specific application.
The Core of Control: The RAFT Mechanism
RAFT polymerization modulates a conventional free-radical polymerization by introducing a thiocarbonylthio compound (the RAFT agent).[1] This agent establishes a dynamic equilibrium between active, propagating polymer chains (radicals) and dormant chains, which are capped with the thiocarbonylthio group. This rapid exchange process ensures that all chains have an equal probability of growing, leading to polymers with low dispersity (Đ) and predictable molecular weights.[7][8]
The general mechanism involves a series of addition-fragmentation steps, as illustrated below. The effectiveness of this equilibrium is governed by the structure of the RAFT agent, specifically the "Z" (activating/stabilizing) and "R" (leaving) groups.[9]
The Contenders: Structural and Electronic Differences
The kinetic behavior of a RAFT agent is profoundly influenced by the nature of the Z-group, which modulates the electronic density of the C=S double bond.
-
Dithioesters: The Z-group is an aryl or alkyl group (e.g., phenyl, methyl). These agents are characterized by a relatively electron-deficient C=S bond, making them highly susceptible to radical addition. Aromatic dithioesters, like dithiobenzoates, are among the most active RAFT agents.[6][10]
-
Dithiocarbamates: The Z-group is a nitrogen atom (-NR'R"). The lone pair of electrons on the nitrogen can delocalize into the C=S bond. This resonance effect increases the electron density of the thiocarbonyl group, making it less reactive towards radical addition compared to dithioesters.[11][12]
This fundamental electronic difference is the primary driver of their distinct kinetic profiles and suitability for different monomer classes.
A Tale of Two Kinetics: A Comparative Analysis
The choice between a dithiocarbamate and a dithioester hinges on the reactivity of the monomer being polymerized. Monomers are broadly classified as More Activated Monomers (MAMs) like styrenes and acrylates, or Less Activated Monomers (LAMs) like vinyl acetate.[13][14]
Reactivity and Monomer Compatibility
-
Dithioesters for MAMs: The propagating radicals of MAMs are relatively stable. For effective control, the RAFT agent must be highly reactive (high addition rate constant, kadd) to intercept these propagating chains efficiently. The electron-deficient C=S bond of dithioesters makes them ideal for this purpose.[6][9] However, their high activity can sometimes lead to retardation, where the polymerization rate slows down, particularly at high RAFT agent concentrations.[9][10][15]
-
Dithiocarbamates for LAMs: LAMs produce highly reactive, unstable propagating radicals. A less active RAFT agent, like a dithiocarbamate, is required. If a highly active dithioester is used with a LAM, the intermediate radical adduct is too stable, and fragmentation is slow, leading to inhibition or a complete halt of the polymerization.[6][9] The moderately reactive dithiocarbamates provide a balanced rate of addition and fragmentation for these highly reactive LAM radicals.[14]
The Exception: "Universal" Dithiocarbamates
The limitation of conventional dithiocarbamates with MAMs can be overcome through strategic molecular design. The key is to reduce the availability of the nitrogen's lone pair for delocalization into the C=S bond. This makes the thiocarbonyl group more reactive, approaching the activity of dithioesters.[11][12] This has been achieved in several ways:
-
Aromatic Dithiocarbamates: Incorporating the nitrogen atom into an aromatic system (e.g., derived from carbazole or pyrrole) sequesters the lone pair within the aromatic ring, enhancing reactivity towards MAMs.[11][12][16]
-
Electron-Withdrawing Groups: Placing an electron-withdrawing substituent on the nitrogen (e.g., a pyridyl group) has a similar effect.[17]
-
"Switchable" Agents: N-aryl-N-pyridyl dithiocarbamates can be "switched" on for MAM polymerization by adding an acid. Protonation of the pyridyl group withdraws electron density, activating the RAFT agent.[17][18]
These advanced dithiocarbamates are often termed "universal" as they can control the polymerization of both MAMs and LAMs, offering significant versatility.[16][18]
Quantitative Kinetic Data
The effectiveness of a RAFT agent is often quantified by its apparent chain transfer constant (Ctrapp). A higher Ctrapp generally indicates more efficient chain transfer and better control over the polymerization. The table below provides a summary of typical transfer constants.
| RAFT Agent Class | Z-Group Example | Monomer Type | Representative Monomer | Typical Ctrapp | Control | Reference(s) |
| Dithioester | Phenyl | MAM | Styrene, Methyl Methacrylate | >10 | Excellent, potential retardation | |
| Dithioester | Phenyl | LAM | Vinyl Acetate | Low | Poor, inhibition likely | [6][9] |
| Dithiocarbamate | N,N-diethyl | MAM | Styrene, Methyl Methacrylate | <0.01 | Ineffective | [11][12] |
| Dithiocarbamate | N,N-diethyl | LAM | Vinyl Acetate | Moderate to High | Good | [6][14] |
| "Universal" Dithiocarbamate | N-pyrrolyl | MAM | Styrene, Methyl Acrylate | High | Very Good | [11][12] |
| "Universal" Dithiocarbamate | N-pyridyl-N-aryl | MAM | Methyl Acrylate | High (in acidic form) | Excellent | [17] |
Note: Transfer constants are highly dependent on specific reaction conditions (temperature, solvent, monomer) and the nature of the R-group.
Field-Proven Insights: Protocol for a Comparative Kinetic Study
To empirically determine the best RAFT agent for your system, a kinetic study is indispensable. This protocol outlines a method to compare the performance of a dithiocarbamate and a dithioester for a given monomer.
Objective
To compare the polymerization kinetics (rate of polymerization, evolution of molecular weight, and dispersity) for a selected monomer using a representative dithiocarbamate and dithioester RAFT agent.
Materials
-
Monomer (e.g., Styrene or Methyl Acrylate)
-
Dithioester RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate)
-
Dithiocarbamate RAFT agent (e.g., Cyanomethyl methyl(phenyl)dithiocarbamate)
-
Thermal Initiator (e.g., AIBN - 2,2′-azobis(2-cyanopropane))
-
Solvent (e.g., Anisole or 1,4-Dioxane)
-
Internal standard for NMR (e.g., Mesitylene)
-
Inhibitor remover (for monomer)
-
Nitrogen or Argon source
-
Schlenk flasks or reaction vials with septa
-
Syringes and needles
-
Constant temperature oil bath
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a volumetric flask, prepare a stock solution containing the monomer, initiator (e.g., AIBN), solvent, and an internal NMR standard (e.g., mesitylene). A typical molar ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 200:1:0.2.
-
Causality: Using a single stock solution ensures that the initial concentrations of all components except the RAFT agent are identical across all experiments, isolating the effect of the CTA.
-
-
Reaction Setup:
-
Accurately weigh the dithiocarbamate and dithioester RAFT agents into separate, dry Schlenk flasks or vials equipped with magnetic stir bars.
-
Using a syringe, transfer a precise volume of the stock solution to each flask.
-
Seal the flasks and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Causality: Oxygen is a radical scavenger and will inhibit polymerization. Thorough deoxygenation is critical for obtaining reproducible kinetic data.
-
-
Polymerization and Sampling:
-
Immerse the flasks simultaneously into a pre-heated oil bath set to the desired temperature (e.g., 70 °C). This marks time zero (t=0).
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each flask using a nitrogen-purged syringe.
-
Immediately quench the reaction in the aliquot by exposing it to air and cooling it in an ice bath. Prepare the sample for analysis.
-
Causality: Time-based sampling is the essence of a kinetic study, providing snapshots of the reaction's progress. Quenching stops the polymerization, ensuring the sample accurately reflects the state of the reaction at that specific time.
-
-
Analysis:
-
Monomer Conversion (¹H NMR): Analyze a portion of each quenched aliquot by ¹H NMR spectroscopy. Determine the monomer conversion by comparing the integration of a characteristic monomer vinyl peak to the integration of the internal standard.
-
Molecular Weight and Dispersity (GPC/SEC): Analyze the remaining portion of each aliquot by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Data Plotting:
-
Plot ln([M]0/[M]t) versus time. A linear relationship indicates a constant concentration of propagating radicals and a first-order rate of polymerization.[7] The slope of this line is the apparent rate constant, kapp.
-
Plot Mn and Đ versus monomer conversion. For a well-controlled polymerization, Mn should increase linearly with conversion, and Đ should remain low (ideally <1.3) throughout the reaction.[1]
-
-
Conclusion and Recommendations
The choice between dithiocarbamate and dithioester RAFT agents is not arbitrary; it is a mechanistically driven decision based on fundamental kinetic principles.
-
Choose Dithioesters for the controlled polymerization of More Activated Monomers (MAMs) such as styrenes, acrylates, and methacrylates, where high reactivity is needed to control stable propagating radicals. Be mindful of potential rate retardation at high concentrations.
-
Choose conventional N-Alkyl-N-Aryl Dithiocarbamates for the polymerization of Less Activated Monomers (LAMs) like vinyl acetate, where their moderate reactivity prevents inhibition.
-
Consider "Universal" or "Switchable" Dithiocarbamates when you require versatility across both MAMs and LAMs, or when synthesizing complex block copolymers like poly(MAM)-block-poly(LAM).[18] These advanced agents offer a powerful combination of control and broad applicability.
By understanding the causal links between RAFT agent structure, reaction kinetics, and monomer reactivity, researchers can move beyond trial-and-error and rationally design polymerization systems to achieve polymers with precisely tailored properties for any application.
References
-
Mayadunne, R. T. A., et al. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules, 32(21), 6977–6980. Available at: [Link]
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Wang, J. S., & Matyjaszewski, K. (1995). Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 117(20), 5614–5615. Available at: [Link]
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Patsnap. (2025). Living Polymerization Techniques Compared: Which Fits Your Needs?. Patsnap Eureka. Available at: [Link]
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Fiveable. (n.d.). Polymerization kinetics. Fiveable Polymer Chemistry Class Notes. Available at: [Link]
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Wikipedia. (2023). Reversible addition−fragmentation chain-transfer polymerization. In Wikipedia. Available at: [Link]
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McCormick, C. L., et al. (2004). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 37(9), 3241–3249. Available at: [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). Dithioesters in RAFT Polymerization. ResearchGate. Available at: [Link]
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Matyjaszewski, K. (1999). Comparison and Classification of Controlled/Living Radical Polymerizations. ResearchGate. Available at: [Link]
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Matyjaszewski Polymer Group. (n.d.). Features of Controlled “Living” Radical Polymerizations. Carnegie Mellon University. Available at: [Link]
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Taylor & Francis. (n.d.). Controlled radical polymerization – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Mayadunne, R. T. A., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977-6980. Available at: [Link]
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Li, C., et al. (2019). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 11(5), 893. Available at: [Link]
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Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Specific Polymers. Available at: [Link]
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Fiveable. (n.d.). Living polymerization and controlled radical polymerization. Fiveable Intro to Polymer Science Class Notes. Available at: [Link]
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Matyjaszewski, K. (1994). Introduction of Living Polymerization. Living and/or Controlled Polymerization. Defense Technical Information Center. Available at: [Link]
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Patsnap. (2025). Living vs Conventional Polymerization: Advantages and Drawbacks. Patsnap Eureka. Available at: [Link]
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McCormick, C. L., et al. (2004). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 37(9), 3241-3249. Available at: [Link]
-
Gody, G., et al. (2014). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. Available at: [Link]
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Avcı, D., et al. (2021). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Bulletin of Materials Science, 44(2), 186. Available at: [Link]
-
Filimonov, V. D., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2029. Available at: [Link]
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Keddie, D. J., et al. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 45(13), 5321–5335. Available at: [Link]
-
Moad, G., et al. (2005). Transfer and rate coefficients for dithioester RAFT agents. ResearchGate. Available at: [Link]
-
Matyjaszewski, K. (2023). Controlled Polymerization. MDPI. Available at: [Link]
-
Zare, E. N., et al. (2013). Dithioester-mediated RAFT Polymerization: A Kinetic Study by Mathematical Modelling. ResearchGate. Available at: [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2009). RAFT Agent Design and Synthesis. Macromolecules, 42(23), 9033–9042. Available at: [Link]
-
El-Ghayoury, A., et al. (2020). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate. Available at: [Link]
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Moad, G., et al. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Polymer International, 49(9), 993-1001. Available at: [Link]
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Van Steenberge, P. H. M., et al. (2019). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 10(30), 4121-4129. Available at: [Link]
-
Wood, M. R., et al. (2018). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 9(1), 59-67. Available at: [Link]
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Ho, H. T., et al. (2017). Experimental and Theoretical Comparison of Addition–Fragmentation Pathways of Diseleno- and Dithiocarbamate RAFT Agents. Semantic Scholar. Available at: [Link]
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Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7451. Available at: [Link]
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D'hooge, D. R., & Barner-Kowollik, C. (2016). The importance of kinetic modeling for understanding and designing RAFT polymerizations. Macromolecular Rapid Communications, 37(22), 1761-1772. Available at: [Link]
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La, T., et al. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Polymers, 13(18), 3163. Available at: [Link]
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Barner-Kowollik, C., et al. (2001). Kinetic Analysis of Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerizations: Conditions for Inhibition, Retardation, and Optimum Living Polymerization. ResearchGate. Available at: [Link]
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Moad, G., et al. (2012). Dithiocarbamates in RAFT Polymerization. Semantic Scholar. Available at: [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2014). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. ResearchGate. Available at: [Link]
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End-group fidelity analysis of polymers from 4-Nitrobenzyl morpholine-4-carbodithioate
An In-Depth Comparative Guide to End-Group Fidelity Analysis of Polymers from 4-Nitrobenzyl morpholine-4-carbodithioate
Introduction: The Critical Role of End-Group Fidelity in Advanced Polymer Design
In the realm of polymer science, particularly for biomedical and drug delivery applications, the precise control over polymer architecture is not merely an academic exercise—it is a prerequisite for function. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.[1][2]
At the heart of this control lies the integrity of the polymer chain ends. End-group fidelity , the percentage of polymer chains that retain the desired functional groups at both their alpha (α, initiator) and omega (ω, chain transfer agent) termini, is a crucial quality metric.[3][4] High fidelity is essential for subsequent applications such as bioconjugation, surface immobilization, or the synthesis of high-purity block copolymers. Loss of these functional handles leads to impurities that can compromise the performance and safety of the final material.[1]
This guide provides a comprehensive framework for the synthesis and rigorous end-group analysis of polymers prepared using This compound , a representative dithiocarbamate RAFT agent. We will delve into the causality behind experimental choices, present detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and objectively compare the performance profile of this agent class against common alternatives.
Understanding the RAFT Agent: this compound
The choice of RAFT agent is the single most important parameter for achieving a controlled polymerization.[5] The agent's structure, Z–C(=S)S–R, dictates its reactivity and suitability for different monomer classes.
-
The Z-Group (Morpholine-4-carbodithioate): The morpholine-based dithiocarbamate group places this agent in a class typically suitable for controlling the polymerization of "Less Activated Monomers" (LAMs), such as N-vinylpyrrolidone or vinyl acetate, due to the electronic donation from the nitrogen atom.[6][7][8] Dithiocarbamates are often favored for their versatility and, in some cases, reduced odor compared to other sulfur-containing agents.[9]
-
The R-Group (4-Nitrobenzyl): This fragment acts as the initial leaving group and becomes the α-terminus of the polymer chain. A good R-group should be a competent free-radical initiator and a good homolytic leaving group. The benzylic structure is common, and the electron-withdrawing nitro group can modulate fragmentation rates.
The general mechanism of RAFT polymerization, highlighting the preservation of these end groups, is illustrated below.
Caption: General mechanism of RAFT polymerization.
PART 1: Experimental Protocol — Synthesis of Poly(N,N-dimethylacrylamide)
This section provides a representative protocol for synthesizing poly(N,N-dimethylacrylamide) (PDMA), a More-Activated Monomer (MAM), to assess the RAFT agent's performance. While dithiocarbamates are typically better for LAMs, testing them with MAMs reveals the limits of their control and is a robust test of fidelity.
Materials:
-
N,N-dimethylacrylamide (DMA), inhibitor removed
-
This compound (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (Precipitation solvent)
-
Trioxane (Internal standard for NMR)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of AIBN and the internal standard (Trioxane) in 1,4-dioxane. The causality here is to ensure accurate and reproducible addition of small quantities of initiator and standard.
-
Reaction Setup: In a Schlenk tube, dissolve DMA (e.g., 1 g, 10.09 mmol) and this compound (e.g., 29.9 mg, 0.10 mmol, for a target Degree of Polymerization (DP) of 100) in 1,4-dioxane (e.g., 2 mL).
-
Initiator Addition: Add a calculated volume of the AIBN stock solution. A RAFT agent to initiator ratio of [CTA]/[I] = 5:1 is a good starting point to ensure a majority of chains are initiated from the RAFT agent's R-group, maximizing α-end-group fidelity.[1]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and compromise the polymerization control.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at 70 °C. The temperature is chosen based on the optimal decomposition rate of AIBN.
-
Sampling & Quenching: Periodically take aliquots to monitor monomer conversion by ¹H NMR. To quench the reaction, expose the sample to air and cool it in an ice bath.
-
Purification: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol. Redissolve and re-precipitate twice to remove unreacted monomer and other small molecules. Dry the resulting polymer under vacuum.
PART 2: End-Group Fidelity Analysis Workflow
A dual-technique approach using both NMR and MALDI-TOF MS provides a comprehensive and self-validating assessment of end-group fidelity.[10][11]
Caption: Workflow for end-group fidelity analysis.
A. ¹H NMR Spectroscopy: The Quantitative View
¹H NMR spectroscopy is a powerful tool for quantifying the average number of end-groups per polymer chain.[10][12] By comparing the integration of signals from the end-groups to those of the repeating monomer units, one can calculate the number-average molecular weight (Mn) and assess fidelity.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Analysis:
-
Identify the characteristic signals for the α-end group (protons on the 4-nitrobenzyl group, expected in the aromatic region ~7.5-8.3 ppm).
-
Identify signals for the ω-end group (protons on the morpholine ring, expected ~3.7-4.2 ppm).
-
Identify a well-resolved signal from the polymer backbone (e.g., the N-CH₃ protons of PDMA, ~2.9-3.1 ppm).
-
Calculate Mn:
-
DP = (Integration of Backbone Protons / No. of Protons) / (Integration of End-Group Protons / No. of Protons)
-
Mn,NMR = (DP * Monomer MW) + RAFT Agent MW
-
-
A close match between the theoretical Mn (based on monomer conversion) and the Mn calculated from both the α- and ω-end groups indicates high fidelity.
-
B. MALDI-TOF MS: The Single-Molecule View
While NMR provides an average picture, MALDI-TOF MS allows for the direct observation of individual polymer chains, revealing the distribution of different end-group structures.[11][13][14]
Protocol:
-
Sample Preparation: This is a critical step.
-
Matrix: Select a suitable matrix that co-crystallizes with the polymer and absorbs the laser energy (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
-
Cationizing Agent: Add a salt (e.g., sodium trifluoroacetate) to promote the formation of single-charged ions ([M+Na]⁺), simplifying the spectrum.
-
Method: Mix the polymer, matrix, and salt solutions and spot the mixture onto the MALDI target plate. Allow the solvent to evaporate.
-
-
Data Acquisition: Acquire the mass spectrum in reflectron mode for higher resolution.
-
Data Analysis:
-
Calculate the theoretical mass series: Mass = (n * Monomer MW) + R-group MW + Z-S-C=S-group MW + Cation MW
-
Compare the major observed series in the spectrum with the theoretical calculation. The presence of this series confirms the structure of the target polymer.
-
Search for other potential mass series corresponding to:
-
Chains initiated by AIBN fragments.
-
Chains that have undergone termination (e.g., combination).
-
Chains that have lost the thiocarbonylthio end-group.[15]
-
-
The dominance of the target mass series is a strong indicator of high end-group fidelity.
-
PART 3: Comparative Analysis with Alternative RAFT Agents
No single RAFT agent is perfect for all monomers.[7] The performance of this compound is best understood in the context of other common agent classes.
| RAFT Agent Class | Example Agent | Primary Monomer Suitability | Expected End-Group Fidelity | Key Advantages & Disadvantages |
| Dithiocarbamate | This compound | Less-Activated Monomers (LAMs) like VAc, NVP.[8] May show retardation with MAMs. | Good to Excellent for LAMs. Potentially lower for MAMs due to slow fragmentation. | (+): Versatile for LAMs, can be "switchable" to control MAMs.[16] (-): Often poor control over methacrylates. |
| Trithiocarbonate | S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | More-Activated Monomers (MAMs) like acrylates, acrylamides, styrene. | Excellent for MAMs. | (+): Highly versatile for a broad range of MAMs, good stability.[17] (-): Can lead to polymers with yellow color and potential for odor on degradation. |
| Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate (CPDB) | More-Activated Monomers (MAMs), especially methacrylates and styrene. | Excellent for MAMs, often providing very low dispersity. | (+): High transfer constants, excellent control. (-): Prone to significant retardation/inhibition, potential for side reactions.[5][18] |
| Xanthate | O-Ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate | Less-Activated Monomers (LAMs). | Good for LAMs. | (+): Effective for controlling challenging LAMs.[7] (-): Generally unsuitable for MAMs due to slow addition. |
Conclusion and Outlook
The rigorous assessment of end-group fidelity is paramount for the successful application of RAFT-synthesized polymers in high-value fields like drug delivery and diagnostics. This compound, as a dithiocarbamate RAFT agent, is theoretically well-suited for producing polymers from less-activated monomers with high end-group integrity.
The dual-analysis workflow presented here, combining the quantitative power of ¹H NMR with the detailed qualitative insights from MALDI-TOF MS, provides a robust and self-validating methodology for confirming this fidelity. While NMR can confirm that, on average, the end-groups are present, MALDI-TOF MS provides incontrovertible evidence of their covalent attachment to individual chains and uncovers minor populations of side-products. By comparing its performance profile to other RAFT agent classes, researchers can make informed decisions, selecting the optimal agent to ensure the synthesis of well-defined, functional polymers tailored to their specific needs.
References
- Stenzel, M. H. (2010). Universal Polymer Analysis by 1H NMR Using Complementary Trimethylsilyl End Groups.
- Gregory, A., & Stenzel, M. H. (2012). End group removal and modification of RAFT polymers.
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- Jia, X., et al. (n.d.). Kinetic and MALDI-ToF MS investigation of the raft polymerization of n-isopropylacrylamide. ScienceDirect.
- Favier, A., et al. (2004). MALDI-TOF MS investigation of the RAFT polymerization of a water-soluble acrylamide derivative.
- He, T., et al. (2004). Interpretation of Reversible Addition−Fragmentation Chain-Transfer Polymerization Mechanism by MALDI-TOF-MS.
- Moad, G., et al. (2011). RAFT Agent Design and Synthesis.
- Keddie, D. J. (2014). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization.
- Gao, H., et al. (2023).
- Wikipedia. (n.d.). End group. Wikipedia.
- Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide.
- Lowe, A. B. (2013). CHAPTER 2: End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries. Books.
- Keddie, D. J., et al. (2016). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry (RSC Publishing).
- Fukushima, H., et al. (2019). Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties. MDPI.
- Sigma-Aldrich. (n.d.). Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers. Sigma-Aldrich.
- Moad, G., et al. (1996). A simple method for determining protic end-groups of synthetic polymers by 1H NMR spectroscopy.
- Liu, J., et al. (2021). Polymers via Reversible Addition-Fragmentation Chain Transfer Polymerization with High Thiol End-Group Fidelity for Effective Grafting-To Gold Nanoparticles. PubMed.
- Scribd. (n.d.).
- Moad, G., et al. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups.
- MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. MtoZ Biolabs.
- PennState. (n.d.). End group analysis.
- Gody, G., et al. (2016). On the Critical Role of RAFT Agent Design in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.
- Wagner, A. M., et al. (2021). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Macro Letters.
- Gody, G., et al. (2013). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT)
- Tureli, A. E., et al. (2017). RAFT-Based Polymers for Click Reactions. PMC (NIH).
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Moad, G., et al. (n.d.). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. .
- Li, Y., & Shi, Y. (2021). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Royal Society of Chemistry.
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- The Polymer Chemist. (2020).
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A Comparative Guide to Dithiocarbamates with Different N-Substituents in RAFT Polymerization
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization stands out as a powerful technique to achieve this, and the choice of the RAFT agent is a critical determinant of success. Among the various classes of RAFT agents, dithiocarbamates offer a unique versatility, with their reactivity being finely tunable through the judicious selection of N-substituents. This guide provides an in-depth comparative study of dithiocarbamates bearing different N-substituents, supported by experimental data, to empower you in selecting the optimal RAFT agent for your specific application.
The Central Role of the N-Substituent in Dithiocarbamate RAFT Agents
The efficacy of a dithiocarbamate RAFT agent, Z-C(=S)S-R, is fundamentally governed by the electronic properties of the Z-group, which in this case is a disubstituted amino group (-NR'R''). The lone pair of electrons on the nitrogen atom can delocalize into the thiocarbonyl group (C=S), thereby influencing the reactivity of the C=S double bond towards radical addition. The nature of the R' and R'' substituents dictates the extent of this delocalization, and consequently, the chain transfer coefficient (Ctr) of the RAFT agent.
A higher degree of delocalization of the nitrogen lone pair into the thiocarbonyl group reduces the double bond character of the C=S bond, making it less reactive towards attacking radicals. This generally leads to a lower Ctr, which is favorable for controlling the polymerization of Less Activated Monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone. Conversely, reducing the electron-donating ability of the nitrogen atom enhances the reactivity of the C=S bond, resulting in a higher Ctr that is suitable for controlling the polymerization of More Activated Monomers (MAMs) like acrylates, methacrylates, and styrene.[1][2]
The following diagram illustrates the general mechanism of RAFT polymerization, highlighting the key equilibrium between active and dormant species that is controlled by the RAFT agent.
Figure 1: General mechanism of RAFT polymerization.
Comparative Analysis of Dithiocarbamates with Different N-Substituents
The performance of dithiocarbamate RAFT agents can be systematically compared by examining the nature of their N-substituents. We will categorize them based on the electronic and steric effects of these substituents.
N,N-Dialkyl Dithiocarbamates
These are the simplest dithiocarbamates, where both substituents on the nitrogen are alkyl groups. The lone pair on the nitrogen is highly available for delocalization into the thiocarbonyl group.
-
Performance: Simple N,N-dialkyl dithiocarbamates are generally ineffective as RAFT agents for most monomers under thermal conditions.[3] The strong electron donation from the nitrogen deactivates the C=S bond to an extent that the addition-fragmentation equilibrium is slow, leading to poor control over molecular weight and high polydispersity.[3][4] They have been historically used as "photoiniferters" where the C-S bond is cleaved by UV light.[3]
N-Aryl-N-Alkyl Dithiocarbamates
Replacing one alkyl group with an aryl group introduces some delocalization of the nitrogen lone pair into the aromatic ring, thereby reducing its donation to the thiocarbonyl group.
-
Performance: These agents exhibit moderate reactivity and are generally more effective for controlling the polymerization of LAMs.[2] However, their control over MAMs is often limited, resulting in broader molecular weight distributions.[2]
N,N-Diaryl Dithiocarbamates
With two aryl substituents, the nitrogen lone pair is significantly delocalized into the aromatic systems, leading to a more activated C=S bond.
-
Performance: N,N-diaryl dithiocarbamates show improved control over the polymerization of MAMs compared to their N-aryl-N-alkyl counterparts.[1] However, their control can still be less than ideal for highly reactive monomers.
Dithiocarbamates with N-Heterocyclic Substituents
Incorporating the nitrogen atom into a heterocyclic ring system can have a profound impact on its electronic properties.
-
N-Pyrrolocarbodithioates and N-Imidazolocarbodithioates: In these systems, the nitrogen lone pair is part of an aromatic system and is therefore less available for delocalization into the thiocarbonyl group.[3][4]
-
Performance: These dithiocarbamates are highly effective RAFT agents for both styrenes and (meth)acrylates, yielding polymers with predetermined molecular weights and narrow polydispersities (typically <1.2).[3][4] The reduced electron donation from the nitrogen leads to a more reactive C=S bond, facilitating a rapid and efficient RAFT process.[4]
-
"Switchable" N-Aryl-N-Pyridyl Dithiocarbamates
A significant advancement in dithiocarbamate RAFT agents is the development of "switchable" agents, where the reactivity can be altered in-situ. N-aryl-N-pyridyl dithiocarbamates are a prime example.[1][5][6]
-
Mechanism of Action: In their neutral form, the pyridyl group acts as an electron-withdrawing substituent, leading to moderate reactivity suitable for controlling LAM polymerization.[1][5] Upon protonation of the pyridyl nitrogen with an acid, the pyridinium group becomes strongly electron-withdrawing, which significantly reduces the electron donation from the dithiocarbamate nitrogen to the thiocarbonyl group. This "switches on" the RAFT agent, making it highly effective for controlling the polymerization of MAMs.[1][7]
-
Performance: These agents offer excellent control over a wide range of monomers by simply adjusting the reaction conditions (i.e., adding an acid or a base).[7] The activity of these switchable RAFT agents can be further tuned by introducing electron-withdrawing or -donating substituents on the N-aryl group. Dithiocarbamates with more electron-withdrawing aryl ring substituents exhibit higher apparent chain transfer coefficients (Ctrapp).[1][5]
The following diagram illustrates the structural differences between various classes of dithiocarbamate RAFT agents.
Figure 2: Structural comparison of N-substituted dithiocarbamates.
Quantitative Performance Comparison
The following table summarizes the performance of different dithiocarbamate RAFT agents in the polymerization of representative MAMs and LAMs. The data is compiled from various literature sources and is intended to provide a comparative overview.
| N-Substituent Class | Representative Monomer | Mn,exp ( g/mol ) | Đ (PDI) | Ctrapp | Reference |
| N,N-Diethyl | Styrene | 317,100 | 1.86 | Low | [3] |
| N-Pyrrolocarbodithioate | Styrene | 15,600 | 1.20 | - | [3] |
| N-Pyrrolocarbodithioate | Methyl Methacrylate | 6,700 | 1.27 | - | [4] |
| N-Aryl-N-Pyridyl (Neutral) | N-Vinylcarbazole (LAM) | - | - | Varies with aryl substituent | [1] |
| N-Aryl-N-Pyridyl (Protonated) | Methyl Acrylate (MAM) | - | - | Varies with aryl substituent | [1] |
| Diethanolamine | Styrene | 37,113 - 43,183 | ~1.42 | - | [8][9] |
Note: Mn,exp is the experimental number-average molecular weight, and Đ is the polydispersity index (Mw/Mn). Ctrapp is the apparent chain transfer coefficient. The values can vary depending on the specific RAFT agent structure, monomer, initiator, solvent, and temperature.
Experimental Protocols
To ensure the reproducibility and reliability of your RAFT polymerization experiments, it is crucial to follow well-defined protocols for the synthesis of the RAFT agent and the polymerization itself.
Synthesis of a "Switchable" N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agent
This protocol is adapted from the synthesis of cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate.[1]
Step 1: Synthesis of the N-Aryl-N-Pyridyl Amine
-
To a solution of 4-chloropyridine hydrochloride and a substituted aniline in toluene, add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos).
-
Add a base (e.g., K3PO4) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the product by column chromatography.
Step 2: Synthesis of the Dithiocarbamate
-
Dissolve the synthesized N-aryl-N-pyridyl amine in a suitable solvent (e.g., THF).
-
Cool the solution in an ice bath and add a strong base (e.g., NaH or n-BuLi) dropwise.
-
After stirring, add carbon disulfide (CS2) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction again and add an alkylating agent (e.g., bromoacetonitrile) to introduce the R-group.
-
Stir for a few more hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final dithiocarbamate RAFT agent by column chromatography.
General Protocol for RAFT Polymerization
-
In a reaction vessel (e.g., a Schlenk tube), combine the monomer, the dithiocarbamate RAFT agent, and a radical initiator (e.g., AIBN or V-50).
-
Add a solvent if the polymerization is not conducted in bulk.
-
For "switchable" RAFT agents, add a stoichiometric amount of a strong acid (e.g., triflic acid) if polymerizing a MAM.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion (by 1H NMR or GC) and the polymer molecular weight and polydispersity (by GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
The following workflow diagram outlines the key steps in a typical RAFT polymerization experiment.
Figure 3: Experimental workflow for RAFT polymerization.
Conclusion
The choice of N-substituents on dithiocarbamate RAFT agents provides a powerful handle to control their reactivity and, consequently, the outcome of RAFT polymerization. For the polymerization of LAMs, dithiocarbamates with electron-donating N-substituents are generally preferred. For MAMs, reducing the electron-donating ability of the nitrogen through the use of N-aryl or N-heterocyclic substituents is crucial for achieving good control. The advent of "switchable" N-aryl-N-pyridyl dithiocarbamates represents a significant step forward, offering unprecedented versatility for the synthesis of well-defined polymers from a broad spectrum of monomers and enabling the facile synthesis of block copolymers. By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions in selecting the most appropriate dithiocarbamate RAFT agent to achieve their desired polymer architectures with high precision and efficiency.
References
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Keddie, D. J., Guerrero-Sanchez, C., Moad, G., Mulder, R. J., Rizzardo, E., & Thang, S. H. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 45(10), 4205–4215. [Link]
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Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). Chain transfer kinetics of acid/base switchable n-aryl- n-pyridyl dithiocarbamate RAFT agents in methyl acrylate, n-vinylcarbazole and vinyl acetate polymerization. Wolverhampton Intellectual Repository and E-Theses. [Link]
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Demir, E., & Yagci, Y. (2021). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Bulletin of Materials Science, 44(2), 1-9. [Link]
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Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition− Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977–6980. [Link]
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Truong, N. P., Jones, G. R., Bradford, K. G., & Konkolewicz, D. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2008. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2013). Advances in Switchable RAFT Polymerization. CSIRO Materials Science and Engineering. [Link]
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Demir, E., & Yagci, Y. (2021). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer molecules. Semantic Scholar. [Link]
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Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. CSIRO Molecular Science. [Link]
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Scorah, M. S., Hinton, T. M., & guerrero-sanchez, c. (2019). Experimental and Theoretical Comparison of Addition–Fragmentation Pathways of Diseleno- and Dithiocarbamate RAFT Agents. Macromolecules, 52(9), 3375–3384. [Link]
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Crouse, C. A. (2010). Design synthesis and characterization of novel raft agents. ResearchGate. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(21), 8565–8589. [Link]
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Keddie, D. J., Guerrero-Sanchez, C., Moad, G., Rizzardo, E., & Thang, S. H. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(17), 4687-4694. [Link]
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Corrigan, N., & Boyer, C. (2015). A Guide to the Synthesis of Block Copolymers using Reversible-Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Scribd. [Link]
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Efficacy of Morpholine-4-carbodithioate Derivatives for the Controlled Polymerization of "Less Activated" Monomers: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of polymer synthesis, the precise control over macromolecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for achieving this control. However, the polymerization of "less activated" monomers (LAMs), such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc), presents unique challenges due to the high reactivity and instability of their propagating radicals.[1] This guide provides an in-depth comparison of 4-Nitrobenzyl morpholine-4-carbodithioate and its analogues with xanthate-based RAFT agents, offering experimental insights and protocols to aid in the selection of the optimal chain transfer agent (CTA) for your specific application.
The Challenge of Controlling Less Activated Monomers
Less activated monomers, including vinyl esters and N-vinylamides, are notoriously difficult to polymerize in a controlled manner.[2] Their propagating radicals are highly reactive and prone to side reactions, which can lead to poor control over molecular weight and broad molecular weight distributions. The success of a RAFT polymerization hinges on the careful selection of a CTA that can effectively mediate the transfer of the growing polymer chain, ensuring a state of equilibrium between active and dormant species.[3] For LAMs, this necessitates the use of less active CTAs, primarily dithiocarbamates and xanthates.[4]
The key to their efficacy lies in the nature of the "Z-group" in the RAFT agent's structure (ZC(=S)SR). For dithiocarbamates, the Z-group is an N- R'₂ moiety, while for xanthates, it is an OR' group. The lone pair of electrons on the nitrogen or oxygen atom in these respective groups delocalizes into the thiocarbonyl (C=S) group. This electronic effect deactivates the C=S double bond towards radical addition and destabilizes the intermediate radical, thereby promoting fragmentation and maintaining control over the polymerization of the highly reactive LAMs.[3][5]
Comparative Analysis: Morpholine-4-carbodithioates vs. Xanthates
While both dithiocarbamates and xanthates are effective for LAM polymerization, subtle differences in their structure and reactivity can significantly impact the outcome of the polymerization. This section provides a comparative overview of morpholine-4-carbodithioate derivatives, as exemplified by the closely related prop-2-ynyl morpholine-4-carbodithioate, and commonly used xanthates.
Mechanism of RAFT Polymerization
The general mechanism of RAFT polymerization is a degenerative chain transfer process, as illustrated in the workflow below. The CTA reacts with a propagating polymer chain to form a dormant species, which can then fragment to release a new radical that can initiate further polymerization. This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Caption: Generalized mechanism of RAFT polymerization.
Performance Comparison
The choice between a morpholine-based dithiocarbamate and a xanthate often depends on the specific monomer and desired polymer characteristics. Below is a summary of typical performance data for the RAFT polymerization of N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) using these two classes of CTAs, synthesized from multiple literature sources.
Table 1: Comparative Performance of Dithiocarbamates and Xanthates in RAFT Polymerization of N-vinylpyrrolidone (NVP)
| Feature | Morpholine-based Dithiocarbamate (e.g., Prop-2-ynyl morpholine-4-carbodithioate) | Xanthate (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) |
| Control over Mn | Excellent, linear increase with conversion.[6] | Good, generally linear but can show deviations.[7] |
| Dispersity (Đ) | Typically low (1.1 - 1.3).[6] | Can be low (1.2 - 1.4), but sometimes broader.[8] |
| Polymerization Rate | Generally faster than xanthates under similar conditions. | Can exhibit an induction period and slower polymerization rates.[6] |
| Side Reactions | Generally fewer side reactions reported for NVP. | Can be prone to side reactions with NVP, such as hydrolysis of the CTA.[8] |
Table 2: Comparative Performance of Dithiocarbamates and Xanthates in RAFT Polymerization of Vinyl Acetate (VAc)
| Feature | Morpholine-based Dithiocarbamate | Xanthate (e.g., Ethyl 2-(ethoxycarbonothioylthio)propanoate) |
| Control over Mn | Good control over a range of molecular weights.[9] | Excellent, widely used and well-documented for VAc.[10][11][12] |
| Dispersity (Đ) | Typically low (1.2 - 1.5).[9] | Consistently low (often < 1.2).[11][12] |
| Polymerization Rate | Moderate polymerization rates. | Generally well-behaved kinetics. |
| Chain-end Fidelity | High, allowing for block copolymer synthesis. | High, enabling the synthesis of well-defined block copolymers. |
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the RAFT polymerization of N-vinylpyrrolidone (NVP) using a morpholine-based dithiocarbamate and vinyl acetate (VAc) using a xanthate.
Experimental Workflow Diagram
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Cross-validation of molecular weight determination for polymers made with 4-Nitrobenzyl morpholine-4-carbodithioate
A Senior Application Scientist's Guide to Cross-Validating Molecular Weight in Advanced Polymer Synthesis
A Comparative Analysis of SEC, NMR, and MALDI-TOF MS for Polymers Synthesized with 4-Nitrobenzyl morpholine-4-carbodithioate
In the realms of advanced materials and drug delivery, the precise characterization of a polymer's molecular weight (MW) and molecular weight distribution (MWD), or polydispersity (Đ), is not merely a quality control metric; it is a fundamental determinant of the material's performance. For polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique prized for its ability to create polymers with controlled architectures, this precision is paramount.[][2] The choice of RAFT agent, such as this compound, imparts specific end-groups that, while enabling controlled polymerization, also present unique challenges and opportunities for characterization.[3]
This guide provides a comparative framework for the cross-validation of molecular weight determination for these specialized polymers. We will delve into the operational principles, strengths, and limitations of three cornerstone analytical techniques: Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Our focus will be on the practical application and logical cross-validation of these methods to ensure the data's integrity and reliability.
The Role of the RAFT Agent: this compound
The structure of the RAFT agent is integral to the final polymer, as its fragments become the polymer's end-groups.[3] In this case, the polymer chains are terminated with a 4-nitrobenzyl group at the α-end and a morpholine-4-carbodithioate group at the ω-end. These distinct chemical moieties are crucial handles for certain characterization techniques, a factor we will explore in the subsequent sections.
Size Exclusion Chromatography (SEC/GPC): The Workhorse Technique
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the MWD of polymers.[4][5][6] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones.[5][7]
Causality Behind Experimental Choices
For polymers made with this compound, the choice of mobile phase and column chemistry is critical. The morpholine group can exhibit polarity, which may lead to interactions with the stationary phase of the SEC column, causing peak tailing and inaccurate MW determination.[8] Therefore, a well-chosen solvent system, often containing additives like lithium bromide in DMF to suppress such interactions, is essential. Furthermore, SEC provides a relative molecular weight, calibrated against standards like polystyrene.[9] This can be a significant source of error if the hydrodynamic volume of the polymer of interest differs substantially from the standard.
Experimental Protocol: Conventional SEC/GPC
-
Sample Preparation: Dissolve the polymer in the mobile phase (e.g., THF or DMF with 0.01 M LiBr) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
System Preparation: Equilibrate the SEC system, equipped with a refractive index (RI) detector, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).
-
Calibration: Inject a series of narrow MWD polystyrene standards to generate a calibration curve of log(MW) versus elution time.
-
Sample Analysis: Inject the prepared polymer sample.
-
Data Processing: Determine the Mn, Mw, and Đ of the sample relative to the polystyrene calibration curve.
¹H NMR Spectroscopy: An Absolute Method for Number-Average Molecular Weight (Mn)
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, offers a powerful method for determining the absolute number-average molecular weight (Mn) through end-group analysis.[10][11] This technique relies on the ability to distinguish and integrate the signals from the polymer's end-groups relative to the repeating monomer units.[12]
Causality Behind Experimental Choices
The this compound RAFT agent is particularly well-suited for NMR analysis. The aromatic protons of the 4-nitrobenzyl group at the α-end provide distinct signals in a region of the spectrum (typically 7.5-8.3 ppm) that is often clear of interference from the aliphatic protons of the polymer backbone. By comparing the integral of these end-group protons to the integral of a known number of protons in the repeating monomer unit, the degree of polymerization (DP) and subsequently Mn can be calculated.[10][12] This method's accuracy is highest for polymers with lower molecular weights, as the relative concentration of end-groups decreases with increasing chain length.[11][13]
Experimental Protocol: ¹H NMR End-Group Analysis
-
Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the polymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.
-
Data Processing:
-
Identify and integrate the signals corresponding to the protons of the 4-nitrobenzyl end-group.
-
Identify and integrate a well-resolved signal from the repeating monomer unit.
-
Calculate the degree of polymerization (DP) using the formula: DP = (Integral of monomer repeat unit / Number of protons in repeat unit) / (Integral of end-group / Number of protons in end-group)
-
Calculate Mn: Mn = (DP * MW of monomer unit) + MW of RAFT agent
-
MALDI-TOF Mass Spectrometry: High-Resolution Mass Information
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that can provide absolute molecular weights of individual polymer chains (oligomers).[14][15][16] This allows for the direct determination of Mn and Mw, as well as providing valuable information about end-group fidelity and the presence of byproducts.[17]
Causality Behind Experimental Choices
For MALDI-TOF analysis of these specific RAFT polymers, the choice of matrix and cationizing agent is critical to prevent fragmentation of the relatively labile thiocarbonylthio end-group and to promote efficient ionization.[16] A common matrix is trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), and a common cationizing salt is sodium or silver trifluoroacetate. The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length, allowing for the calculation of an absolute MWD for polymers with low dispersity (typically Đ < 1.3).[14]
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Prepare stock solutions of the polymer (10 mg/mL in THF), matrix (e.g., DCTB, 20 mg/mL in THF), and cationizing salt (e.g., NaTFA, 10 mg/mL in THF).
-
Mix the polymer, matrix, and salt solutions in a specific ratio (e.g., 10:50:1 v/v/v).
-
-
Target Spotting: Deposit a small volume (~1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
Data Acquisition: Acquire the mass spectrum in reflectron mode for higher resolution.
-
Data Processing:
-
Identify the series of peaks corresponding to the polymer distribution.
-
Confirm the mass of the repeating monomer unit and the end-groups from the mass difference between adjacent peaks and the absolute mass of the peaks.
-
Calculate Mn, Mw, and Đ directly from the intensities and m/z values of the peaks in the distribution.
-
Comparative Analysis and Cross-Validation Strategy
No single technique provides a complete picture of a polymer's molecular weight characteristics. A robust cross-validation strategy is therefore essential for ensuring data accuracy.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitrobenzyl morpholine-4-carbodithioate
For professionals engaged in the intricate landscape of scientific research and drug development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Nitrobenzyl morpholine-4-carbodithioate. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource, ensuring that the entire lifecycle of this compound within your laboratory concludes with safety and compliance.
The structure of this compound incorporates three distinct functional groups: a 4-nitrobenzyl moiety, a morpholine ring, and a carbodithioate group. The disposal protocol for such a complex molecule cannot be generalized. It must be derived from a thorough understanding of the hazards presented by each of these components. Aromatic nitro compounds are recognized for their potential toxicity and reactivity[1]. The carbodithioate group is known for its instability, particularly in acidic conditions, which can lead to the release of toxic and flammable gases like carbon disulfide and hydrogen sulfide[2][3]. Therefore, a conservative and meticulous approach to disposal is mandatory.
Hazard Assessment and Characterization
A comprehensive risk assessment is the foundation of a safe disposal plan. The hazards of this compound are inferred from its constituent parts.
-
4-Nitrobenzyl Group: Aromatic nitro-compounds are often classified as severe poisons and irritants that can be absorbed through the skin[1]. They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen[4]. Many are also considered potential carcinogens[4]. Upon heating or in a fire, they can produce toxic nitrogen oxides (NOx)[4][5].
-
Morpholine Moiety: While morpholine itself is a common solvent and base, its decomposition can yield volatile and flammable products[6].
-
Carbodithioate Group: Dithiocarbamates are notably unstable and can decompose when exposed to acids, moisture, or heat[2][3]. This decomposition is hazardous, releasing highly flammable carbon disulfide and toxic hydrogen sulfide gas. Furthermore, dithiocarbamate derivatives are frequently classified as toxic to aquatic life[2].
Given this profile, waste containing this compound must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely be characterized by:
-
Toxicity: Due to the nitroaromatic component and potential decomposition products.
-
Reactivity: Due to the potential for releasing toxic gases upon contact with acids.
Immediate Safety & Handling Protocols
Prior to initiating any disposal procedures, ensure all handling is performed under stringent safety controls to minimize exposure.
Personal Protective Equipment (PPE)
All handling and disposal steps must be conducted while wearing appropriate PPE. The selection is based on the combined hazards of skin absorption, irritation, and potential for toxic gas release.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Protects against splashes of contaminated solvents and accidental contact with the solid compound. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after handling.[8][9] | Prevents skin contact and absorption of the nitroaromatic compound. |
| Body Protection | A lab coat or fire/flame-resistant and impervious clothing. | Prevents contamination of personal clothing and minimizes skin exposure.[7] |
| Respiratory | All handling must occur in a certified chemical fume hood.[10] | Prevents inhalation of dust particles and any potential decomposition gases (e.g., CS₂, H₂S, NOx). |
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Clear the area of all personnel and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For minor spills, use a dry clean-up procedure. Avoid generating dust.[5] Dampen the material with water to prevent it from becoming airborne before carefully sweeping it into a designated hazardous waste container.[2] Do not use acid to neutralize.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste.
-
Seek Medical Attention: In case of personal contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical advice.[8][9][11][12]
Step-by-Step Disposal Protocol
On-site chemical inactivation of this compound is not recommended for a standard laboratory setting. The risk of generating toxic and flammable decomposition products (carbon disulfide, hydrogen sulfide) from the carbodithioate moiety is significant. The safest and most compliant method is collection and disposal via a licensed hazardous waste management service.
Experimental Workflow: Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing this compound, including neat (pure) compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, filter paper, gloves).
-
Segregation: Collect this waste in a dedicated container. Do NOT mix this waste with other chemical waste streams, especially acidic waste, to prevent violent decomposition.[13]
-
Container Selection: Use a sturdy, chemically compatible container with a secure, screw-on cap. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition and free from leaks.[14]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state:
-
The full chemical name: "Hazardous Waste: this compound"
-
The approximate concentration and quantity.
-
The associated hazards (Toxic, Reactive, Environmental Hazard).
-
The date of accumulation.
-
-
Storage: Keep the waste container tightly closed at all times except when adding waste.[13][14] Store the container in a designated satellite accumulation area within the laboratory, away from heat, ignition sources, and incompatible materials.[13]
-
Professional Disposal: Once the container is full or has been stored for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this structured protocol, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and maintaining full compliance with environmental regulations.
References
- Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzyl alcohol Safety Data Sheet.
- Pendergrass, S. M. (n.d.). Nitroaromatic Compounds (Method 2005, Issue 3). NIOSH/DPSE.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Nitrobenzyl alcohol.
- ECHEMI. (n.d.). 3-Nitrobenzyl alcohol SDS, 619-25-0 Safety Data Sheets.
- New Jersey Department of Health. (2004, April). Hazard Summary: Nitrobenzene.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Morpholine-4-carbothioamide.
- International Labour Organization. (2011, August 3). Nitroaromatic Compounds. In ILO Encyclopaedia of Occupational Health and Safety.
- Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine.
- University of Texas Health Science Center at Houston. (n.d.). Procedures for Disposal of Hazardous Waste.
- Mafud, A. C., et al. (n.d.). Morpholin-4-ium morpholine-4-carbodithioate.
- Mafud, A. C., et al. (n.d.). (PDF) Morpholin-4-ium morpholine-4-carbodithioate.
- Benchchem. (2025). Proper Disposal Procedures for CME-Carbodiimide: A Step-by-Step Guide.
- Chemsrc. (2025, August 26). methyl morpholine-4-carbodithioate | CAS#:62604-08-4.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Cornell Law School. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
- Black, C., & Stavroudis, C. (1984, May). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13.
- International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
- Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, October 23). SW-846 Test Method 3660B: Sulfur Cleanup.
- ECHEMI. (n.d.). 4-(2-Nitrobutyl)morpholine SDS, 2224-44-4 Safety Data Sheets.
- Chemsrc. (2025, September 20). CAS#:5327-10-6 | 4-Morpholinecarbodithioic acid, compd. with morpholine (1:1).
- Benchchem. (2025). Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Chemsigma. (n.d.). Methyl morpholine-4-carbodithioate [62604-08-4].
- U.S. Environmental Protection Agency. (n.d.). 3660b sulfur cleanup.
- National Institutes of Health. (n.d.). 4-(4-Nitrobenzyl)morpholine.
- Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- Wikipedia. (n.d.).
- Al-Nufaili, A., et al. (2012, July 26). A mechanistic and kinetic study on the decomposition of morpholine. PubMed.
- Benchchem. (2025). Stability and degradation pathways of Morpholine-4-carbodithioic acid.
- Benchchem. (2025). Preventing decomposition of Morpholine-4-carbodithioic acid during storage.
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Navigating the Synthesis Frontier: A Guide to Safely Handling 4-Nitrobenzyl morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides essential, immediate safety and logistical information for handling 4-Nitrobenzyl morpholine-4-carbodithioate, a compound with potential applications in drug discovery. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]
-
Potential for Sensitization: Repeated exposure may cause allergic skin reactions.[3]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, but essential.
The Last Line of Defense: Your Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling this compound. This ensemble is designed to create a comprehensive barrier against potential exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be a heavy-duty, chemical-resistant nitrile glove, while the inner glove can be a standard laboratory nitrile glove. This provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Chemical splash goggles and a face shield are necessary. Goggles provide a seal around the eyes to protect against splashes and airborne particles, while the face shield offers an additional layer of protection for the entire face.[4] |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a disposable chemical-resistant coverall is recommended.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator should be worn, especially when handling the solid compound or preparing solutions, to prevent inhalation of dust or aerosols.[4] In a well-ventilated chemical fume hood, this may be adjusted based on a risk assessment. |
Diagram: PPE Ensemble for Handling this compound
Caption: A diagram illustrating the essential personal protective equipment for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risk and ensure a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage container should be clearly labeled with the compound name and appropriate hazard warnings.
Handling and Experimental Workflow
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Don the complete PPE ensemble before entering the designated handling area.
-
Weighing: Use a weigh boat or paper and carefully transfer the desired amount of the solid compound. Avoid creating dust.
-
Solution Preparation: Slowly add the solid to the solvent in a suitable container. Use a magnetic stirrer for dissolution to avoid splashing.
-
Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Diagram: Safe Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and disposable lab coats should be collected in a designated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, you can confidently and safely work with this compound, contributing to the advancement of science while prioritizing your well-being.
References
- 4-SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet - CDN Isotopes. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Methyl morpholine-4-carbodithioate - Apollo Scientific. (n.d.).
- 4-(2-Nitrobutyl)morpholine SDS, 2224-44-4 Safety Data Sheets - ECHEMI. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
